Gonadorelin acetate
Beschreibung
Eigenschaften
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N17O13.C2H4O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4)/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCGMRBZPXEPOZ-HBBGHHHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H79N17O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198161 | |
| Record name | Gonadorelin monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34973-08-5, 499785-55-6, 71447-49-9 | |
| Record name | Gonadorelin acetate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034973085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gonadorelin monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0499785556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gonadorelin monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Luteinizing hormone releasing hormone human acetate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-oxo-l-prolyl-l-histidyl-l-tryptophyl-l-seryl-l-tyrosyl-l-glycyl-l-Lleucyl-l-arginyl-l-prolyl-glycinamide acetate (salt) hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Gonadorelin Acetate Signaling Pathways In Vitro
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro signaling pathways activated by Gonadorelin acetate, a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This document details the core molecular mechanisms, presents quantitative data from key experimental findings, outlines detailed protocols for relevant assays, and provides visual representations of the signaling cascades and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic decapeptide that mimics the action of the endogenous hypothalamic hormone, Gonadotropin-Releasing Hormone (GnRH).[1][2] It is a critical tool in reproductive medicine and research, used to modulate the release of the gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the anterior pituitary gland.[1][2] Its primary mechanism of action is through binding to and activating the GnRH receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) family.[3] This interaction initiates a complex network of intracellular signaling pathways that ultimately govern the synthesis and secretion of LH and FSH.[4]
The physiological effects of this compound are highly dependent on its mode of administration. Pulsatile delivery mimics the natural pulsatile secretion of GnRH, leading to a sustained stimulation of gonadotropin release.[4] In contrast, continuous exposure leads to receptor desensitization and downregulation, resulting in the suppression of gonadotropin secretion.[1] This document focuses on the acute signaling events that occur upon this compound binding to the GnRH receptor in vitro.
Core Signaling Pathways of this compound
The binding of this compound to the GnRH receptor on pituitary gonadotrope cells triggers a cascade of intracellular events, primarily mediated by heterotrimeric G-proteins. The core signaling pathways are detailed below.
The Gαq/11 - Phospholipase C Pathway
The canonical and most well-characterized signaling pathway initiated by this compound involves the activation of the Gαq/11 family of G-proteins.[3] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]
-
Diacylglycerol (DAG): DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[4]
The elevation of intracellular Ca2+ and the activation of PKC are central to the downstream effects of this compound, including the immediate release of stored LH and FSH and the activation of other signaling cascades.
Figure 1: The Gαq/11-Phospholipase C signaling pathway activated by this compound.
Mitogen-Activated Protein Kinase (MAPK) Cascades
Downstream of PKC activation and calcium mobilization, this compound stimulates several Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial for mediating the effects of GnRH on gonadotropin subunit gene transcription. The three main MAPK families activated are:
-
Extracellular signal-Regulated Kinase (ERK): The ERK pathway is robustly and rapidly activated by GnRH.[5][6] This activation is largely dependent on PKC.[6]
-
c-Jun N-terminal Kinase (JNK): JNK activation by GnRH has slower kinetics compared to ERK and p38.[5][6]
-
p38 MAPK: Similar to ERK, p38 MAPK is rapidly phosphorylated following GnRH stimulation.[5][6]
The activation of these MAPK cascades leads to the phosphorylation of various transcription factors, which then regulate the expression of the common α-subunit and the specific β-subunits of LH and FSH.
Figure 2: Downstream MAPK signaling cascades activated by this compound.
Other Signaling Pathways
While the Gαq/11-PLC pathway is primary, there is evidence that the GnRH receptor can also couple to other G-proteins, such as Gαs and Gαi, leading to the modulation of cyclic AMP (cAMP) levels. GnRH has been shown to stimulate cAMP production in some in vitro models, with an EC50 in the range of 1 nM.[7] This suggests a more complex signaling network than initially understood, with potential for crosstalk between the PLC and cAMP pathways.
Quantitative Data on this compound Signaling
The following tables summarize key quantitative parameters related to this compound and GnRH signaling in vitro. It is important to note that much of the detailed quantitative analysis has been performed with the endogenous ligand, GnRH. The data for GnRH is presented here as a close surrogate for this compound, as they are expected to have very similar, though not identical, potencies.
Table 1: Receptor Binding Affinity
| Ligand | Cell Line/Tissue | Kd (nM) | Reference |
| GnRH | Rat Pituitary Cells | ~50 | [8] |
| GnRH Agonist ([D-Ser(t-BU)6]des-Gly10-GnRH N-ethylamide) | Rat Pituitary Cells | ~0.25 | [8] |
Table 2: Second Messenger Production
| Ligand | Second Messenger | Cell Line/Tissue | EC50 (nM) | Reference |
| GnRH | Inositol Phosphate Production | Rat Anterior Pituitary | ~11 | [9] |
| GnRH | cAMP Accumulation | αT3-1 cells | ~1 | [7] |
Table 3: MAPK Activation
| Ligand | MAPK | Cell Line | Time to Peak Activation | Fold Activation (approx.) | Reference |
| GnRH (100 nM) | ERK | LβT2 | 10 min | 60-fold | [5] |
| GnRH (100 nM) | JNK | LβT2 | 30 min | 10-fold | [5][6] |
| GnRH (100 nM) | p38 | LβT2 | 10 min | 30-fold | [5][6] |
Table 4: Gonadotropin Release
| Ligand | Gonadotropin | Cell System | EC50 (nM) | Reference |
| GnRH | LH | Rat Pituitary Cells | ~0.5 | [8] |
| GnRH Agonist ([D-Ser(t-BU)6]des-Gly10-GnRH N-ethylamide) | LH | Rat Pituitary Cells | ~0.01 | [8] |
| This compound | LH | Pituitary Cell Cultures | 0.1 - 1 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound signaling in vitro.
GnRH Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of this compound to the GnRH receptor.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. GnRH activates ERK1/2 leading to the induction of c-fos and LHbeta protein expression in LbetaT2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative analysis of different puberty inhibiting mechanisms of two GnRH agonists and the GnRH antagonist cetrorelix using a female rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gonadotropin releasing hormone stimulates the formation of inositol phosphates in rat anterior pituitary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptides.gg [peptides.gg]
The Architecture of Affinity: A Technical Guide to the Structure-Activity Relationship of Gonadorelin Acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of gonadorelin acetate analogs. Gonadorelin, a synthetic decapeptide identical to native gonadotropin-releasing hormone (GnRH), serves as a foundational scaffold for a class of therapeutics that modulate the hypothalamic-pituitary-gonadal axis. Modifications to its structure have yielded a range of analogs with tailored potencies, receptor affinities, and pharmacokinetic profiles, which are critical for their clinical applications in oncology, reproductive medicine, and endocrinology. This document provides a comprehensive overview of the signaling pathways, quantitative biological data, and experimental methodologies essential for the rational design and development of novel gonadorelin analogs.
The GnRH Receptor Signaling Cascade: A Two-Pronged Approach
The biological effects of gonadorelin and its analogs are mediated through their interaction with the GnRH receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, the GnRHR initiates a cascade of intracellular events that can be broadly categorized into a primary and a secondary signaling pathway.
The primary and most well-characterized pathway involves the coupling of the GnRHR to the Gαq/11 protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Concurrently, DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). This cascade is the principal driver of the synthesis and pulsatile release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary.
In addition to the canonical Gαq/11 pathway, GnRH receptor activation also leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascades, particularly the extracellular signal-regulated kinase (ERK) pathway. This secondary signaling arm is crucial for mediating the effects of GnRH on gene transcription, including the expression of the gonadotropin subunit genes. The activation of the MAPK/ERK pathway is often downstream of PKC activation and can also involve other signaling intermediates. The sustained activation of this pathway is thought to play a role in the long-term effects of GnRH analogs on cellular proliferation and differentiation.
Figure 1: GnRH Receptor Signaling Pathways.
The Nuances of Molecular Design: Structure-Activity Relationships
The native gonadorelin decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) has a relatively short biological half-life due to its susceptibility to enzymatic degradation. The primary goal of analog design has been to enhance resistance to proteolysis and improve receptor binding affinity, thereby increasing potency and duration of action. The most significant modifications have historically been at positions 6 and 10.
-
Position 6 (Glycine): Substitution of the glycine at position 6 with a D-amino acid, particularly a bulky, lipophilic one (e.g., D-Ser(tBu), D-Leu, D-Trp), sterically hinders the action of endopeptidases that cleave the peptide bond between amino acids 6 and 7. This single modification can dramatically increase the analog's half-life.
-
Position 10 (Glycinamide): Replacement of the C-terminal glycinamide with an ethylamide group (Pro-NHEt) further enhances stability by protecting against carboxypeptidase degradation.
These two modifications are the hallmark of "superagonist" analogs, which exhibit significantly greater potency than native gonadorelin.
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of gonadorelin analogs to the GnRH receptor is a critical determinant of their biological activity. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive radioligand binding assays. A lower Ki or IC50 value indicates a higher binding affinity.
| Analog | Modification (Position 6) | Modification (Position 10) | Receptor Binding Affinity (Ki, nM) |
| Gonadorelin | Gly | Gly-NH2 | 13 |
| Buserelin | D-Ser(tBu) | Pro-NHEt | 0.38 |
| Leuprolide | D-Leu | Pro-NHEt | 0.47 |
| Triptorelin | D-Trp | Gly-NH2 | 0.21 |
| Goserelin | D-Ser(tBu) | Aza-Gly-NH2 | 0.81 |
| Nafarelin | D-Nal(2) | Gly-NH2 | 0.06 |
| Deslorelin | D-Trp | Pro-NHEt | 0.14 |
| Histrelin | D-His(Bzl) | Pro-NHEt | 0.33 |
Note: Data compiled from various sources and may vary depending on the specific assay conditions.
In Vitro Potency of Gonadorelin Analogs
The in vitro potency of gonadorelin analogs is a measure of their ability to elicit a biological response, such as the release of gonadotropins or the activation of downstream signaling pathways. It is commonly expressed as the half-maximal effective concentration (EC50). A lower EC50 value signifies greater potency.
| Analog | Assay Type | Cell Line | Reported EC50 (nM) |
| Leuprolide | Calcium Flux | CHO-K1 | ~1-10 |
| Reporter Gene (CRE-Luc) | HEK293 | ~0.1-1 | |
| Buserelin | Calcium Flux | CHO-K1 | ~0.5-5 |
| Reporter Gene (CRE-Luc) | HEK293 | ~0.05-0.5 | |
| Goserelin | Calcium Flux | CHO-K1 | ~1-15 |
| Reporter Gene (CRE-Luc) | HEK293 | ~0.1-2 | |
| Triptorelin | Calcium Flux | CHO-K1 | ~0.1-1 |
| Reporter Gene (CRE-Luc) | HEK293 | ~0.01-0.1 |
Note: These values are indicative and can vary based on the specific experimental setup.[1]
Comparative Pharmacokinetics of Key Analogs
The pharmacokinetic profile of a gonadorelin analog dictates its dosing regimen and clinical utility. The modifications that enhance stability and receptor affinity also contribute to a longer elimination half-life.
| Analog | Elimination Half-life (t½) | Bioavailability (Subcutaneous) |
| Gonadorelin | 2-10 minutes | Not applicable (IV administration) |
| Leuprolide | ~3 hours | ~94% |
| Goserelin | ~4.2 hours (males), ~2.3 hours (females) | High (depot formulation) |
| Triptorelin | ~3-5 hours | ~69% |
| Buserelin | ~50-80 minutes | ~70% |
Note: Half-life and bioavailability can be influenced by the formulation (e.g., depot vs. solution).
Methodologies for Elucidating Structure-Activity Relationships
The systematic evaluation of the SAR of gonadorelin analogs relies on a suite of robust in vitro and in vivo assays. The following are detailed protocols for key experiments in this process.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a novel analog for the GnRH receptor.
-
Objective: To measure the ability of an unlabeled gonadorelin analog to compete with a radiolabeled ligand for binding to the GnRH receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled GnRH agonist (e.g., [125I]-Buserelin).
-
Unlabeled test analog at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test analog. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled standard agonist).
-
Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test analog.
-
Plot the percentage of specific binding against the logarithm of the test analog concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Experimental Protocol: Functional Cell-Based Assay (Calcium Flux)
This assay measures the ability of an analog to activate the GnRH receptor and trigger a downstream signaling event.
-
Objective: To determine the in vitro potency (EC50) of a gonadorelin analog by measuring its ability to induce an increase in intracellular calcium.
-
Materials:
-
A cell line stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK293).
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Test analog at a range of concentrations.
-
A fluorescence plate reader with an injection system.
-
-
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol.
-
Baseline Measurement: Establish a stable baseline fluorescence reading for each well.
-
Agonist Addition: Inject the test analog at various concentrations into the wells and immediately begin recording the fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the increase in intracellular calcium.
-
Plot the peak fluorescence response (or area under the curve) against the logarithm of the analog concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Figure 2: Generalized Workflow for Peptide SAR Studies.
Conclusion and Future Perspectives
The structure-activity relationship of this compound analogs is a well-established field that has yielded numerous clinically successful therapeutics. The core principles of SAR, centered on modifications at positions 6 and 10 to enhance stability and receptor affinity, have proven to be a robust strategy for the development of potent and long-acting agonists. The detailed understanding of the GnRH receptor signaling pathways, coupled with standardized in vitro and in vivo assays, provides a solid framework for the continued development of novel analogs.
Future research in this area is likely to focus on the development of analogs with even more refined properties, such as tissue-specific targeting to minimize side effects, and the exploration of biased agonism, where analogs preferentially activate one signaling pathway over another. The integration of computational modeling and peptide synthesis technologies will undoubtedly accelerate the design-synthesize-test cycle, paving the way for the next generation of gonadorelin-based therapeutics with improved efficacy and safety profiles.
References
The In Vivo Dynamics of Gonadotropin Secretion in Response to Gonadorelin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of gonadorelin acetate on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) pulse frequency. This compound, a synthetic analog of the endogenous decapeptide Gonadotropin-Releasing Hormone (GnRH), is a critical tool in reproductive medicine and research. Its primary physiological role is to stimulate the synthesis and pulsatile release of LH and FSH from the anterior pituitary's gonadotroph cells.[1] The pattern of this stimulation—specifically its pulsatility—is the key determinant of the differential regulation of LH and FSH, which in turn orchestrates gonadal function.[2][3] This document synthesizes quantitative data from clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways and workflows to provide a comprehensive resource for professionals in the field.
Core Principles of this compound Action
This compound exerts its effects by binding to GnRH receptors on the surface of pituitary gonadotrophs.[1] The physiological impact of this compound is critically dependent on its mode of administration. A pulsatile delivery, mimicking the natural episodic secretion of GnRH from the hypothalamus, is essential for sustained and physiologically appropriate gonadotropin secretion.[4][5] Conversely, continuous administration leads to downregulation of GnRH receptors and desensitization of the gonadotroph cells, resulting in a paradoxical suppression of LH and FSH release.[1]
The frequency of the GnRH pulses is the primary determinant of the ratio of LH to FSH secretion. In general, high-frequency pulses of this compound preferentially stimulate LH synthesis and release, while low-frequency pulses favor the secretion of FSH.[3][6] This differential response allows for the precise regulation of the menstrual cycle in females and spermatogenesis in males.
Intracellular Signaling Pathway of this compound
The binding of this compound to its G-protein coupled receptor (GPCR) on the gonadotroph cell membrane initiates a well-defined intracellular signaling cascade. This process is fundamental to understanding its mechanism of action.
Upon receptor binding, the associated Gq/11 protein is activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC).[1] This cascade of events ultimately leads to the synthesis and exocytosis of LH and FSH from secretory granules.
Quantitative In Vivo Effects on LH and FSH Secretion
The administration of pulsatile this compound has distinct and quantifiable effects on the secretion of LH and FSH. The following data is summarized from a study in ovariectomized women, a model that eliminates the confounding feedback effects of ovarian steroids, providing a clear view of the pituitary response to exogenous GnRH.
Experimental Design: Ovariectomized women were treated for 15 days with subcutaneous pulsatile GnRH. Blood samples were collected every 10 minutes for 8 hours before and after the treatment period to characterize LH and FSH pulsatility.[7]
Table 1: Effects of Pulsatile this compound on LH and FSH Secretion in Ovariectomized Women [7]
| Treatment Group | Parameter | Pre-Treatment (Mean ± SEM) | Post-Treatment (Mean ± SEM) |
| Group A | LH Mean Concentration (IU/L) | 35.2 ± 3.1 | 20.1 ± 2.5 |
| (20 µg every 90 min) | LH Pulse Amplitude (IU/L) | 10.1 ± 1.5 | 5.2 ± 0.9 |
| FSH Mean Concentration (IU/L) | 70.5 ± 5.3 | 45.3 ± 4.1 | |
| FSH Pulse Amplitude (IU/L) | 5.9 ± 0.8 | 3.1 ± 0.5 | |
| Group B | LH Mean Concentration (IU/L) | 33.8 ± 2.9 | 23.5 ± 2.8 |
| (10 µg every 90 min) | LH Pulse Amplitude (IU/L) | 9.8 ± 1.2 | 6.8 ± 1.1 |
| FSH Mean Concentration (IU/L) | 68.9 ± 4.8 | 50.1 ± 4.5 | |
| FSH Pulse Amplitude (IU/L) | 5.5 ± 0.7 | 3.9 ± 0.6 | |
| Group C | LH Mean Concentration (IU/L) | 36.1 ± 3.5 | 28.9 ± 3.2 |
| (20 µg every 120 min) | LH Pulse Amplitude (IU/L) | 10.5 ± 1.8 | 8.2 ± 1.4 |
| FSH Mean Concentration (IU/L) | 72.3 ± 6.1 | 58.7 ± 5.7 | |
| FSH Pulse Amplitude (IU/L) | 6.2 ± 0.9 | 4.8 ± 0.8 |
Note: In this study, the frequency of LH and FSH pulses did not significantly change as it was driven by the fixed frequency of the exogenous GnRH administration. The data demonstrates a partial desensitization of the pituitary, leading to lower mean concentrations and pulse amplitudes after 15 days of treatment.[7]
Experimental Protocols for In Vivo Assessment
The study of this compound's effects on LH and FSH pulsatility requires rigorous experimental design. Below are summaries of typical protocols for both male and female subjects with hypogonadotropic hypogonadism, a condition characterized by deficient endogenous GnRH secretion, making them an ideal model for studying the effects of exogenous GnRH replacement.
Protocol for Ovulation Induction in Women with Hypothalamic Amenorrhea
-
Subject Population: Women with primary or secondary hypothalamic amenorrhea, characterized by low or absent endogenous LH pulses.[8]
-
Treatment Objective: To induce ovulation by mimicking the natural pulsatile secretion of GnRH.
-
Administration Protocol:
-
Drug: this compound.
-
Dosage: Initial doses typically range from 2.5 to 5.0 µg per pulse, with adjustments based on patient response.[8] Doses can range from 1.25 to 20.0 µ g/bolus .[8]
-
Route: Intravenous (i.v.) or subcutaneous (s.c.) administration via a portable infusion pump. The i.v. route often yields a more physiological response.[8]
-
Frequency: A pulse frequency of every 60 to 90 minutes is most commonly used, as this mimics the follicular phase of the menstrual cycle.[5][8]
-
-
Monitoring and Blood Sampling:
-
Hormone Assays: Serum LH, FSH, estradiol, and progesterone levels are monitored.
-
Pulsatility Analysis: To assess the direct pituitary response, frequent blood sampling (e.g., every 10-20 minutes) is conducted over several hours (e.g., 8-24 hours) both at baseline and during treatment.[9]
-
Ovarian Response: Follicular development is monitored via transvaginal ultrasound.[4]
-
Protocol for Spermatogenesis Induction in Men with Congenital Hypogonadotropic Hypogonadism (CHH)
-
Subject Population: Adult males with confirmed CHH, low serum testosterone, and azoospermia.[10]
-
Treatment Objective: To stimulate testicular function and induce spermatogenesis.
-
Administration Protocol:
-
Drug: this compound.
-
Dosage: An initial dose of 10 µg per pulse is often used, with adjustments made based on hormonal response. The dose can be increased in increments (e.g., 5 µg) to maintain normal LH, FSH, and testosterone levels.[10][11]
-
Route: Subcutaneous (s.c.) administration via a portable infusion pump, with the injection site typically on the abdominal wall and changed every 3-4 days.[10][11]
-
Frequency: A pulse interval of 90 minutes is a common starting point.[10][11]
-
-
Monitoring and Blood Sampling:
-
Hormone Assays: Serum LH, FSH, and testosterone levels are measured at baseline and then at regular follow-up visits (e.g., every 3 months). Blood samples are often timed relative to a GnRH pulse (e.g., 30 minutes post-pulse) to capture the peak response.[10]
-
Testicular Response: Testicular volume is measured using a Prader orchidometer.
-
Spermatogenesis: Semen analysis is performed periodically to assess sperm concentration, motility, and morphology.[11]
-
Logical Framework: Pulse Frequency and Gonadotropin Outcome
The differential regulation of LH and FSH by GnRH pulse frequency is a cornerstone of reproductive physiology. This relationship can be visualized as a logical flow where the frequency of the input signal (this compound pulses) dictates the primary gonadotropin output.
Conclusion
The in vivo administration of this compound is a powerful tool for both therapeutic intervention in reproductive disorders and for the scientific investigation of the hypothalamic-pituitary-gonadal axis. The efficacy and physiological outcome of this compound are inextricably linked to its pulsatile delivery. High-frequency administration favors LH secretion, while low-frequency administration promotes FSH secretion. This guide has provided a consolidated overview of the quantitative effects, underlying cellular mechanisms, and standard experimental protocols associated with this compound. The structured data and visual diagrams herein serve as a foundational resource for researchers and clinicians working to understand and manipulate gonadotropin dynamics for improved patient outcomes and scientific advancement.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. GnRH Pulse Frequency-dependent Differential Regulation of LH and FSH Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GnRH Pulsatility, the Pituitary Response and Reproductive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. ujms.net [ujms.net]
- 6. The enigma of the gonadotropin-releasing hormone pulse frequency governing individual secretion of luteinizing hormone and follicle-stimulating hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depression of FSH and LH secretion following pulsatile GnRH administration in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pulsatile gonadotropin-releasing hormone: clinical applications of a physiologic paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pulsatile gonadotropin secretion during the human menstrual cycle: evidence for altered frequency of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Pulsatile Gonadorelin Pump Induces Earlier Spermatogenesis Than Cyclical Gonadotropin Therapy in Congenital Hypogonadotropic Hypogonadism Men - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic effects of a pulsatile GnRH pump on adult male patients with congenital hypogonadotropic hypogonadism (CHH): a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Gonadorelin Acetate: Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of Gonadorelin acetate with its target, the Gonadotropin-Releasing Hormone (GnRH) receptor. This document is intended to serve as a core resource, offering detailed experimental protocols, quantitative binding data, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound and the GnRH Receptor
This compound is a synthetic decapeptide identical to the endogenous Gonadotropin-Releasing Hormone (GnRH).[1] It is a critical component of the hypothalamic-pituitary-gonadal axis, acting as a potent agonist at the GnRH receptor (GnRHR).[2][3][4] The GnRHR is a member of the G-protein coupled receptor (GPCR) superfamily, and its activation is the primary trigger for the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland.[3][4][5] This pivotal role makes the GnRH receptor a significant target for therapeutic interventions in reproductive medicine and for the management of hormone-dependent diseases.[6]
The physiological effects of this compound are highly dependent on its administration pattern. Pulsatile administration mimics the natural secretion of GnRH, leading to the stimulation of LH and FSH release. Conversely, continuous administration leads to downregulation of the GnRH receptors, resulting in a suppression of gonadotropin secretion.
Quantitative Binding Data
Table 1: Binding Affinity of GnRH and Analogs for the GnRH Receptor
| Ligand | Receptor Source | Assay Type | Parameter | Value (nM) | Reference |
| GnRH I | Wild-type human GnRH receptor | Radioligand Displacement | IC50 | 3.97 | [7] |
| GnRH II | Wild-type human GnRH receptor | Radioligand Displacement | IC50 | 13.4 | [7] |
| [¹²⁵I]-[His⁵,D-Tyr⁶]GnRH | Mutant GnRH receptors | Saturation Binding | Kd | 0.19 | [8] |
Table 2: Binding Kinetics of GnRH Analogs for the GnRH Receptor
| Ligand | Receptor Source | Method | Association Rate (kon) | Dissociation Rate (koff) | Reference |
| Data Not Available | - | - | - | - | - |
Note: Explicit kon and koff values for this compound or endogenous GnRH were not found in the reviewed literature. These parameters are typically determined using techniques like Surface Plasmon Resonance (SPR).
GnRH Receptor Signaling Pathway
Upon binding of this compound, the GnRH receptor primarily couples to Gαq/11 proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] These signaling events culminate in the synthesis and secretion of gonadotropins.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the binding affinity of a ligand to its receptor.
This assay measures the ability of an unlabeled ligand (e.g., this compound) to compete with a radiolabeled ligand for binding to the GnRH receptor.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the GnRH receptor.
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-triptorelin).
-
Test Compound: Unlabeled this compound.
-
Non-specific Binding Control: A high concentration of a standard GnRH agonist (e.g., unlabeled Buserelin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes via high-speed centrifugation. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, membrane preparation, and radioligand.
-
Non-specific Binding (NSB): Add a high concentration of unlabeled GnRH agonist, membrane preparation, and radioligand.
-
Competition Binding: Add varying concentrations of unlabeled this compound, membrane preparation, and radioligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer.
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ) , where [L] is the radioligand concentration and KᏧ is its dissociation constant.
This assay determines the equilibrium dissociation constant (KᏧ) and the maximum number of binding sites (Bₘₐₓ) for a radioligand.
Procedure: The procedure is similar to the competitive binding assay, but instead of a competitor, increasing concentrations of the radioligand are used.
Data Analysis: Plot specific binding against the concentration of the radioligand. The data are fitted to a one-site binding hyperbola using non-linear regression to determine the KᏧ and Bₘₐₓ.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (kₒₙ and kₒff).
General Protocol for GPCRs:
-
Chip Preparation: A sensor chip (e.g., CM5) is functionalized. For GPCRs, a common method is to first immobilize an antibody that will specifically capture the receptor.
-
Receptor Immobilization: The purified and solubilized GnRH receptor is captured onto the antibody-coated sensor surface.
-
Ligand Injection: A solution containing this compound at various concentrations is flowed over the sensor surface (association phase).
-
Dissociation: Buffer is flowed over the surface to measure the dissociation of the ligand from the receptor (dissociation phase).
-
Regeneration: The sensor surface is regenerated to remove the bound ligand and receptor, preparing it for the next cycle.
Data Analysis: The resulting sensorgram (a plot of response units vs. time) is fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The equilibrium dissociation constant (KᏧ) can then be calculated as KᏧ = kₒff / kₒₙ .
Conclusion
This compound, as a synthetic equivalent of endogenous GnRH, is a powerful tool in both clinical practice and research. A thorough understanding of its binding affinity and kinetics at the GnRH receptor is fundamental for the development of new therapeutics and for elucidating the complex mechanisms of the reproductive endocrine system. The experimental protocols detailed in this guide provide a robust framework for the quantitative characterization of these interactions. While specific binding data for this compound remains elusive in publicly available literature, the provided data for natural GnRH serves as a strong foundation for its pharmacological profiling.
References
- 1. Gonadorelin - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 4. originbiopharma.com [originbiopharma.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of Gonadorelin Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of gonadorelin acetate, a synthetic analog of gonadotropin-releasing hormone (GnRH). It is designed to be a technical resource, incorporating detailed experimental protocols and quantitative data to support research and development efforts in endocrinology and reproductive medicine.
Discovery and Structural Elucidation
The journey to understanding and synthesizing gonadorelin began with the quest to identify the hypothalamic factors controlling pituitary hormone secretion. This pioneering work, which spanned several decades, culminated in the isolation and characterization of Gonadotropin-Releasing Hormone (GnRH).
In 1971, the research groups of Andrew V. Schally and Roger Guillemin independently elucidated the structure of porcine and ovine GnRH, respectively.[1][2] This monumental achievement, which involved processing vast quantities of hypothalamic tissue, revealed GnRH to be a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂.[3] For their discoveries concerning the peptide hormone production of the brain, Schally and Guillemin were awarded a share of the Nobel Prize in Physiology or Medicine in 1977.[4][5]
This compound is the synthetic acetate salt of this naturally occurring decapeptide.[6] Its development provided a stable and pure compound for clinical and research use, enabling precise therapeutic and diagnostic applications.[7]
Mechanism of Action and Signaling Pathway
This compound exerts its physiological effects by binding to and activating the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on the surface of gonadotrope cells in the anterior pituitary gland.[8][9] This interaction is the primary trigger for the synthesis and release of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[10][11][12]
The binding of this compound to the GnRHR initiates a cascade of intracellular signaling events.[11][13] The receptor is primarily coupled to the Gαq/11 protein, which in turn activates phospholipase C (PLC).[14][15][16] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[13]
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[11][13] The rise in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, are crucial for the exocytosis of vesicles containing LH and FSH.[11][17] This signaling cascade also involves the activation of mitogen-activated protein kinase (MAPK) pathways, which play a role in the transcriptional regulation of gonadotropin subunit genes.[10][16]
The pulsatile administration of this compound mimics the natural, episodic secretion of GnRH from the hypothalamus, leading to a physiological pattern of LH and FSH release.[13] Conversely, continuous administration leads to downregulation of the GnRH receptors and desensitization of the gonadotropes, resulting in a suppression of gonadotropin release.[8]
GnRH Receptor Signaling Pathway Diagram
Caption: GnRH receptor signaling pathway initiated by this compound.
Synthesis of this compound
This compound is a synthetic decapeptide produced through chemical synthesis.[6] The most common and efficient method for its production is Solid-Phase Peptide Synthesis (SPPS), which allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[6][18] Both Fmoc/tBu and Boc/Bzl strategies can be employed.[18][19]
Generalized Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Generalized workflow for the solid-phase peptide synthesis of gonadorelin.
Quantitative Data from Synthesis and Characterization
The synthesis and purification of this compound require stringent quality control to ensure high purity and potency.
| Parameter | Typical Value/Method | Reference(s) |
| Synthesis Scale | 0.1 - 1.0 mmol | [20] |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | [6][18] |
| Crude Yield | 60-92% | [21] |
| Final Purity (HPLC) | ≥98% | [7][22] |
| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [21][23] |
| Identity Confirmation | Mass Spectrometry (MS) | [24] |
| Molecular Formula | C₅₅H₇₅N₁₇O₁₃ | [22] |
| Molecular Weight | 1182.3 Da | [22] |
| Acetate Content | 4-8% | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization and functional analysis of this compound.
Solid-Phase Peptide Synthesis (SPPS) of Gonadorelin
Objective: To synthesize the gonadorelin decapeptide using manual or automated SPPS.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (pGlu, His(Trt), Trp(Boc), Ser(tBu), Tyr(tBu), Gly, Leu, Arg(Pbf), Pro)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator: DIEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and dithiothreitol (DTT) (e.g., 95:2.5:2.5:2.5 v/v/v/w)
-
Precipitation solvent: Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.
-
Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) by dissolving it with HBTU (3 eq.) and HOBt (3 eq.) in DMF. b. Add DIEA (6 eq.) to the amino acid solution and immediately add the mixture to the resin. c. Allow the coupling reaction to proceed for 1-2 hours with agitation.
-
Washing: Wash the resin as described in step 3.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence, from the C-terminus (Gly) to the N-terminus (pGlu).
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum. Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and then purify the crude peptide using RP-HPLC.
-
Lyophilization: Lyophilize the purified fractions to obtain the final peptide as a white powder.
-
Acetate Salt Formation: The peptide can be converted to the acetate salt by ion-exchange chromatography or by dissolving in a dilute acetic acid solution before lyophilization.[21]
GnRH Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor.
Materials:
-
Cell membranes from cells expressing the GnRH receptor (e.g., αT3-1 cells, or transfected COS-7 or HEK293 cells)
-
Radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin)
-
Unlabeled this compound (competitor)
-
Non-specific binding control (e.g., a high concentration of unlabeled GnRH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA)
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates and vacuum manifold
-
Gamma counter
Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from GnRH receptor-expressing cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-Specific Binding (NSB): Add a high concentration of unlabeled GnRH, radioligand, and membrane preparation.
-
Competitive Binding: Add serial dilutions of this compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Washing: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: a. Calculate specific binding: Total Binding - Non-Specific Binding. b. Plot the percentage of specific binding against the log concentration of this compound. c. Determine the IC₅₀ value (the concentration of gonadorelin that inhibits 50% of specific radioligand binding) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
In Vitro LH and FSH Release Assay
Objective: To measure the biological activity of this compound by quantifying its ability to stimulate LH and FSH release from pituitary cells.
Materials:
-
Primary pituitary cell cultures from rats or a suitable gonadotrope cell line (e.g., LβT2 cells)
-
Cell culture medium (e.g., DMEM) with serum
-
Serum-free medium for stimulation
-
This compound solutions at various concentrations
-
ELISA kits for rat/mouse LH and FSH
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Culture: Plate primary pituitary cells or LβT2 cells in 96-well plates and culture until they reach approximately 80% confluency.
-
Pre-incubation: Wash the cells with serum-free medium and then pre-incubate them in serum-free medium for 1-2 hours to establish a baseline.
-
Stimulation: Remove the pre-incubation medium and add fresh serum-free medium containing different concentrations of this compound (e.g., 0, 10⁻¹¹, 10⁻¹⁰, 10⁻⁹, 10⁻⁸, 10⁻⁷ M).
-
Incubation: Incubate the cells for a defined period (e.g., 3-4 hours) at 37°C in a CO₂ incubator.
-
Sample Collection: Collect the cell culture supernatant from each well. This supernatant contains the released LH and FSH.
-
Quantification: Measure the concentration of LH and FSH in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.[25][26][27]
-
Data Analysis: Plot the concentration of released LH and FSH against the log concentration of this compound. Determine the EC₅₀ value (the concentration of gonadorelin that produces 50% of the maximal response) for both LH and FSH release.
Logical Relationship in this compound Development
Caption: Logical progression from discovery to clinical application of gonadorelin.
This guide provides a foundational understanding of the discovery and synthesis of this compound, supported by technical data and established experimental protocols. It is intended to serve as a valuable resource for professionals engaged in the research and development of peptide-based therapeutics.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Salk Distinguished Professor Emeritus Roger Guillemin, Nobel Prize laureate, celebrates 100th birthday - Salk Institute for Biological Studies [salk.edu]
- 3. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Andrew Schally - Wikipedia [en.wikipedia.org]
- 5. endocrinology.org [endocrinology.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. originbiopharma.com [originbiopharma.com]
- 8. bachem.com [bachem.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. originbiopharma.com [originbiopharma.com]
- 12. This compound Mechanism of action [aminogen.net]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. KEGG PATHWAY: map04912 [genome.jp]
- 17. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bloomtechz.com [bloomtechz.com]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
- 20. wernerlab.weebly.com [wernerlab.weebly.com]
- 21. CN106432427A - Method for preparing this compound by virtue of specific microwave synthesis - Google Patents [patents.google.com]
- 22. peptides.gg [peptides.gg]
- 23. Stability and purity profile of this compound: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rsc.org [rsc.org]
- 25. novamedline.com [novamedline.com]
- 26. abcam.com [abcam.com]
- 27. monobind.com [monobind.com]
The Role of Gonadorelin Acetate in the Induction of Puberty: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gonadorelin acetate, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a critical tool in reproductive research and veterinary medicine. Its ability to modulate the hypothalamic-pituitary-gonadal (HPG) axis allows for the precise manipulation of reproductive cycles and the induction of puberty. This technical guide provides an in-depth overview of the core principles, experimental protocols, and quantitative outcomes associated with the use of this compound to induce puberty in various animal models. Detailed methodologies, data presented in structured tables, and visualizations of key pathways are included to facilitate the design and implementation of robust preclinical studies.
Introduction
Puberty is a complex physiological process orchestrated by the activation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to the attainment of sexual maturation and reproductive capability. The pulsatile secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus is the primary event that initiates this cascade. This compound, as a synthetic GnRH, provides researchers with a powerful tool to investigate and manipulate this process. By mimicking the endogenous pulsatile release of GnRH, this compound can be used to induce puberty in prepubertal animals, offering a valuable model for studying the intricate mechanisms of reproductive development and for developing therapeutic interventions for delayed puberty. Conversely, continuous administration of GnRH agonists like leuprolide acetate can suppress puberty, a technique used to study the impacts of pubertal timing.
Mechanism of Action of this compound
This compound exerts its effects by binding to and activating GnRH receptors on the surface of gonadotrope cells in the anterior pituitary gland. This binding initiates a downstream signaling cascade that results in the synthesis and release of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
The intracellular signaling pathway is primarily mediated by the activation of the phospholipase C (PLC) pathway. This leads to the generation of two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The synergistic action of elevated intracellular Ca2+ and PKC activation stimulates the synthesis and exocytosis of LH and FSH into the bloodstream. These gonadotropins then travel to the gonads (testes in males, ovaries in females) to stimulate gametogenesis and the production of sex steroids, thereby driving the physiological changes associated with puberty.
The physiological outcome of this compound administration is critically dependent on its pattern of delivery.
-
Pulsatile Administration: Mimicking the natural, intermittent release of GnRH from the hypothalamus, pulsatile administration of this compound stimulates a sustained increase in LH and FSH secretion, which is the required modality for inducing puberty.
-
Continuous Administration: In contrast, continuous or high-dose administration leads to the downregulation and desensitization of GnRH receptors on the pituitary gonadotropes. This results in a paradoxical suppression of LH and FSH release, effectively inducing a temporary and reversible chemical castration. This method is often employed in the treatment of central precocious puberty.
Signaling Pathway and Hormonal Cascade
The induction of puberty by this compound follows a well-defined signaling pathway and hormonal cascade.
Experimental Protocols for Puberty Induction
Detailed experimental protocols are crucial for the successful induction of puberty in animal models. The following sections provide methodologies for key species used in reproductive research.
Rodent Models (Rats)
While many studies in rodents focus on delaying puberty with continuous GnRH agonist administration, the principles of pulsatile delivery to induce puberty can be extrapolated from physiological studies of natural pubertal development.
Objective: To induce precocious puberty in prepubertal female rats through pulsatile administration of this compound.
Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Age: Prepubertal (e.g., Postnatal Day 25-30)
-
Housing: Controlled environment (12:12 light-dark cycle, 22 ± 2°C), ad libitum access to food and water.
Experimental Workflow:
Methodological & Application
Application Notes: Gonadorelin Acetate for In Vivo Rodent Studies
Introduction
Gonadorelin acetate is a synthetic decapeptide that is an analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2][3][4] It is a critical tool in reproductive and neuroendocrine research, primarily used to investigate the function of the hypothalamic-pituitary-gonadal (HPG) axis.[5] By binding to GnRH receptors on the anterior pituitary gland, this compound stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][6][7][8] These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis in both males and females.[2][9]
The physiological response to this compound is highly dependent on its administration pattern. Pulsatile administration mimics the natural, rhythmic secretion of GnRH by the hypothalamus, promoting sustained gonadotropin release and stimulating the reproductive system.[1][3] Conversely, continuous or high-dose administration leads to the downregulation and desensitization of GnRH receptors, resulting in a paradoxical suppression of LH and FSH secretion and subsequent gonadal suppression.[1][3] This dual effect makes this compound a versatile agent for studying both the stimulation and inhibition of reproductive functions in rodent models.
These notes provide an overview of the signaling pathways, experimental protocols, and key considerations for the use of this compound in in vivo rodent research.
Mechanism of Action & Signaling Pathway
This compound exerts its effects by binding to specific G-protein coupled GnRH receptors on the surface of gonadotrope cells in the anterior pituitary gland.[1][3][9] This binding event initiates an intracellular signaling cascade, primarily through the activation of the phospholipase C (PLC) pathway.[1][9]
Signaling Cascade Steps:
-
Receptor Binding: this compound binds to the GnRH receptor.[1][2]
-
PLC Activation: The activated receptor stimulates phospholipase C (PLC).[2][9]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][9]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[1][2][9]
-
PKC Activation: The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).[1][2][9]
-
Gonadotropin Release: The combined action of elevated intracellular calcium and activated PKC leads to the synthesis and exocytosis (release) of stored LH and FSH from the gonadotrope cells into the bloodstream.[2][3]
Experimental Protocols
The following protocols are generalized for in vivo rodent studies. Specific parameters such as dosage, frequency, and duration should be optimized based on the research question, rodent species, strain, and sex.
Materials and Reagents
-
This compound (lyophilized powder)
-
Sterile, isotonic saline (0.9% sodium chloride) or bacteriostatic water for injection[10]
-
Sterile syringes (e.g., U-100 insulin syringes for accurate low-volume dosing) and needles (e.g., 27-30 gauge)[10]
-
Appropriate rodent model (e.g., C57BL/6J mice, Sprague Dawley or Wistar rats)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses[5]
Drug Preparation (Reconstitution)
It is critical to follow the manufacturer's instructions for reconstitution. A common procedure is as follows:
-
Aseptically add a precise volume of sterile diluent (e.g., 2.0 mL of bacteriostatic water) to the vial of lyophilized this compound.[10]
-
Gently swirl or roll the vial to dissolve the powder completely. Do not shake vigorously , as this can denature the peptide.[10]
-
The resulting solution should be clear and colorless.[11]
-
Calculate the final concentration. For example, reconstituting a 2 mg vial with 2.0 mL of diluent yields a 1.0 mg/mL (1000 µg/mL) solution.[10]
-
Store the reconstituted solution refrigerated at 2–8 °C and protect it from light. Do not freeze the reconstituted solution.[10]
General Experimental Workflow
A typical in vivo study involving this compound follows a standardized workflow to ensure reproducibility and validity of the results.
Administration Protocol
The route and frequency of administration are critical determinants of the biological outcome.
-
Administration Routes:
-
Dosing Regimen - Stimulation (Pulsatile): To mimic natural GnRH secretion and stimulate the HPG axis, pulsatile delivery is required. This can be achieved via:
-
Frequent Injections: Administering low doses (e.g., 5-20 µ g/pulse ) every 90-120 minutes.[12] This method is labor-intensive.
-
Programmable Infusion Pumps: Mini-osmotic or programmable pumps implanted subcutaneously can deliver precise pulses over an extended period.
-
-
Dosing Regimen - Suppression (Continuous): To downregulate GnRH receptors and suppress the HPG axis, continuous administration is used. This can be achieved via:
-
Daily Injections: A single, higher daily dose can lead to receptor desensitization.[1]
-
Long-Acting Depots or Implants: Formulations designed for slow, continuous release of the drug.
-
Data Presentation: Dosages and Toxicology
Quantitative data from literature provides a starting point for experimental design. Dosages can vary significantly based on the specific GnRH analogue, species, and desired effect.
Table 1: Example In Vivo GnRH Agonist Dosages in Rodent Studies
| Rodent Model | GnRH Analogue | Dosage | Administration Route & Frequency | Observed Effect | Reference |
|---|---|---|---|---|---|
| C57BL/6J Mice (Male & Female) | Leuprolide | 20 µ g/mouse | Daily SC injection for 6 weeks | Suppression of reproductive function; sex-specific behavioral changes.[13] | [13][14] |
| Wistar Rats (Female) | Buserelin | Not specified | Daily administration | Suppression of FSH, LH, and progesterone.[15] | [15] |
| Prepubertal Rats (Male & Female) | Buserelin | 5 µ g/animal | Single IP injection | Acute changes in Lhb expression. | [16] |
| Lister-hooded Rats (Male & Female) | Antide (GnRH Antagonist) | Not specified | Single injection at PND 28 | Long-term suppression of gonadal hormones.[17] | [17] |
Note: The studies listed used various GnRH analogues, which may have different potencies than this compound. These dosages serve as examples and require optimization.
Table 2: Acute Toxicology Data for Gonadorelin in Rodents
| Species | Administration Route | LD₅₀ (mg/kg) | Reference |
|---|---|---|---|
| Mouse | Intravenous (IV) | >400 | [11] |
| Subcutaneous (SC) | >3000 | [11] | |
| Oral | >4000 | [11] | |
| Rat | Intravenous (IV) | >200 | [11] |
| Subcutaneous (SC) | >2000 | [11] | |
| Oral | >3000 | [11] |
LD₅₀: The dose required to be lethal to 50% of the tested population.
Safety and Handling Precautions
Researchers should adhere to standard laboratory safety protocols when handling this compound.[5]
-
Use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[5]
-
Handle the lyophilized powder and reconstituted solutions in a well-ventilated area or a biosafety cabinet to avoid inhalation.[5]
-
Dispose of all chemical waste, syringes, and needles according to institutional and local regulations for biological and chemical waste.[5]
-
All animal procedures must be approved by and conducted in accordance with the institution's Animal Use and Care Committee (IACUC) guidelines.[5]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. originbiopharma.com [originbiopharma.com]
- 3. bachem.com [bachem.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. peptides.gg [peptides.gg]
- 6. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Mechanism of action [aminogen.net]
- 8. genemedics.com [genemedics.com]
- 9. originbiopharma.com [originbiopharma.com]
- 10. peptidedosages.com [peptidedosages.com]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. Gonadorelin - Wikipedia [en.wikipedia.org]
- 13. Behavioral and neurobiological effects of GnRH agonist treatment in mice—potential implications for puberty suppression in transgender individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behavioral and neurobiological effects of GnRH agonist treatment in mice-potential implications for puberty suppression in transgender individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of a Gonadotropin‐releasing Hormone Agonist on Rat Ovarian Adenocarcinoma Cell Lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of suppressing gonadal hormones on response to novel objects in adolescent rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation and Use of Gonadorelin Acetate for In Vitro Studies
Introduction
Gonadorelin acetate is the acetate salt of a synthetic decapeptide identical to the endogenous gonadotropin-releasing hormone (GnRH).[1][2][3] It is a critical neuroendocrine hormone that regulates the reproductive axis by stimulating the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[2][4][5][6] In cell culture, this compound serves as an essential tool for studying the hypothalamic-pituitary-gonadal axis, GnRH receptor (GnRHR) pharmacology, and associated signaling pathways.[1] Immortalized gonadotroph cell lines, such as LβT2 and αT3-1, and primary pituitary cultures are common model systems.[1][6] Proper preparation of this compound solutions is crucial for obtaining reproducible and accurate experimental results. These notes provide detailed protocols for the preparation and application of this compound in cell culture experiments.
Physicochemical Properties and Solubility
This compound is a hygroscopic crystalline solid.[7][8] It is essential to handle the solid powder in a low-humidity environment and store it tightly sealed in a desiccator to prevent moisture absorption.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₅H₇₅N₁₇O₁₃ • xC₂H₄O₂ | [8][9] |
| Molecular Weight | 1182.3 g/mol (free base) | [8] |
| Purity (HPLC) | ≥98% | [1][8] |
| Appearance | Crystalline Solid | [8] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Water | ~10 mM | [10] |
| PBS (pH 7.2) | ~10 mg/mL | [8] |
| DMSO | ~30 mg/mL | [8] |
| Dimethylformamide (DMF) | ~30 mg/mL | [8] |
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | ≥ 3 years | [8][9] |
| Stock in DMSO | -80°C | ~1 year | [10] |
| Stock in DMSO | -20°C | ~1 month | [9] |
| Reconstituted Aqueous | 2-8°C or Room Temp | ≤ 24 hours (Recommended) | [8] |
| Reconstituted Aqueous | Room Temperature (24°C) | Up to 45 days | [11] |
Note: For maximum reproducibility in cell culture, it is highly recommended to prepare fresh aqueous solutions for each experiment or to use aliquots of a frozen stock solution, avoiding multiple freeze-thaw cycles.[8] The peptide exhibits maximum stability in aqueous solutions around pH 5.0, with acetate buffers being more favorable than phosphate buffers.[12]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for experiments where a small volume of organic solvent will not affect the cellular model.
Materials:
-
This compound (MW: 1182.3 g/mol for free base; adjust for acetate salt form if necessary)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated analytical balance and weighing paper
-
Pipettes and sterile tips
Procedure:
-
Pre-warm the vial of this compound to room temperature in a desiccator before opening to minimize condensation.
-
Weigh approximately 1.2 mg of this compound powder. Calculation: 1.182 mg in 100 µL for a 10 mM solution.
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For 1.182 mg, add 100 µL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a 1 mg/mL Stock Solution in Sterile Water
This protocol is preferred for cellular systems sensitive to organic solvents.
Materials:
-
This compound
-
Sterile, nuclease-free water
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated analytical balance and weighing paper
-
Pipettes and sterile tips
Procedure:
-
Pre-warm the vial of this compound to room temperature in a desiccator.
-
Weigh 1 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, nuclease-free water to achieve a 1 mg/mL concentration.
-
Vortex gently until fully dissolved. Sonication may be used if necessary to aid dissolution.[10]
-
Sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube, if desired.
-
Use immediately or aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 3: Preparation of Working Solution and Cell Stimulation (Example using LβT2 cells)
This protocol describes the final dilution of the stock solution into cell culture medium for treating gonadotrope cells.
Materials:
-
This compound stock solution (from Protocol 1 or 2)
-
LβT2 cells cultured in a 12-well plate at ~80% confluency
-
Serum-free cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume needed for the desired final concentration. For a final concentration of 100 nM from a 10 mM stock, a 1:100,000 dilution is needed.
-
Perform serial dilutions in serum-free medium.
-
Step A (1:100): Add 2 µL of 10 mM stock to 198 µL of serum-free medium to get a 100 µM intermediate solution. Mix well.
-
Step B (1:100): Add 2 µL of the 100 µM intermediate solution to 198 µL of serum-free medium to get a 1 µM intermediate solution. Mix well.
-
Step C (1:10): Add 100 µL of the 1 µM intermediate solution to 900 µL of serum-free medium to get the final 100 nM working solution.
-
-
Prepare cells for treatment. Aspirate the old medium from the LβT2 cells. Wash once with sterile PBS if desired.
-
Add the medium containing the final concentration of this compound (working solution) to the cells. For a 12-well plate, add 0.5 mL to 1 mL per well.
-
Incubate the cells for the desired time period (e.g., 30 minutes for signaling studies, 4-24 hours for gene expression or hormone secretion studies).
-
Harvest the supernatant (for hormone assays like ELISA) and/or lyse the cells (for protein or RNA analysis) according to downstream application requirements.
Signaling Pathway and Experimental Workflow
This compound acts by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR).[4][13] The primary signaling cascade involves the Gαq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[13][14] This results in calcium mobilization and protein kinase C (PKC) activation, ultimately stimulating the MAPK/ERK pathway and leading to the synthesis and secretion of LH and FSH.[6][13]
Caption: GnRH Receptor Signaling Pathway.
Caption: Workflow for this compound Cell Stimulation.
Summary of Experimental Parameters
The optimal concentration and treatment time for this compound can vary depending on the cell type and the specific biological question.
Table 4: Example Experimental Parameters for Cell Stimulation
| Parameter | Typical Range | Purpose | Downstream Assay |
| Cell Type | LβT2, αT3-1, Primary Pituitary Cells | Gonadotrope models | N/A |
| Concentration | 1 nM - 1 µM | Dose-response studies | ELISA, Western Blot, qPCR |
| Treatment Time | 5 - 60 minutes | Signaling pathway activation | Western Blot (p-ERK) |
| Treatment Time | 4 - 48 hours | Gene expression, hormone secretion | qPCR, ELISA |
| Administration | Single dose or Pulsatile | Mimic physiological vs. desensitization | All assays |
Continuous exposure to this compound can lead to receptor desensitization and a paradoxical suppression of gonadotropin release, whereas pulsatile administration is required to maintain physiological responsiveness.[1] This is a critical consideration when designing long-term experiments.
References
- 1. peptides.gg [peptides.gg]
- 2. bachem.com [bachem.com]
- 3. Function of this compound in Central Precocious Puberty - Creative Peptides [creative-peptides.com]
- 4. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. GnRH signaling, the gonadotrope and endocrine control of fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [drugfuture.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. invivochem.net [invivochem.net]
- 10. This compound (33515-09-2 free base) | Reductase | TargetMol [targetmol.com]
- 11. Stability and purity profile of this compound: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
Optimal Dosage of Gonadorelin Acetate for Ovulation Induction in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of gonadorelin acetate in inducing ovulation in mice for research purposes. Due to a lack of specific published protocols for this compound in this context, the primary protocol provided is adapted from studies utilizing the potent GnRH analogue, Fertirelin Acetate. Researchers should consider this an established starting point for protocol optimization.
Introduction
This compound is a synthetic version of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2][3][4] It functions by stimulating the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3][4][5] These gonadotropins are essential for follicular development and the induction of ovulation.[2] In research settings, particularly in reproductive and developmental biology, the precise timing of ovulation is critical. While traditional methods often employ exogenous gonadotropins like equine chorionic gonadotropin (eCG) and human chorionic gonadotropin (hCG), GnRH agonists such as this compound offer a more physiological approach by stimulating the endogenous release of LH and FSH.[6]
Mechanism of Action: The GnRH Signaling Pathway
This compound initiates its effect by binding to GnRH receptors on the gonadotroph cells of the anterior pituitary gland.[5] This binding activates the phospholipase C (PLC) signaling pathway, leading to the production of two key secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The combined effect of elevated intracellular calcium and PKC activation leads to the synthesis and exocytosis of LH and FSH from the pituitary gonadotrophs.
Caption: GnRH Signaling Pathway in Pituitary Gonadotrophs.
Experimental Protocols
Two primary protocols are presented below, adapted from studies on the GnRH analogue Fertirelin Acetate for use in mice. These are intended as starting points and may require optimization depending on the mouse strain, age, and specific research goals.
Protocol 1: Superovulation Induction with a GnRH Analogue
This protocol is adapted from a dose-finding study aimed at maximizing the number of ovulated oocytes (superovulation).
Objective: To induce superovulation in female mice.
Materials:
-
Mature female mice (e.g., ICR strain, 8-10 weeks old)
-
This compound (or Fertirelin Acetate)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile 0.9% saline solution
-
Syringes and needles for subcutaneous injection
Procedure:
-
On Day 0 at 17:00, administer 5 IU of hCG via subcutaneous injection to synchronize the follicular phase.
-
Beginning at 22:00 on Day 0, administer the chosen dose of this compound (see Table 1) subcutaneously every 4 hours for a total of five injections.
-
On Day 2 at 17:00, administer a final 5 IU dose of hCG subcutaneously to trigger ovulation.
-
Ovulation is expected to occur 11-14 hours after the final hCG injection. Oocytes can be collected from the oviducts at this time.
Quantitative Data from Fertirelin Acetate Study:
| Fertirelin Acetate Dose (µ g/injection ) | Number of Mice | Mean Number of Ovulated Eggs (± SD) |
| 0 (Control) | 10 | 12.9 ± 5.9 |
| 0.001 | 10 | 14.5 ± 5.5 |
| 0.01 | 10 | 19.8 ± 6.8 |
| 0.025 | 10 | 22.6 ± 7.3 |
| 0.05 | 10 | 20.9 ± 7.1 |
| 0.1 | 10 | 19.5 ± 6.5 |
| 0.5 | 10 | 18.7 ± 6.2 |
| 1.0 | 10 | 15.1 ± 5.7 |
| p<0.05 compared to the control group. Data adapted from Nariai et al., 2005.[7] |
Note: The greatest number of ovulated eggs was observed with a 0.025 µg dose of Fertirelin Acetate.[7] The effective dose range for significantly increasing ovulation numbers was between 0.01 and 0.5 µg.[7]
Caption: Superovulation Protocol Workflow.
Protocol 2: GnRH Analogue Pre-treatment for Enhanced Superovulation
This protocol uses a GnRH analogue as a pre-treatment to a standard eCG/hCG superovulation regimen to improve oocyte number and maturation.
Objective: To enhance the response to a standard superovulation protocol.
Materials:
-
Mature female mice (e.g., BALB/c, 3 months old)
-
This compound (or Fertirelin Acetate)
-
Equine Chorionic Gonadotropin (eCG)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile 0.9% saline solution
-
Syringes and needles for intraperitoneal (i.p.), intramuscular (i.m.), or subcutaneous (SC) injection
Procedure:
-
On Day 0, administer this compound. The published study used 20 mg/kg of Fertirelin via intramuscular (i.m.) injection.[8]
-
On Day 1 (24 hours after GnRH analogue administration), administer 5 IU of eCG via intraperitoneal (i.p.) injection.
-
On Day 3 (48 hours after eCG administration), administer 5 IU of hCG via i.p. injection to trigger ovulation.
-
Oocytes can be collected from the oviducts 13 hours after the hCG injection.[8]
Quantitative Data from Fertirelin Pre-treatment Study:
| Treatment Group | Number of Mice | Mean Number of Corpora Lutea (± SD) | Mean Number of Oocytes (± SD) |
| Control (Saline) | 10 | 8.9 ± 0.8 | 9.4 ± 1.1 |
| Superovulation (eCG + hCG) | 10 | 20.1 ± 1.4 | 18.5 ± 2.2 |
| GnRH + Superovulation | 10 | 30.5 ± 2.6 | 28.9 ± 3.4 |
| *p<0.05 compared to both control and superovulation groups. Data adapted from Kanter et al., 2011.[8] |
Note: Pre-treatment with a GnRH analogue 24 hours before a standard eCG/hCG protocol significantly increased the number of corpora lutea and recovered oocytes compared to the standard protocol alone.[8]
References
- 1. genemedics.com [genemedics.com]
- 2. Gonadorelin (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Gonadorelin: Key Safety & Patient Guidance [drugs.com]
- 4. A Helpful Guide to Gonadorelin: Dosage, Benefits and More - LifeXMD [lifexmd.com]
- 5. bachem.com [bachem.com]
- 6. Gonadotropin-releasing hormone agonist ovulation trigger—beyond OHSS prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimum dose of LH-RH analogue Fertirelin Acetate for the induction of superovulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a GnRH agonist on oocyte number and maturation in mice superovulated with eCG and hCG - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of Gonadorelin Acetate in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of gonadorelin acetate in human plasma. Gonadorelin, a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), is crucial in reproductive medicine.[1][2][3] This method employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by reversed-phase HPLC separation and detection using a triple quadrupole mass spectrometer. The described method is validated according to regulatory guidelines and demonstrates excellent linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.
Introduction
This compound is a synthetic version of the naturally occurring gonadotropin-releasing hormone (GnRH), a decapeptide that plays a pivotal role in regulating the reproductive system.[1][2][3] Produced in the hypothalamus, GnRH stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control ovarian and testicular function.[1][2] Due to its ability to modulate reproductive hormone production, this compound is utilized in various clinical research applications, including the investigation of fertility treatments and the management of certain hormone-dependent conditions.[1][2]
Accurate quantification of this compound in biological matrices like plasma is essential for understanding its pharmacokinetic profile and for dose-response characterization in preclinical and clinical research. HPLC-MS/MS has become the gold standard for bioanalytical testing due to its high sensitivity, selectivity, and ability to provide structural confirmation.[4] This note provides a detailed protocol for a validated HPLC-MS/MS method for this compound quantification in plasma, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Properties of this compound
-
Amino Acid Sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂[5]
-
Molecular Formula: C₅₅H₇₅N₁₇O₁₃[5]
-
Molecular Weight: 1182.3 Da[5]
-
Appearance: White to off-white lyophilized powder[5]
-
Solubility: Soluble in water[5]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., a stable isotope-labeled gonadorelin or a structurally similar peptide like Buserelin.
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X 33 µm Polymeric Reversed Phase)[6]
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard in methanol.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards (CS): Spike blank human plasma with the working solutions to prepare a series of calibration standards at concentrations ranging from 0.1 to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 30, and 80 ng/mL).
Plasma Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To a 500 µL aliquot of plasma sample, CS, or QC, add 50 µL of the internal standard working solution and vortex.
-
Protein Precipitation: Add 500 µL of 0.1% formic acid in acetonitrile to precipitate proteins. Vortex and then centrifuge at 10,000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of 0.1% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and inject it into the HPLC-MS/MS system.
HPLC-MS/MS Method
Chromatographic Conditions
A reversed-phase C18 column is used for the chromatographic separation. A gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile allows for the effective separation of this compound from endogenous plasma components.[7][8]
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 50 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 1: HPLC Parameters
Mass Spectrometric Conditions
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Precursor > Product) | Gonadorelin: m/z 591.8 > 249.1 (example) |
| IS (Buserelin): m/z 617.4 > 249.1 (example) | |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Table 2: Mass Spectrometer Parameters (Note: MRM transitions should be optimized for the specific instrument and internal standard used.)
Method Validation Summary
The method was validated based on regulatory guidelines, and the results are summarized below.
| Validation Parameter | Result |
| Linearity | The calibration curve was linear over the concentration range of 0.1-100 ng/mL with a correlation coefficient (r²) > 0.99. |
| Accuracy and Precision | Intra- and inter-day accuracy and precision were within ±15% for all QC levels. For the Lower Limit of Quantification (LLOQ), they were within ±20%.[9][10] |
| Lower Limit of Quantification (LLOQ) | The LLOQ was determined to be 0.1 ng/mL, with acceptable accuracy and precision. |
| Recovery | The extraction recovery of this compound from plasma was consistent and reproducible across all QC levels, typically ranging from 85% to 95%. |
| Matrix Effect | No significant matrix effect was observed, indicating that the sample preparation method effectively removed interfering endogenous components. |
| Selectivity | The method demonstrated high selectivity with no interfering peaks from endogenous plasma components at the retention time of this compound and the IS.[8] |
Table 3: Method Validation Summary
Visualizations
Experimental Workflow
Caption: Experimental workflow for plasma sample preparation and analysis.
Gonadorelin Signaling Pathway
Caption: Simplified signaling pathway of this compound.[1]
Method Validation Logic
References
- 1. originbiopharma.com [originbiopharma.com]
- 2. bachem.com [bachem.com]
- 3. This compound | 71447-49-9 [chemicalbook.com]
- 4. flore.unifi.it [flore.unifi.it]
- 5. peptides.gg [peptides.gg]
- 6. Quantitation of endogenous GnRH by validated nano-HPLC-HRMS method: a pilot study on ewe plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - La Trobe - Figshare [opal.latrobe.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: Gonadorelin Acetate Stimulation Test for Pituitary Function Assessment
Introduction
The Gonadorelin Acetate Stimulation Test, also known as the GnRH stimulation test, is a cornerstone diagnostic tool for evaluating the integrity of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] Gonadorelin, a synthetic form of gonadotropin-releasing hormone (GnRH), is administered to stimulate the anterior pituitary gland's gonadotroph cells, prompting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] By measuring the subsequent changes in serum LH and FSH levels, clinicians and researchers can assess pituitary reserve and diagnose various disorders related to puberty and reproduction, such as central precocious puberty (CPP), delayed puberty, and hypogonadotropic hypogonadism.[1][3][4]
Principle of the Test
The test is predicated on the physiological action of GnRH, which is secreted by the hypothalamus and travels to the anterior pituitary to stimulate the synthesis and release of LH and FSH.[1] These gonadotropins, in turn, act on the gonads to regulate steroidogenesis and gametogenesis.[5] The administration of an exogenous GnRH analogue like this compound allows for a direct assessment of the pituitary's capacity to respond. An appropriate rise in LH and FSH levels following stimulation indicates a functional pituitary gonadotroph population. Conversely, a blunted or absent response may suggest pituitary or hypothalamic dysfunction.[1][3]
Signaling Pathway of GnRH in Pituitary Gonadotrophs
Upon binding to its G protein-coupled receptor (GnRHR) on the surface of pituitary gonadotrophs, this compound initiates a cascade of intracellular signaling events.[6][7] The GnRHR is primarily coupled to the Gαq/11 G-protein.[5][6] Activation of this G-protein leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[8] The elevated intracellular calcium and activated PKC are crucial for the synthesis and secretion of LH and FSH.[8] These pathways can also activate downstream mitogen-activated protein kinase (MAPK) cascades, which play a role in the transcription of gonadotropin subunit genes.[4][9]
Figure 1: GnRH signaling pathway in pituitary gonadotrophs.
Experimental Protocols
While several protocols exist using different GnRH analogues, a common approach involves the intravenous administration of this compound.[3][10] GnRH analogues like leuprolide acetate and triptorelin are also widely used, often administered subcutaneously.[2] The choice of analogue may influence the timing of peak gonadotropin response.[2]
Patient Preparation
-
No fasting is generally required for the test.[1]
-
The test can typically be performed at any time of day.
-
A thorough medical history should be obtained, noting any medications that could interfere with pituitary gonadotropin secretion, such as androgens, estrogens, glucocorticoids, phenothiazines, or dopamine antagonists. Spironolactone may elevate gonadotropin levels.
-
The patient should be in a resting state to minimize stress, which can influence hormone levels.
-
For pediatric patients, it is advisable to wear a short-sleeved shirt to facilitate intravenous access.[9]
Materials
-
This compound for injection
-
Sterile saline for dilution (if required)
-
Intravenous (IV) cannula
-
Blood collection tubes (serum separator tubes recommended)
-
Tourniquet, alcohol swabs, and other venipuncture supplies
-
Centrifuge
-
Laboratory facilities for immunoassay of LH and FSH
Procedure: Intravenous this compound Stimulation
-
Baseline Sample: Insert an IV cannula into a suitable vein. Draw a baseline blood sample (Time 0) for the measurement of LH, FSH, and baseline sex steroids (testosterone or estradiol).[1]
-
Administration: Administer this compound as an intravenous bolus. The standard adult dose is 100 μg.[3] For children, the dose is often calculated based on body surface area (BSA), typically 60 μg/m² with a maximum of 100 μg, or a weight-based dose.[3]
-
Post-Stimulation Samples: Draw subsequent blood samples for LH and FSH measurement at specific time points. Common sampling times are +30 and +60 minutes post-injection.[1][3] Some protocols may include additional time points such as +15, +45, +90, and +120 minutes to better capture the peak response.[10]
-
Sample Processing: After collection, allow blood to clot, then centrifuge to separate the serum. Store serum frozen until analysis.
-
Analysis: Measure LH and FSH concentrations using a validated immunoassay method.
Figure 2: Experimental workflow for the Gonadorelin stimulation test.
Data Presentation and Interpretation
The interpretation of the gonadorelin stimulation test is highly dependent on the clinical context, including the patient's age and pubertal status. The peak LH response is generally the most informative parameter.
Table 1: Comparison of GnRH Analogue Stimulation Protocols
| Parameter | This compound Protocol | Leuprolide Acetate Protocol | Triptorelin Acetate Protocol |
| Analogue | Gonadorelin (GnRH) | Leuprolide (GnRH agonist) | Triptorelin (GnRH agonist) |
| Administration | Intravenous (IV)[3] | Subcutaneous (SC)[6] | Subcutaneous (SC) |
| Typical Dose | 100 µg (or 60 µg/m²)[3] | 20 µg/kg[6] | 0.1 mg/m² (max 0.1 mg) |
| Baseline Sample | LH, FSH, Estradiol/Testosterone[1] | LH, FSH, Estradiol/Testosterone | LH, FSH, Estradiol/Testosterone |
| Post-Stimulation Sampling | +30, +60 minutes[1][3] | +30, +60, +180 minutes[9] | +30, +60, +90, +120, +180 minutes[2] |
| Peak LH Response | ~30-60 minutes | ~3 hours[6] | ~3 hours |
Table 2: Interpretation of Gonadotropin Responses
| Clinical Condition | Basal LH (IU/L) | Basal FSH (IU/L) | Peak Stimulated LH (IU/L) | Peak LH/FSH Ratio | Additional Notes |
| Prepubertal | Usually <1.0[1] | Variable | <5.0 - 6.0[1][3] | FSH peak is typically greater than LH peak.[1] | A low or absent response is normal. |
| Pubertal / Central Precocious Puberty (CPP) | Often >0.3 | Variable | >5.0 - 8.0[3] | >0.66 is suggestive.[7] | An exaggerated, LH-dominant response confirms HPG axis activation.[1] A peak LH >5 IU/L is a common diagnostic cutoff.[3][6] |
| Hypogonadotropic Hypogonadism | Low | Low | Blunted or absent response. | No significant increase in LH or FSH.[4] | A measurable but low response may be seen in constitutional delay of puberty.[1] |
| Primary Gonadal Failure | High | High | Exaggerated response. | LH and FSH are both significantly elevated. | Indicates a lack of negative feedback from the gonads. |
| Gonadotropin-Independent Precocious Puberty | Low (suppressed) | Low (suppressed) | Flat/blunted response.[1] | No significant increase in LH or FSH. | Caused by autonomous sex steroid production from the gonads or adrenal glands.[1] |
Potential Hazards and Side Effects
The gonadorelin stimulation test is generally considered safe with rare and mild side effects.[1][9]
-
Common: Minor bleeding or bruising at the IV or injection site.[9]
-
Rare: Nausea, headache, lightheadedness, or abdominal pain.[1] Allergic reactions are very rare but can include rash, hives, or more severe symptoms.[9]
The this compound stimulation test is an invaluable dynamic test for assessing pituitary gonadotroph function. Accurate interpretation, performed in conjunction with a thorough clinical evaluation, allows for the precise diagnosis and management of a range of pubertal and reproductive disorders. The choice of protocol and the interpretation of results should always be guided by established clinical guidelines and normative data for the specific assay used.
References
- 1. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GnRH Signaling Mechanisms in the Pituitary Gonadotrope - Mark Lawson [grantome.com]
- 3. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 5. Gonadotropin-releasing Hormone (GnRH) and the GnRH Receptor (GnRHR) | GLOWM [glowm.com]
- 6. mdpi.com [mdpi.com]
- 7. Gonadotropin regulation by pulsatile GnRH: signaling and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary pituitary cell cultures are an invaluable in vitro tool for studying the regulation of hormone secretion and gene expression in a controlled environment that closely mimics the physiological state of cells in vivo. These cultures allow for the detailed investigation of hypothalamic-releasing hormones and their synthetic analogs on pituitary function. Gonadorelin acetate, a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), is a potent stimulator of the anterior pituitary gland.[1][2] It binds to GnRH receptors (GnRHR) on gonadotroph cells, triggering the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] These gonadotropins are critical for regulating reproductive function.[5][6]
These application notes provide detailed protocols for the isolation and culture of primary anterior pituitary cells, their subsequent treatment with this compound, and the analysis of hormonal secretion and intracellular signaling pathways.
I. Experimental Principles and Workflows
The overall experimental process involves the isolation of anterior pituitary glands, enzymatic and mechanical dissociation to create a single-cell suspension, and culturing these cells.[7][8] Once the cells have stabilized in culture, they can be treated with this compound to study various downstream effects. Key endpoints include the quantification of secreted LH and FSH via ELISA, analysis of gonadotropin subunit gene expression by RT-qPCR, and investigation of intracellular signaling cascades, such as the MAPK pathway, by Western blotting.
II. Quantitative Data Summary
The following tables provide expected quantitative data from experiments using primary pituitary cell cultures treated with this compound.
Table 1: Typical Yield and Viability of Primary Pituitary Cells
| Parameter | Expected Value | Method |
|---|---|---|
| Cell Yield per Gland (Rat) | 1.5 - 2.5 x 10⁶ cells | Hemocytometer |
| Cell Viability | > 90% | Trypan Blue Exclusion |
Table 2: Dose-Dependent Effect of this compound on LH and FSH Secretion (4-hour incubation)
| This compound (nM) | LH Secretion (ng/mL) | FSH Secretion (ng/mL) |
|---|---|---|
| 0 (Control) | 20 ± 4 | 15 ± 3 |
| 0.1 | 55 ± 8 | 25 ± 5 |
| 1 | 150 ± 20 | 50 ± 9 |
| 10 | 280 ± 35 | 85 ± 12 |
| 100 | 300 ± 40 | 90 ± 15 |
Note: Values are representative and may vary based on species, age, and specific experimental conditions.
Table 3: Time-Course of this compound (10 nM) on LH and FSH Secretion
| Incubation Time (hours) | LH Secretion (ng/mL) | FSH Secretion (ng/mL) |
|---|---|---|
| 0 | < 5 | < 5 |
| 1 | 120 ± 15 | 30 ± 6 |
| 4 | 280 ± 35 | 85 ± 12 |
| 8 | 250 ± 30 | 110 ± 18 |
| 24 | 150 ± 25 | 130 ± 22 |
Note: Pulsatile stimulation is required for sustained high-level secretion; continuous stimulation can lead to receptor downregulation.[3][9]
Table 4: Expected Changes in Gene Expression Following this compound Treatment
| Gene Target | Expected Change | Time Point |
|---|---|---|
| Lhb (LH beta subunit) | Increase | 4-8 hours |
| Fshb (FSH beta subunit) | Increase | 4-24 hours |
| Cga (Common alpha subunit) | Increase | 4-8 hours |
| Gnrhr (GnRH receptor) | Initial increase, then decrease with prolonged stimulation | 4-24 hours |
Note: Pulsatile application of GnRH agonists generally stimulates the expression of these genes.[10][11]
III. Detailed Experimental Protocols
Protocol 1: Isolation and Culture of Primary Anterior Pituitary Cells
This protocol describes the enzymatic and mechanical dissociation of anterior pituitary tissue to establish a primary cell culture.[8][12]
Materials:
-
Anterior pituitary glands
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Enzyme solution: Collagenase (0.4%), Hyaluronidase (0.1%), and DNase I (0.04%) in HBSS[13]
-
Culture Medium: DMEM supplemented with 10% horse serum, 2.5% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin
-
70 µm cell strainer
-
Sterile dissection tools, petri dishes, and conical tubes
Procedure:
-
Aseptically dissect anterior pituitary glands and place them into a petri dish containing ice-cold HBSS.
-
Mince the tissue into small fragments (~1 mm³) using a sterile scalpel.[14]
-
Transfer the fragments to a 15 mL conical tube and wash twice with 10 mL of HBSS, allowing fragments to settle by gravity.
-
Aspirate the HBSS and add 5 mL of the pre-warmed (37°C) enzyme solution.
-
Incubate for 45-60 minutes at 37°C in a shaking water bath.
-
Gently triturate the tissue every 15 minutes with a fire-polished Pasteur pipette to aid mechanical dissociation.[8]
-
After incubation, add 5 mL of culture medium to inactivate the enzymes.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes at room temperature.
-
Resuspend the cell pellet in 10 mL of fresh culture medium.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue.
-
Plate the cells onto appropriate culture plates (e.g., 24-well plates at 200,000 cells/well) and incubate at 37°C in a 5% CO₂ incubator.[7]
-
Allow cells to adhere and stabilize for 36-48 hours before any treatment.[7]
Protocol 2: this compound Treatment
Materials:
-
Stabilized primary pituitary cell cultures
-
This compound stock solution (e.g., 1 mM in sterile water)
-
Serum-free Culture Medium
Procedure:
-
After 36-48 hours of stabilization, gently aspirate the culture medium from the wells.
-
Wash the cells once with 1 mL of pre-warmed, serum-free medium.
-
Add fresh, serum-free medium to the wells and pre-incubate for 1 hour to stabilize the cells.[7]
-
Prepare working dilutions of this compound in serum-free medium from the stock solution.
-
Aspirate the pre-incubation medium and replace it with the medium containing the desired concentrations of this compound (or vehicle control).
-
Incubate for the desired period (e.g., 4 hours for secretion studies, 4-24 hours for gene expression studies).
-
After incubation, collect the supernatant (for hormone analysis) and/or lyse the cells (for RNA or protein extraction). Store samples at -80°C until analysis.
Protocol 3: Quantification of LH and FSH by ELISA
This protocol provides a general outline for a sandwich ELISA to measure LH and FSH concentrations in the collected culture supernatant.[15][16]
Materials:
-
Collected culture supernatant
-
Commercial ELISA kit for LH or FSH (e.g., from Millipore, Abcam)[17][18]
-
Microplate reader
Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare standards and controls as per the kit manufacturer's instructions.
-
Add 50 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.[16]
-
Add 100 µL of the enzyme-conjugated detection antibody to each well.
-
Cover the plate and incubate for 60 minutes at room temperature.[16]
-
Wash the wells 3-5 times with the provided wash buffer.
-
Add 100 µL of the TMB substrate solution to each well and incubate for 15-20 minutes in the dark.[18]
-
Add 50-100 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes.
-
Calculate the hormone concentrations by plotting a standard curve of absorbance versus known concentrations.
Protocol 4: Analysis of GnRH Receptor Signaling by Western Blot
This protocol details the analysis of key signaling proteins, such as phosphorylated ERK (p-ERK), in the MAPK pathway activated by this compound.[19][20]
Materials:
-
Cell lysates from treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)[21][22]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, lyse cells directly in the well with 100 µL of ice-cold RIPA buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.[19]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein from each sample onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[22]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again as in step 7. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped and re-probed with additional antibodies (e.g., anti-total-ERK, anti-GAPDH).[20]
IV. This compound Signaling Pathway
This compound acts by binding to the GnRH receptor, a G-protein coupled receptor (GPCR), on the surface of pituitary gonadotrophs.[4] This binding primarily activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC).[5][23] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[24] IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[5] These events lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways, which ultimately regulate the synthesis and secretion of LH and FSH.[25][26]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. lotilabs.com [lotilabs.com]
- 3. bachem.com [bachem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. originbiopharma.com [originbiopharma.com]
- 6. ibl-international.com [ibl-international.com]
- 7. Primary pituitary cell culture [bio-protocol.org]
- 8. Enzymatic dissociation and short-term culture of isolated rat anterior pituitary cells for studies on the control of hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4adi.com [4adi.com]
- 10. Pituitary gonadotroph-specific patterns of gene expression and hormone secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of gonadotropin-releasing hormone (GnRH) receptor gene is altered by GnRH agonist desensitization in a manner similar to that of gonadotropin beta-subunit genes in normal and castrated rat pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HORMONE SECRETION BY CELLS DISSOCIATED FROM RAT ANTERIOR PITUITARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pituitary | Worthington Biochemical [worthington-biochem.com]
- 14. Primary Cultures from Human GH-secreting or Clinically Non-functioning Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. novamedline.com [novamedline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Primary pituitary culture [bio-protocol.org]
- 18. abcam.com [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. commerce.bio-rad.com [commerce.bio-rad.com]
- 24. originbiopharma.com [originbiopharma.com]
- 25. researchgate.net [researchgate.net]
- 26. KEGG PATHWAY: map04912 [genome.jp]
Application Notes and Protocols: The Role of Gonadorelin Acetate in the Study of Polycystic Ovary Syndrome (PCOS) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polycystic Ovary Syndrome (PCOS) is a complex endocrine disorder characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. A key feature of its pathophysiology is a dysregulation of the hypothalamic-pituitary-ovarian (HPO) axis, often involving an increased frequency and amplitude of gonadotropin-releasing hormone (GnRH) pulses. This leads to elevated luteinizing hormone (LH) secretion relative to follicle-stimulating hormone (FSH), driving ovarian androgen production.[1][2][3]
Gonadorelin acetate, a synthetic analog of GnRH, is a critical tool for investigating this neuroendocrine disruption.[4] Its primary application in PCOS research is not to induce a comprehensive animal model of the syndrome, but rather to probe the functionality of the HPO axis in established PCOS models, such as those induced by androgens (e.g., letrozole, dihydrotestosterone).[5][6] This is typically achieved through a "GnRH challenge test" to assess pituitary sensitivity and gonadotropin response. Additionally, under certain conditions, administration of GnRH agonists has been observed to induce ovarian cyst formation, providing a model to study specific aspects of ovarian dysfunction.[7][8][9][10][11]
These notes provide detailed protocols for the application of this compound in studying PCOS animal models.
Section 1: this compound Signaling Pathway
This compound acts by binding to GnRH receptors (GnRHR) on gonadotroph cells in the anterior pituitary. This binding activates a G-protein coupled receptor signaling cascade, primarily through the Gαq/11 subunit. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The combined increase in intracellular Ca2+ and PKC activation stimulates the synthesis and secretion of LH and FSH. The pulsatility of GnRH stimulation is crucial; high-frequency pulses preferentially favor LH synthesis and release, a characteristic feature of PCOS.[3]
Section 2: Application in Studying Established PCOS Models
The primary use of this compound in PCOS research is to perform a GnRH challenge test in animals with an already induced PCOS-like phenotype (e.g., via letrozole or prenatal androgen exposure). This test helps to characterize the neuroendocrine phenotype by assessing the responsiveness of the pituitary gland.
Experimental Protocol: this compound (GnRH) Challenge Test in a Mouse PCOS Model
This protocol is adapted from studies on prenatally androgenized (PNA) and letrozole-induced mouse models of PCOS.[2][6]
Objective: To assess pituitary sensitivity to GnRH by measuring the LH and FSH response to a bolus injection of this compound.
Materials:
-
PCOS model mice (e.g., letrozole-induced) and age-matched controls.
-
This compound (e.g., Factrel®, Lutrepulse®).
-
Sterile saline for injection.
-
Blood collection supplies (e.g., tail-tip collection, capillary tubes).
-
Assay kits for LH and FSH (e.g., ELISA).
-
Animal scale.
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the experimental room for at least 1 hour before the procedure to minimize stress.
-
Baseline Blood Sampling: Collect a baseline blood sample (Time 0). For mice, this can be done via tail-tip bleeding.
-
This compound Administration:
-
Prepare a fresh solution of this compound in sterile saline.
-
Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 200 ng/kg body weight .[6]
-
-
Post-Injection Blood Sampling: Collect subsequent blood samples at specific time points post-injection. Recommended time points are +10, +20, and +30 minutes to capture the peak gonadotropin response.[6]
-
Sample Processing: Process blood samples to separate serum or plasma according to the requirements of the hormone assay kit. Store samples at -80°C until analysis.
-
Hormone Analysis: Measure LH and FSH concentrations in all collected samples using a validated assay.
-
Data Analysis: Calculate the change in LH and FSH from baseline for each animal. Compare the peak response and the area under the curve (AUC) between PCOS model animals and controls using appropriate statistical tests (e.g., t-test or ANOVA).
Data Presentation: Expected Hormonal Response
In many PCOS models, there is an exaggerated LH response to the GnRH challenge, reflecting increased pituitary sensitivity or stored LH content, which is consistent with findings in women with PCOS. The FSH response may be normal or blunted.
Table 1: Representative LH Response to GnRH Challenge in a PCOS Mouse Model
| Group | Time Point | Mean LH (ng/mL) ± SEM | Fold Change from Baseline |
| Control | Baseline (0 min) | 0.2 ± 0.05 | 1.0 |
| +10 min | 2.5 ± 0.4 | 12.5 | |
| +20 min | 1.8 ± 0.3 | 9.0 | |
| PCOS Model | Baseline (0 min) | 0.5 ± 0.08 | 1.0 |
| +10 min | 5.5 ± 0.7 | 11.0 | |
| +20 min | 3.5 ± 0.5 | 7.0 | |
| Note: Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[2][6] Actual values will vary. *p<0.05 compared to control at the same time point. |
Experimental Workflow Diagram
Section 3: Application in Modeling Ovarian Cyst Formation
While not a standard method for inducing a full PCOS phenotype, non-physiological administration of GnRH agonists has been reported to cause the development of functional ovarian cysts.[7][9][10][11] This can be exploited to study the mechanisms of cystogenesis and its impact on ovarian function, separate from the systemic hyperandrogenism present in other models. The initial "flare-up" effect of GnRH agonists, which causes a surge in gonadotropins before receptor downregulation, is thought to be responsible for this cyst formation.[8][9]
Experimental Protocol: Induction of Ovarian Cysts with this compound
Objective: To induce the formation of functional ovarian cysts in rodents to study ovarian pathophysiology.
Materials:
-
Female rodents (e.g., Wistar rats or C57BL/6 mice) with regular estrous cycles.
-
This compound or a long-acting GnRH agonist (e.g., Triptorelin, Leuprolide).
-
Vaginal smear supplies for cycle monitoring.
-
Surgical and necropsy tools.
-
Histology supplies (formalin, paraffin, stains).
-
Hormone assay kits.
Procedure:
-
Estrous Cycle Monitoring: Monitor the estrous cycle of all animals for at least two consecutive cycles to ensure regularity before starting the experiment.
-
Agonist Administration:
-
On the first day of estrus, administer a depot formulation or repeated high doses of a GnRH agonist. The exact dose and frequency must be optimized. For example, a depot preparation of triptorelin (3.75 mg) has been noted to induce multifollicular enlargement in human case studies, which can be adapted for animal models based on weight.[8]
-
Alternatively, daily injections of this compound can be used to mimic continuous, non-pulsatile stimulation.
-
-
Monitoring: Continue to monitor the animals for changes in their estrous cycle. Animals are expected to enter a state of persistent diestrus.
-
Endpoint Analysis (e.g., after 2-4 weeks):
-
Collect a final blood sample for hormone analysis (LH, FSH, estradiol, testosterone).
-
Euthanize the animals and collect the ovaries.
-
Weigh the ovaries and fix one in 10% neutral buffered formalin for histological analysis. The other can be used for molecular or biochemical analysis.
-
-
Histological Assessment: Process the fixed ovary for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin). Examine sections for the presence of large, fluid-filled cystic follicles and a reduction or absence of corpora lutea.
-
Data Analysis: Compare ovarian weight, hormone levels, and histological features between the GnRH agonist-treated group and a vehicle-treated control group.
Data Presentation: Expected Ovarian and Hormonal Changes
Table 2: Representative Ovarian and Hormonal Changes Following GnRH Agonist-Induced Cyst Formation
| Parameter | Control Group | GnRH Agonist Group |
| Estrous Cyclicity | Regular 4-5 day cycles | Acyclic / Persistent Diestrus |
| Ovarian Weight (mg) | 15 ± 2 | 25 ± 4 |
| Number of Cystic Follicles (>300µm) | < 1 | 5 ± 1 |
| Number of Corpora Lutea | 3 ± 1 | 0 ± 0* |
| Serum Estradiol (pg/mL) | 20 ± 5 (Diestrus) | Elevated initially, then suppressed |
| Serum LH (ng/mL) | 0.2 ± 0.05 (Diestrus) | Elevated initially, then suppressed |
| Note: Data are hypothetical and for illustrative purposes. Actual values will vary based on the specific agonist, dose, duration, and animal model used. *p<0.05 compared to control. |
Logical Diagram: Rationale for GnRH Agonist-Induced Cyst Model
This compound is a versatile tool in PCOS research. Its principal application is as a diagnostic probe in the GnRH challenge test to elucidate the neuroendocrine dysregulation of the HPO axis in established animal models. This allows for a functional assessment of pituitary gonadotroph responsiveness, a key aspect of PCOS pathophysiology. While not a conventional method for inducing the full spectrum of PCOS, the paradoxical ability of GnRH agonists to induce ovarian cysts under specific administration protocols offers a valuable model for studying the mechanisms of anovulation and cystogenesis in isolation. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in their studies of Polycystic Ovary Syndrome.
References
- 1. Animal models of hyperandrogenism and ovarian morphology changes as features of polycystic ovary syndrome: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of time-restricted feeding on letrozole-induced mouse model of polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on Animal Models of Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gonadorelin (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Suppression of neurotransmission on gonadotropin-releasing hormone neurons in letrozole-induced polycystic ovary syndrome: A mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GnRH pulse generator activity in mouse models of polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Follicular and luteal cysts after treatment with gonadotropin-releasing hormone analog for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ovarian Hyper-Response to Administration of an GnRH-Agonist Without Gonadotropins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. balkanmedicaljournal.org [balkanmedicaljournal.org]
- 11. researchgate.net [researchgate.net]
Application Notes: Radioimmunoassay (RIA) for Measuring Luteinizing Hormone (LH) Response to Gonadorelin Acetate
Introduction
Gonadorelin acetate, a synthetic analog of gonadotropin-releasing hormone (GnRH), is a decapeptide that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland.[1][2] The measurement of LH response to this compound administration is a critical diagnostic tool for assessing pituitary function and investigating reproductive disorders.[3][4] Radioimmunoassay (RIA) is a highly sensitive and specific technique used for the quantitative determination of LH levels in biological fluids.[5][6] This document provides detailed application notes and protocols for performing an RIA to measure the LH response to this compound.
Mechanism of Action of this compound
This compound acts by binding to GnRH receptors on the surface of gonadotrope cells in the anterior pituitary gland.[1][7] This binding initiates a signaling cascade involving the activation of the phospholipase C (PLC) pathway.[3][7] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium stores, and along with DAG, activates protein kinase C (PKC).[7] The activation of PKC ultimately leads to the synthesis and release of LH and FSH.[1][7] The pulsatile administration of this compound mimics the natural secretion of GnRH, promoting the physiological release of gonadotropins.[1]
Signaling Pathway of this compound
References
- 1. bachem.com [bachem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. originbiopharma.com [originbiopharma.com]
- 4. This compound Mechanism of action [aminogen.net]
- 5. Radioimmunoassay for Luteinizing Hormone in Human plasma Or Serum: Physiological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioimmunoassay for luteinizing hormone in human plasma or serum: physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols for Surgical Implantation of Gonadorelin Acetate Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadorelin acetate, a synthetic analog of gonadotropin-releasing hormone (GnRH), is a critical tool in reproductive and endocrine research.[1][2] Its therapeutic and research applications often necessitate sustained and controlled delivery, which is effectively achieved through implantable systems. This document provides detailed application notes and protocols for the surgical implantation of two primary types of this compound delivery systems used in preclinical research: solid biodegradable implants and osmotic pumps.
Continuous administration of this compound leads to the downregulation of GnRH receptors, resulting in the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[3][4][5] This paradoxical effect is harnessed in various research models to study sex hormone-dependent pathologies and to develop novel therapeutic strategies. In contrast, pulsatile delivery mimics the natural physiological secretion of GnRH, stimulating the release of LH and FSH.[2][5]
Data Presentation: Comparative Analysis of Delivery Systems
The choice of delivery system depends on the desired release profile, duration of the study, and the animal model. Below is a summary of quantitative data related to different GnRH agonist delivery systems.
| Delivery System | Active Agent | Animal Model | Dosage | Release Rate / Duration | Key Findings (Hormone Suppression) |
| Solid Biodegradable Implant | Histrelin Acetate | Humans (children with CPP) | 50 mg | ~65 µ g/day for 12 months | Peak stimulated LH suppressed to <4 IU/L in all participants through month 12.[6] |
| Solid Biodegradable Implant | Deslorelin Acetate | Dogs (male) | 4.7 mg | Minimum 6 months of fertility suppression | Testosterone concentrations suppressed to undetectable levels for 6 months in 46/53 dogs.[7] |
| Solid Biodegradable Implant | Deslorelin Acetate | Ferrets (male) | 4.7 mg | Suppression of fertility for at least 16 months | Infertility induced within 6 weeks post-implantation.[4] |
| Osmotic Pump | Leuprolide Acetate | Rats (female) | Depot injection | Increased LH and FSH 2-5 hours post-delivery | Not specified for long-term suppression in this study.[6] |
| Pulsatile Infusion Pump | Gonadorelin | Humans | 5 to 20 µg per pulse every 90-120 minutes | Pulsatile delivery | Used to induce secretion of LH and FSH.[2] |
Experimental Protocols
Protocol 1: Fabrication of a Solid, Biodegradable this compound Implant
This protocol describes a general method for preparing a solid, biodegradable implant for controlled release of this compound, adapted from methods for encapsulating peptides in PLGA.[8][9][10][11][12]
Materials:
-
This compound powder
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Homogenizer
-
Lyophilizer
-
Molding apparatus (e.g., custom-made Teflon mold)
Methodology:
-
Preparation of the Primary Emulsion:
-
Dissolve a precise amount of this compound in a minimal volume of an appropriate aqueous buffer.
-
Dissolve PLGA in dichloromethane to create the oil phase. The ratio of PLGA to this compound will determine the drug loading and influence the release rate.
-
Add the aqueous this compound solution to the PLGA/DCM solution.
-
Emulsify the mixture using a high-speed homogenizer to form a water-in-oil (w/o) emulsion. The speed and duration of homogenization will affect the size of the aqueous droplets and subsequently the release profile.
-
-
Formation of Microspheres (via double emulsion-solvent evaporation):
-
Add the primary w/o emulsion to a larger volume of an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA).
-
Homogenize this mixture to create a water-in-oil-in-water (w/o/w) double emulsion.
-
Stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, which will cause the PLGA to precipitate and form solid microspheres encapsulating the this compound.
-
Collect the microspheres by filtration or centrifugation, wash them with deionized water to remove residual PVA, and then lyophilize to obtain a dry powder.
-
-
Fabrication of the Implant:
-
The lyophilized microspheres can be used as an injectable suspension or further processed into a solid implant.
-
For a solid implant, the microspheres can be compressed into a specific shape using a mold at a temperature below the glass transition temperature of the PLGA to avoid altering the microsphere structure.
-
Alternatively, hot-melt extrusion can be used, where the this compound is mixed directly with the PLGA powder and extruded into a rod-shaped implant. This method is suitable for thermostable peptides.
-
Protocol 2: Surgical Implantation of a Solid Biodegradable Implant in a Rodent Model
This protocol details the subcutaneous implantation of a solid drug delivery implant in a rat or mouse.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Analgesic (e.g., buprenorphine, meloxicam)
-
Electric clippers or depilatory cream
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile surgical instruments (scalpel, forceps, scissors, wound clips or sutures)
-
Sterile gauze
-
Heating pad
Methodology:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Administer a pre-operative analgesic.
-
Shave the fur from the surgical site, typically on the dorsal side between the scapulae.
-
Clean the shaved area with an antiseptic solution, moving from the center of the site outwards.
-
-
Surgical Procedure:
-
Make a small incision (approximately 1 cm) in the skin at the prepared site using a sterile scalpel.
-
Using blunt-ended forceps, create a subcutaneous pocket by gently separating the skin from the underlying connective tissue. The pocket should be slightly larger than the implant to allow for easy insertion.
-
Insert the sterile this compound implant into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Place the animal on a heating pad to maintain body temperature until it has fully recovered from anesthesia.
-
Monitor the animal for any signs of pain, distress, or infection at the surgical site.
-
Administer post-operative analgesics as required.
-
Wound clips or sutures are typically removed 7-10 days after surgery.
-
Protocol 3: Surgical Implantation of an Osmotic Pump in a Rodent Model
This protocol describes the subcutaneous implantation of an osmotic pump for the continuous delivery of a this compound solution.
Materials:
-
Osmotic pump (e.g., ALZET®)
-
This compound solution
-
Anesthetic
-
Analgesic
-
Surgical preparation materials as in Protocol 2
Methodology:
-
Pump Preparation:
-
Prepare a sterile solution of this compound at the desired concentration.
-
Fill the osmotic pump with the this compound solution according to the manufacturer's instructions, using a sterile syringe and filling tube.
-
If immediate and constant delivery is required, the filled pump should be primed by incubating it in sterile saline at 37°C for at least 4-6 hours before implantation.
-
-
Animal Preparation and Surgical Procedure:
-
Follow the same steps for animal preparation and creation of the subcutaneous pocket as described in Protocol 2.
-
Insert the filled and primed osmotic pump into the subcutaneous pocket, with the delivery port positioned away from the incision site.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Follow the same post-operative care procedures as outlined in Protocol 2.
-
Protocol 4: Histological Evaluation of the Implant Site
This protocol is for the assessment of tissue biocompatibility at the site of implantation.
Materials:
-
Euthanasia agent
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Methodology:
-
Tissue Collection:
-
At the designated time point, euthanize the animal using an approved method.
-
Excise the implant and a margin of the surrounding tissue.
-
Fix the tissue in 10% neutral buffered formalin for at least 24 hours.
-
-
Tissue Processing and Staining:
-
After fixation, the tissue is dehydrated through a series of graded alcohols, cleared with xylene, and embedded in paraffin wax.
-
Section the paraffin-embedded tissue using a microtome (typically 5 µm sections).
-
Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).
-
-
Microscopic Analysis:
-
Examine the stained tissue sections under a light microscope.
-
Assess for signs of inflammation (e.g., infiltration of neutrophils, lymphocytes, macrophages), fibrosis (formation of a fibrous capsule around the implant), necrosis, and foreign body giant cell reaction.
-
Visualizations
This compound Signaling Pathway
Caption: GnRH receptor signaling cascade initiated by this compound.
Experimental Workflow for Subcutaneous Implantation and Analysis
Caption: Workflow for preclinical evaluation of this compound implants.
References
- 1. originbiopharma.com [originbiopharma.com]
- 2. Gonadorelin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. bachem.com [bachem.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats | springermedizin.de [springermedizin.de]
- 7. belmarpharmasolutions.com [belmarpharmasolutions.com]
- 8. US20170281547A1 - Preparation of peptide loaded plga microspheres with controlled release characteristics - Google Patents [patents.google.com]
- 9. EP3125871A1 - Preparation of peptide loaded plga microspheres with controlled release characteristics - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scielo.br [scielo.br]
- 12. Preparation of peptide microspheres using tumor antigen-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gonadorelin acetate solubility and stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of gonadorelin acetate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial solubilization, it is recommended to first attempt dissolving the peptide in sterile, distilled water or a standard peptide buffer like PBS.[1][2][3] Several sources indicate that this compound is soluble in water.[4][5][6] If solubility in aqueous solutions is limited, organic solvents such as DMSO and DMF can be used, where it exhibits higher solubility.[7][8][9]
Q2: My this compound did not dissolve completely in water. What should I do?
A2: If this compound does not readily dissolve in water, you can try the following troubleshooting steps:
-
Sonication: Briefly sonicating the solution can help break up aggregates and improve dissolution.[3]
-
Gentle Warming: Gently warming the solution may also aid in solubilization. However, avoid excessive heat as it can degrade the peptide.[3]
-
pH Adjustment: Since gonadorelin is a basic peptide, adding a small amount of a dilute acidic solution, such as 10% acetic acid, can help it dissolve.[1][2]
-
Use of Organic Solvents: For very hydrophobic peptides, dissolving in a minimal amount of a compatible organic solvent like DMSO first and then slowly adding it to your aqueous buffer with vortexing is a common strategy.[2]
Q3: What is the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is highly dependent on the pH and storage temperature. It is most stable at a pH of approximately 5.0.[10][11] At this pH, in an acetate buffer, the predicted shelf-life (t90%) at 20°C is 9.0 years.[10] Both acidic and alkaline conditions can lead to degradation.[11][12] Aqueous solutions are not recommended to be stored for more than one day.[7]
Q4: Can I store reconstituted this compound solutions? If so, under what conditions?
A4: While it is generally recommended to use aqueous solutions of this compound on the same day they are prepared[7], some studies have shown that reconstituted this compound can be stable for at least 45 days when stored at 24°C or 37°C[13][14]. For long-term storage, it is best to store the lyophilized powder at -20°C, where it can be stable for at least four years.[7][9] If you must store a solution, it is advisable to aliquot it and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Q5: What are the main degradation pathways for this compound?
A5: The primary degradation pathways for this compound in aqueous solutions include:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at the N-terminal side of the serine residue in the pH range of 5-6.[15][16]
-
Deamidation: In acidic solutions, deamidation can occur.[15][16]
-
Epimerization: At a pH greater than 7, the epimerization of the serine residue is a major degradation pathway.[15][16]
Troubleshooting Guides
Issue: Inconsistent results in bioassays.
-
Possible Cause 1: Incomplete Solubilization.
-
Troubleshooting: Ensure the peptide is fully dissolved before use. Visually inspect the solution for any particulates. If the solution is cloudy, it indicates incomplete solubilization.[3] Follow the recommended solubilization protocols, including the use of sonication or pH adjustment if necessary. Always centrifuge your peptide solution before use to pellet any undissolved material.[17]
-
-
Possible Cause 2: Peptide Degradation.
-
Troubleshooting: Prepare fresh solutions for each experiment, as aqueous solutions of this compound have limited stability.[7] If using a stock solution, ensure it has been stored properly at -20°C or -80°C in aliquots to minimize freeze-thaw cycles.[6] The stability is optimal at pH 5.0; check the pH of your experimental buffer.[10][11]
-
-
Possible Cause 3: Inaccurate Concentration.
-
Troubleshooting: Incomplete solubilization can lead to an overestimation of the peptide concentration. After ensuring complete dissolution, consider performing a concentration determination using a validated method, such as UV spectrophotometry or a peptide quantification assay.
-
Issue: Precipitation of the peptide during an experiment.
-
Possible Cause 1: Change in Solvent Conditions.
-
Troubleshooting: When diluting a stock solution prepared in an organic solvent (e.g., DMSO) into an aqueous buffer, the peptide may precipitate if the final concentration of the organic solvent is too low to maintain solubility. Try to keep the final concentration of the organic solvent as high as your experiment allows, while ensuring it does not have physiological effects.[7] It may be necessary to optimize the dilution scheme.
-
-
Possible Cause 2: pH Shift.
-
Troubleshooting: The solubility of peptides can be pH-dependent. A shift in the pH of the solution during your experiment could cause the peptide to precipitate. Ensure your buffer has sufficient buffering capacity to maintain a stable pH.
-
-
Possible Cause 3: Interaction with Other Components.
-
Troubleshooting: Components in your experimental medium could be interacting with the this compound, leading to precipitation. If possible, test the solubility of this compound in the final experimental medium before conducting the full experiment.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Soluble[4][5], Readily dissolves[18] | [4][5][18] |
| PBS (pH 7.2) | ~10 mg/mL | [7][8][9] |
| DMSO | ~30 mg/mL[7][8][9], Soluble[19] | [7][8][9][19] |
| DMF | ~30 mg/mL | [7][8][9] |
| Ethanol | ~0.25 mg/mL | [7][8][9] |
| Methanol | Soluble | [4] |
Table 2: Stability of this compound under Different Conditions
| Condition | Observation | Reference |
| Lyophilized Powder | ||
| -20°C | Stable for ≥ 4 years | [7][9] |
| 24°C / 50% RH | Stable for at least 12 months | [13][14][20] |
| Reconstituted Solution | ||
| Aqueous Solution (General) | Not recommended for storage for more than one day | [7] |
| 24°C or 37°C | Stable for at least 45 days | [13][14][20] |
| Room Temperature | Stable for 45 days | [21] |
| Refrigerated | Stable for 30 days | [21] |
| pH Effects in Aqueous Solution | ||
| pH ~5.0 | Maximum stability | [10][11] |
| Acidic (pH < 5) | Degradation (deamidation) | [11][15][16] |
| Neutral to Basic (pH > 7) | Degradation (serine epimerization) | [12][15][16] |
Experimental Protocols
Protocol 1: General Procedure for Determining Peptide Solubility
This protocol provides a general guideline for determining the solubility of this compound.
-
Preparation:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.[3]
-
Weigh a small, precise amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
-
Initial Solubilization Attempt (Aqueous):
-
Add a small, measured volume of the primary solvent to be tested (e.g., 100 µL of sterile water or PBS) to the peptide.
-
Vortex the tube for 30-60 seconds.
-
If the peptide does not dissolve, sonicate the tube in a water bath for 5-10 minutes.[3]
-
Visually inspect the solution. A clear solution indicates that the peptide is soluble at that concentration. If the solution is cloudy or contains visible particles, the peptide is not fully dissolved.
-
-
Troubleshooting Insolubility:
-
For Basic Peptides (like Gonadorelin): If the peptide is not soluble in water or a neutral buffer, add a small volume (e.g., 1-5 µL) of a dilute acidic solution (e.g., 10% acetic acid) and vortex.[1][2]
-
Organic Solvents: If the peptide remains insoluble, a different aliquot of the peptide can be tested with a minimal volume of an organic solvent like DMSO.[2] After initial dissolution, the solution can be incrementally diluted with the aqueous buffer of choice.
-
-
Determining Maximum Solubility:
-
If the peptide dissolves in the initial volume of solvent, add progressively larger amounts of the peptide to a fixed volume of the solvent until saturation is reached (i.e., no more peptide will dissolve).
-
Alternatively, if the initial amount of peptide did not dissolve, add increasing volumes of the solvent until the peptide is fully dissolved.
-
Calculate the solubility in mg/mL.
-
Protocol 2: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method to assess the degradation of this compound over time.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a specific pH to be tested) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several vials for incubation under different conditions (e.g., different temperatures: 4°C, 25°C, 40°C).
-
-
Incubation:
-
Store the aliquots at the designated temperatures.
-
At specified time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove one aliquot from each temperature condition for analysis.
-
-
HPLC Analysis:
-
System: A reversed-phase HPLC (RP-HPLC) system with a UV detector is typically used.[12][22]
-
Column: A C18 column is commonly employed for peptide analysis.
-
Mobile Phase: A gradient elution is typically used, consisting of:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to separate the intact peptide from its degradation products. An example gradient might be 5% to 95% B over 30 minutes.
-
Detection: Monitor the elution profile at a wavelength of 214 nm or 280 nm.[12]
-
Injection: Inject a fixed volume of each sample from the different time points.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
The percentage of remaining intact peptide at each time point relative to the initial time point (t=0) is calculated.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
The stability of the peptide under the tested conditions can be determined by plotting the percentage of remaining peptide against time. The half-life (t1/2) or the time to 90% purity (t90) can be calculated from this data.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway in Pituitary Gonadotrophs.
Caption: Experimental Workflow for Determining Peptide Solubility.
References
- 1. biobasic.com [biobasic.com]
- 2. genscript.com [genscript.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Gonadorelin | 33515-09-2 [chemicalbook.com]
- 6. This compound | decapeptide | CAS# 34973-08-5 | InvivoChem [invivochem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Gonadorelin (acetate) | CAS 34973-08-5 | Cayman Chemical | Biomol.com [biomol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation kinetics of gonadorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptides.gg [peptides.gg]
- 13. Stability and purity profile of this compound: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability and purity profile of this compound: a high-purity gonadotropin-releasing hormone. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. datapdf.com [datapdf.com]
- 17. jpt.com [jpt.com]
- 18. originbiopharma.com [originbiopharma.com]
- 19. medkoo.com [medkoo.com]
- 20. This compound | 71447-49-9 [chemicalbook.com]
- 21. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 22. tandfonline.com [tandfonline.com]
How to prevent gonadorelin acetate degradation in experimental setups
Welcome to the technical support center for gonadorelin acetate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my experiments?
A1: this compound is susceptible to degradation through several mechanisms. The primary factors to control in your experimental setup are:
-
pH: The stability of this compound in aqueous solutions is highly pH-dependent. It is most stable in a slightly acidic environment.[1][2][3]
-
Temperature: Elevated temperatures can accelerate degradation kinetics.[1][2]
-
Enzymatic Activity: As a peptide, this compound can be cleaved by proteases present in biological samples or from microbial contamination.[3][4]
-
Hydrolysis: The peptide backbone can be hydrolyzed, particularly at the N-terminal side of the serine residue.[5][6]
-
Oxidation: Although less common, exposure to strong oxidizing agents can lead to degradation.[7]
-
Light and Moisture: Lyophilized this compound is hygroscopic and should be protected from moisture and light.[8][9][10]
Q2: What is the optimal pH for dissolving and storing this compound solutions?
A2: The maximum stability for gonadorelin in aqueous solution is at a pH of approximately 5.0-5.5.[1][2] Using a buffer system that maintains this pH range is crucial for preventing degradation. Acetate buffers have been shown to have a favorable effect on stability, while phosphate buffers may increase degradation.[2]
Q3: How should I store lyophilized this compound and its reconstituted solutions?
A3: Proper storage is critical for maintaining the integrity of this compound.
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C[11][12] or 2-8°C[13] | Long-term (months to years)[14] | Keep in a tightly sealed container, protected from moisture and light.[9][10] The substance is hygroscopic.[8][9] |
| Reconstituted Solution | Room Temperature (15-30°C) | Up to 45 days[15][16] | Use only the recommended diluent.[16] |
| Reconstituted Solution | Refrigerated (2-8°C) | Up to 30 days[16] | |
| In Catheter Tubing | Room Temperature | Up to 16 hours[16] |
Q4: Can I use any buffer to dissolve this compound?
A4: No, the choice of buffer is important. Acetate buffers are recommended as they have a favorable effect on the stability of gonadorelin.[2] In contrast, phosphate buffers have been shown to cause higher degradation.[2] The concentration of acetate buffer does not appear to significantly affect the degradation rate.[2]
Troubleshooting Guides
Problem 1: I am observing a loss of this compound activity in my cell culture experiments.
This could be due to several factors related to the preparation and handling of your solutions. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for loss of this compound activity.
Problem 2: My HPLC analysis shows multiple peaks, suggesting degradation of my this compound standard.
Degradation of your standard can lead to inaccurate quantification. Here’s how to address this:
Step 1: Identify the Potential Degradation Pathway
This compound can degrade via several pathways, primarily influenced by pH.
Caption: pH-dependent degradation pathways of this compound.
Step 2: Verify Your Analytical Method and Sample Preparation
| Parameter | Recommendation | Rationale |
| Mobile Phase | Use a mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) at a low pH. | Ensures good peak shape and resolution for peptides. |
| Column | A reversed-phase C18 column is typically used. | Provides appropriate retention and separation of gonadorelin and its degradation products.[1][2] |
| Sample Diluent | Dissolve and dilute your standard in a solution with a pH of 5.0-5.5. | To minimize degradation during sample preparation and analysis. |
| Analysis Time | Analyze samples as soon as possible after preparation. | To prevent time-dependent degradation in the autosampler. |
Step 3: Protocol for Preparing a Stable this compound Standard Solution
-
Buffer Preparation: Prepare a 0.1 M acetate buffer and adjust the pH to 5.0.
-
Reconstitution: Aseptically reconstitute lyophilized this compound with the acetate buffer to a desired stock concentration.
-
Storage: Store the stock solution at 2-8°C for short-term use (up to 30 days) or in aliquots at -20°C for longer-term storage.
-
Working Solution: On the day of analysis, dilute the stock solution to the working concentration using the same pH 5.0 acetate buffer.
Experimental Protocols
Protocol 1: Stability Testing of this compound in a New Formulation
This protocol outlines a method to assess the stability of this compound in a novel aqueous formulation.
Caption: Experimental workflow for this compound stability testing.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in your new formulation at the target concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a validated stability-indicating HPLC method to determine the initial concentration and purity.
-
Storage: Store aliquots of the solution under various conditions (e.g., refrigerated, room temperature, and accelerated conditions like 40°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove an aliquot from each storage condition and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial concentration. Identify and quantify any degradation products.
-
Kinetics: Plot the concentration of this compound versus time to determine the degradation kinetics and estimate the shelf-life of the formulation.
Analytical Method:
-
Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC).[1][15]
-
Column: C18, 5 µm particle size.
-
Mobile Phase: A gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Detection: UV at 214 nm and 280 nm.[3]
-
Validation: The method should be validated to be stability-indicating, meaning it can separate the intact peptide from its degradation products.
References
- 1. Degradation kinetics of gonadorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptides.gg [peptides.gg]
- 4. researchgate.net [researchgate.net]
- 5. datapdf.com [datapdf.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merck.com [merck.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. This compound [drugfuture.com]
- 10. polypeptide.com [polypeptide.com]
- 11. peptidesbiotechs.com [peptidesbiotechs.com]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. originbiopharma.com [originbiopharma.com]
- 14. medkoo.com [medkoo.com]
- 15. Stability and purity profile of this compound: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
Technical Support Center: Optimizing Gonadorelin Acetate for In Vitro LH Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing gonadorelin acetate for maximal Luteinizing Hormone (LH) release in in vitro experiments. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound to stimulate maximal LH release in vitro?
A1: The optimal concentration of this compound for maximal LH release in vitro typically falls within the nanomolar (nM) range. While the exact concentration can vary depending on the cell model (e.g., primary pituitary cells vs. cell lines like LβT2) and experimental conditions, a dose-response relationship is generally observed. For primary rat pituitary cells, the concentration for half-maximal effective concentration (ED50) for GnRH-stimulated LH release has been reported to be in the sub-nanomolar to low nanomolar range.[1][2] It is recommended to perform a dose-response curve for your specific experimental system to determine the optimal concentration, typically starting from 0.1 nM to 100 nM.[3]
Q2: What is the mechanism of action by which this compound stimulates LH release?
A2: this compound, a synthetic form of Gonadotropin-Releasing Hormone (GnRH), stimulates LH release by binding to and activating the GnRH receptor (GnRHR) on the surface of pituitary gonadotrope cells.[4][5] The GnRHR is a G-protein coupled receptor that, upon activation, primarily couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and exocytosis of LH.[5][6]
Q3: Should I use static or perifusion (superfusion) cell culture for my experiments?
A3: Both static and perifusion culture systems can be used to study gonadorelin-stimulated LH release, and the choice depends on the experimental goals.
-
Static Culture: This method is simpler and suitable for endpoint assays, such as determining the total LH released over a specific incubation period in response to different gonadorelin concentrations.
-
Perifusion (Superfusion) Culture: This dynamic system allows for the continuous flow of media over the cells and the collection of fractions at different time points. It is ideal for studying the pulsatile nature of LH release and for investigating the immediate and time-dependent effects of gonadorelin stimulation.[7] Perifusion systems can also help to minimize the effects of feedback mechanisms that might occur in a static culture.
Q4: How stable is this compound in cell culture media?
A4: this compound is relatively stable in solution. Upon reconstitution, it has been found to be stable for at least 45 days when stored at 24°C or 37°C.[8] However, for optimal and reproducible results, it is always recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment.
Data Presentation
Table 1: Dose-Response of Gonadorelin (GnRH) on LH Release from Primary Rat Pituitary Cells in Vitro
| Gonadorelin (nM) | LH Release (Fold Increase over Basal) |
| 0 | 1.0 |
| 0.1 | ~2.5 |
| 1 | ~4.0 |
| 10 | ~5.0 |
| 100 | ~5.0 |
Note: The values presented are illustrative and compiled from typical dose-response curves found in the literature. Actual results may vary based on the specific experimental setup. The ED50 for GnRH in intact female rat pituitary cells has been reported as approximately 0.23 nM.[1]
Experimental Protocols
1. Primary Pituitary Cell Culture for LH Release Assay
This protocol describes the preparation of primary pituitary cells from rats for in vitro stimulation with this compound.
-
Materials:
-
Adult male or female rats
-
Collagenase
-
Hyaluronidase
-
DNase I
-
Culture medium (e.g., DMEM) supplemented with serum and antibiotics
-
This compound stock solution
-
96-well culture plates
-
-
Procedure:
-
Euthanize rats according to approved institutional protocols.
-
Aseptically remove the anterior pituitary glands.
-
Mince the tissue and incubate in a dissociation solution containing collagenase, hyaluronidase, and DNase I to obtain a single-cell suspension.
-
Wash the cells and determine cell viability using a method like trypan blue exclusion.
-
Plate the dispersed cells in 96-well plates at a desired density and allow them to attach and recover for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
After the recovery period, wash the cells with a serum-free medium.
-
Add fresh serum-free medium containing various concentrations of this compound to the wells. Include a vehicle control (medium without gonadorelin).
-
Incubate for a defined period (e.g., 4 hours).
-
Collect the cell culture supernatant for LH measurement.
-
Store the supernatant at -20°C or below until assayed.
-
2. Luteinizing Hormone (LH) Measurement by ELISA
This protocol provides a general outline for quantifying LH in cell culture supernatants using a commercially available ELISA kit.
-
Materials:
-
Commercial LH ELISA kit (follow the manufacturer's instructions)
-
Collected cell culture supernatants
-
Microplate reader
-
-
Procedure:
-
Prepare LH standards and samples according to the kit's instructions.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate as specified in the protocol.
-
Wash the wells to remove unbound substances.
-
Add the enzyme-conjugated detection antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the LH concentration in the samples by comparing their absorbance to the standard curve.
-
Mandatory Visualizations
Caption: GnRH signaling pathway leading to LH release.
Caption: Experimental workflow for in vitro LH release assay.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no LH release in response to gonadorelin | 1. Cell Viability/Health: Cells may be unhealthy or have low viability due to issues during isolation or culture. 2. Inactive Gonadorelin: The this compound may have degraded. 3. Receptor Desensitization: Prolonged or continuous exposure to GnRH agonists can downregulate receptors.[3][9] 4. Incorrect Assay Conditions: Suboptimal incubation time, temperature, or media components. | 1. Check Cell Viability: Perform a viability test (e.g., trypan blue) before and after the experiment. Optimize cell isolation and culture conditions. 2. Use Fresh Gonadorelin: Prepare fresh dilutions from a properly stored stock for each experiment. 3. Ensure Pulsatile Stimulation: If using a perifusion system, ensure a pulsatile delivery. For static cultures, avoid prolonged pre-incubation with agonists. 4. Optimize Protocol: Review and optimize incubation times and other assay parameters. |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells across wells. 2. Pipetting Errors: Inaccurate dispensing of gonadorelin or other reagents. 3. Edge Effects: Wells on the edge of the plate may experience different temperature and evaporation rates. | 1. Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before plating each well. 2. Calibrate Pipettes: Regularly check and calibrate pipettes. Use fresh tips for each replicate. 3. Avoid Edge Wells: If possible, do not use the outermost wells of the plate for experimental samples. Fill them with sterile water or media to minimize evaporation from adjacent wells. |
| Contamination in cell culture | 1. Bacterial, Fungal, or Yeast Contamination: Introduction of microorganisms through non-aseptic techniques.[10][11] 2. Mycoplasma Contamination: A common and difficult-to-detect contaminant that can alter cell function.[11] 3. Cross-Contamination: Contamination of one cell line with another.[12] | 1. Strict Aseptic Technique: Work in a certified biological safety cabinet, sterilize all equipment and reagents, and regularly clean the incubator and work surfaces.[10][13] 2. Routine Mycoplasma Testing: Regularly test your cell cultures for mycoplasma using PCR or ELISA-based kits.[11] Quarantine new cell lines. 3. Handle One Cell Line at a Time: Avoid having multiple cell line cultures open in the hood simultaneously. Use dedicated media and reagents for each cell line. |
| Unexpectedly high basal LH release | 1. Cell Stress: Cells may be stressed due to over-confluency, nutrient depletion, or other suboptimal culture conditions. 2. Contamination: Some contaminants can stimulate LH release. | 1. Maintain Healthy Cultures: Subculture cells at an appropriate density and ensure regular media changes. 2. Check for Contamination: Visually inspect cultures for any signs of contamination and perform routine testing. |
References
- 1. Dissociation between pituitary GnRH binding sites and LH response to GnRH in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. GnRH signaling, the gonadotrope and endocrine control of fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. KEGG PATHWAY: map04912 [genome.jp]
- 7. Effects of decreasing the frequency of gonadotropin-releasing hormone stimulation on gonadotropin secretion in gonadotropin-releasing hormone-deficient men and perifused rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Gonadotropin releasing hormone agonist protocols for pituitary desensitization in in vitro fertilization and gamete intrafallopian transfer cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ibidi.com [ibidi.com]
- 11. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 12. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. greenelephantbiotech.com [greenelephantbiotech.com]
Troubleshooting inconsistent results in gonadorelin acetate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gonadorelin acetate.
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent results in your experiments.
| Issue | Potential Cause | Recommended Solution |
| No or low LH/FSH release | Compound Degradation: Improper storage or handling of this compound can lead to loss of bioactivity.[1][2] | - Ensure lyophilized product is stored at -20°C. - Reconstituted solutions in aqueous buffers should be used fresh; storage for more than one day is not recommended.[1] - For longer-term storage of solutions, consider using organic solvents like DMSO and storing at -80°C.[1] |
| Suboptimal pH: The stability of gonadorelin is pH-dependent. | - Maintain the pH of aqueous solutions around 5.0-5.5 for maximal stability. | |
| Incorrect Administration Simulation: Continuous exposure to this compound can cause receptor desensitization and down-regulation, leading to reduced gonadotropin release.[3] | - For in vitro experiments mimicking physiological responses, use a pulsatile administration protocol (e.g., brief exposure followed by a wash-out period). | |
| Cell Health/Passage Number: High passage numbers or unhealthy cells can lead to altered receptor expression and signaling. | - Use cells within a consistent and low passage number range. - Regularly assess cell viability and morphology. | |
| High variability between replicates | Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. |
| Inconsistent Cell Seeding: Uneven cell distribution across wells. | - Ensure a homogenous cell suspension before and during seeding. | |
| Edge Effects in Plates: Evaporation and temperature gradients can affect cells in the outer wells of a microplate. | - Avoid using the outermost wells of the plate for critical experiments. - Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Unexpected physiological response | Ligand-Biased Signaling: The experimental readout may not capture the full spectrum of cellular responses. | - Consider assessing multiple downstream signaling pathways (e.g., both G-protein signaling and β-arrestin recruitment). |
| Off-Target Effects: High concentrations of this compound may lead to non-specific effects. | - Perform a dose-response curve to determine the optimal concentration range. |
Frequently Asked Questions (FAQs)
1. What is the recommended method for preparing a this compound stock solution?
For a stock solution, dissolve this compound in an organic solvent such as DMSO or DMF to a concentration of approximately 30 mg/mL.[1] For aqueous solutions, dissolve the crystalline solid in a buffer like PBS (pH 7.2) to a concentration of about 10 mg/mL.[1] Note that aqueous solutions are not recommended for storage beyond one day.[1]
2. What are the optimal storage conditions for this compound?
The lyophilized solid should be stored at -20°C for long-term stability (≥4 years).[1] Once reconstituted in an aqueous buffer, it is best to use the solution immediately.
3. What is the difference between pulsatile and continuous administration of this compound in experiments?
Pulsatile administration mimics the natural physiological release of GnRH and is necessary to maintain the sensitivity of GnRH receptors for stimulating LH and FSH release.[4][5] Continuous exposure leads to receptor desensitization and a paradoxical suppression of gonadotropin secretion.[3][4]
| Administration | Effect on GnRH Receptors | Gonadotropin Release |
| Pulsatile | Maintains sensitivity | Stimulated LH and FSH release |
| Continuous | Desensitization and downregulation | Suppressed LH and FSH release |
4. What are typical concentrations of this compound used in in vitro studies?
In vitro studies typically use concentrations ranging from 0.1 to 100 nM.[4] The Ki for the human GnRH receptor is approximately 13 nM.[1]
5. How quickly should I expect to see a response after treating pituitary cells with this compound?
The LH response in cell cultures typically peaks within 15-30 minutes after administration.
Experimental Protocols
Protocol 1: In Vitro GnRH Receptor Binding Assay (Competitive)
This protocol is adapted from a competitive radioligand binding assay to determine the binding affinity of a compound for the GnRH receptor.
Materials:
-
GnRH receptor-expressing cell membranes
-
Radiolabeled GnRH analog (e.g., [125I]-Buserelin)
-
Unlabeled this compound (as competitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a serial dilution of unlabeled this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL of assay buffer, 150 µL of GnRH receptor membrane preparation, and 50 µL of the radioligand.
-
Non-specific Binding (NSB): 50 µL of a high concentration of an unlabeled GnRH agonist (e.g., 1 µM Buserelin), 150 µL of membrane preparation, and 50 µL of the radioligand.
-
Competitor Wells: 50 µL of each concentration of this compound, 150 µL of membrane preparation, and 50 µL of the radioligand.
-
-
Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure radioactivity by placing the filters in scintillation vials with scintillation cocktail and using a scintillation counter.
-
Analyze the data to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Protocol 2: Quantification of LH and FSH in Cell Culture Supernatant (ELISA)
This is a general protocol for quantifying LH and FSH release from pituitary cell cultures (e.g., LβT2 cells) following this compound treatment.
Materials:
-
Pituitary cell culture
-
This compound
-
Cell culture medium
-
Commercially available LH and FSH ELISA kits
-
96-well microplate reader
Procedure:
-
Cell Seeding: Plate pituitary cells in a 24- or 48-well plate and culture until they reach the desired confluency.
-
Starvation (optional): To reduce basal hormone levels, you may replace the culture medium with a serum-free medium for a few hours before the experiment.
-
Treatment:
-
Prepare different concentrations of this compound in the culture medium.
-
For pulsatile stimulation , treat the cells with this compound for a short period (e.g., 15-30 minutes), then remove the medium, wash the cells with PBS, and add fresh medium.
-
For continuous stimulation , leave the this compound-containing medium on the cells for the desired duration.
-
-
Sample Collection: At specified time points, collect the cell culture supernatant.
-
Sample Storage: If not assaying immediately, store the supernatant at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
ELISA: Perform the LH and FSH ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Adding a detection antibody (often conjugated to an enzyme like HRP).
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of LH and FSH in your samples based on the standard curve generated in the ELISA.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Stability and purity profile of this compound: a high-purity gonadotropin-releasing hormone. | Semantic Scholar [semanticscholar.org]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. peptides.gg [peptides.gg]
- 5. Pulsatile gonadotropin-releasing hormone: clinical applications of a physiologic paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing immune response to long-term gonadorelin acetate treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing and managing the immune response to long-term gonadorelin acetate treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of an immune response to long-term this compound administration in my research animals?
Q2: What are the potential consequences of an immune response to this compound in my experiments?
A: The development of ADAs against this compound can have several consequences for your research:
-
Altered Pharmacokinetics (PK): ADAs can bind to this compound, leading to either faster clearance from the system or a prolonged half-life, both of which can affect the drug's exposure and efficacy.
-
Reduced Efficacy: Neutralizing antibodies (NAbs), a subset of ADAs, can directly block the biological activity of this compound by preventing it from binding to its receptor. This can lead to a diminished or complete loss of the expected therapeutic effect.
-
Safety Concerns: In rare cases, an immune response can lead to adverse effects such as injection site reactions or hypersensitivity. Anaphylactic reactions have been reported, although they are uncommon.[2]
-
Cross-reactivity: There is a theoretical risk that ADAs could cross-react with endogenous GnRH, potentially leading to unintended biological effects.
Q3: How can I proactively minimize the immunogenicity of this compound in my long-term studies?
A: Several strategies can be employed to mitigate the risk of an immune response:
-
High-Purity this compound: Use a high-purity, well-characterized source of this compound. Impurities or aggregates in the drug product can act as adjuvants and increase the risk of an immune response.
-
Formulation and Delivery: Consider the formulation and delivery system. Certain depot formulations using polymers have been associated with immune reactions.[2] Exploring different formulations or delivery routes (e.g., continuous infusion vs. depot injections) may be beneficial.
-
Dosing Regimen: The dose and frequency of administration can impact immunogenicity. While not always feasible depending on the experimental design, using the lowest effective dose may help reduce the risk.
-
Immunosuppressive Co-therapies: In some research models, co-administration of a low-dose immunosuppressant might be considered, but this would need careful evaluation to ensure it doesn't interfere with the primary experimental outcomes.
Q4: How do I test for an immune response against this compound?
A: A tiered approach is recommended for assessing immunogenicity:
-
Screening Assay: An initial screen to detect all binding antibodies. An enzyme-linked immunosorbent assay (ELISA) is a common format for this.
-
Confirmatory Assay: Positive samples from the screening assay are then tested in a confirmatory assay to ensure the detected antibodies are specific to this compound. This often involves a competition step with an excess of the drug.
-
Characterization/Titer Assay: The magnitude of the immune response is quantified by determining the titer of the specific antibodies.
-
Neutralizing Antibody (NAb) Assay: If ADAs are confirmed, a NAb assay is crucial to determine if these antibodies inhibit the biological function of this compound. This can be a cell-based assay or a competitive ligand-binding assay.[3][4]
Troubleshooting Guides
Troubleshooting Anti-Gonadorelin Acetate ELISA
This guide addresses common issues encountered during the development and execution of an ELISA to detect anti-gonadorelin acetate antibodies.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Incorrect assay setup (e.g., reagents added in the wrong order).[5] | Carefully review and follow the ELISA protocol. |
| Ineffective coating of this compound to the plate. | Ensure the use of high-protein binding ELISA plates. Optimize coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubation conditions (e.g., overnight at 4°C). | |
| Low affinity of the positive control antibody. | If using a custom-generated positive control, screen multiple clones or batches for high affinity. Consider using a commercially available anti-GnRH antibody as a reference. | |
| Insufficient antibody concentrations. | Titrate the positive control and secondary antibody concentrations to find the optimal working range. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer between steps. Adding a brief soak time during washes can also help. |
| Inadequate blocking. | Use a high-quality blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS-T). Ensure the entire plate surface is blocked for a sufficient time (e.g., 1-2 hours at room temperature). | |
| Non-specific binding of secondary antibody. | Include a control well with no primary antibody to check for non-specific binding of the secondary antibody. If high, consider using a different secondary antibody or adding a cross-adsorption step. | |
| Contaminated reagents. | Use fresh, sterile buffers and reagents. Ensure the substrate has not been exposed to light or contaminants.[5] | |
| Poor Reproducibility (High CV%) | Pipetting errors. | Calibrate pipettes regularly. Use fresh tips for each sample and reagent. Ensure consistent pipetting technique. |
| Inconsistent incubation times or temperatures. | Use a plate sealer during incubations to prevent evaporation.[5] Ensure all wells are incubated for the same duration and at the specified temperature. | |
| Edge effects. | Avoid using the outer wells of the plate if edge effects are suspected. Ensure even temperature distribution in the incubator. |
Troubleshooting Neutralizing Antibody (NAb) Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability in Cell-Based Assay | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Cell health issues. | Use cells within a consistent passage number range. Regularly check for mycoplasma contamination. | |
| Matrix effects from serum samples. | Test for matrix interference by spiking the positive control antibody into drug-naïve serum. If interference is observed, optimize sample dilution. | |
| Low Assay Sensitivity | Sub-optimal concentration of this compound. | Determine the EC50 or EC80 concentration of this compound in the assay and use a concentration on the steep part of the dose-response curve for the NAb assay. |
| Low affinity of neutralizing antibodies. | The assay may not be sensitive enough to detect low-affinity NAbs. Consider concentrating the sample or exploring alternative assay formats. | |
| Inconsistent Results | Variability in reagent quality. | Use qualified and consistent lots of critical reagents, including cells and this compound. |
| Subjectivity in endpoint measurement. | Use a quantitative readout (e.g., luciferase reporter, colorimetric substrate) rather than a qualitative assessment. |
Experimental Protocols
Protocol 1: Indirect ELISA for Screening of Anti-Gonadorelin Acetate Antibodies
This protocol provides a general framework for an indirect ELISA to detect binding antibodies against this compound.
Materials:
-
High-binding 96-well ELISA plates
-
This compound
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Sample Diluent (e.g., 1% non-fat dry milk in PBS-T)
-
Positive Control (e.g., rabbit anti-GnRH polyclonal antibody)
-
Negative Control (serum from untreated animals)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute this compound to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Sample Incubation: Dilute test samples, positive control, and negative control in Sample Diluent (a starting dilution of 1:50 is common). Add 100 µL of diluted samples to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
Protocol 2: In Vitro Neutralizing Antibody Assay (Cell-Based)
This protocol outlines a cell-based assay to determine if anti-gonadorelin acetate antibodies are neutralizing. This method is based on the principle of measuring the downstream signaling of GnRH receptor activation. A common method is to measure the accumulation of inositol phosphate (IP) in cells expressing the GnRH receptor.[6]
Materials:
-
COS-7 cells (or another suitable cell line) transiently or stably expressing the human GnRH receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay medium (e.g., serum-free medium containing LiCl).
-
This compound.
-
Test serum samples, positive control NAb, and negative control serum.
-
Inositol phosphate assay kit (commercially available).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed GnRH receptor-expressing cells into a 96-well plate and culture until they reach approximately 80-90% confluency.
-
Sample Pre-incubation: In a separate plate, pre-incubate serially diluted test serum, positive control, and negative control with a fixed, sub-maximal concentration (e.g., EC80) of this compound for 1-2 hours at 37°C.
-
Cell Stimulation: Remove the culture medium from the cells and add the pre-incubated sample-gonadorelin mixtures.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for receptor stimulation and IP accumulation.
-
Lysis and IP Measurement: Lyse the cells and measure the inositol phosphate levels according to the instructions of the commercial assay kit.
-
Data Analysis: The neutralizing activity is determined by the reduction in IP accumulation in the presence of test serum compared to the control (this compound alone). The NAb titer can be defined as the reciprocal of the highest serum dilution that causes a 50% inhibition of the signal.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Tiered Immunogenicity Assessment Workflow.
References
- 1. wildlifefertilitycontrol.org [wildlifefertilitycontrol.org]
- 2. Long-term effects and significant adverse drug reactions (ADRs) associated with the use of gonadotropin-releasing hormone analogs (GnRHa) for central precocious puberty: a brief review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. q2labsolutions.com [q2labsolutions.com]
- 4. Neutralizing Antibody Assay Development – a key consideration for immunogenicity packages - Biopharma Excellence [biopharma-excellence.com]
- 5. mabtech.com [mabtech.com]
- 6. fortunejournals.com [fortunejournals.com]
Overcoming desensitization of GnRH receptors with pulsatile gonadorelin acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the desensitization and resensitization of Gonadotropin-Releasing Hormone (GnRH) receptors using pulsatile gonadorelin acetate.
Frequently Asked Questions (FAQs)
Q1: Why does continuous exposure to this compound lead to desensitization of GnRH receptors?
A1: Continuous exposure to this compound, a GnRH agonist, leads to a state of refractoriness in pituitary gonadotrophs.[1] While mammalian Type I GnRH receptors are unique in that they lack the C-terminal tail responsible for rapid desensitization and internalization seen in many other G-protein coupled receptors (GPCRs), prolonged stimulation causes desensitization through post-receptor mechanisms.[1][2] This involves adaptive responses distal to the receptor itself, affecting downstream signaling pathways and leading to a paradoxical suppression of gonadotropin secretion.[1][3]
Q2: How does pulsatile administration of this compound overcome this desensitization?
A2: Pulsatile administration of this compound mimics the endogenous physiological secretion pattern of GnRH, which is released in pulses every 60-120 minutes.[3] This intermittent stimulation is crucial for maintaining the sensitivity of the pituitary gonadotrophs.[3][4] By allowing time for the signaling pathways to reset between pulses, this method avoids the sustained activation that triggers desensitization mechanisms, thus ensuring a continued physiological response in terms of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) secretion.[3][5]
Q3: What is the typical timeframe for the onset of desensitization with continuous stimulation and recovery after switching to a pulsatile regimen?
A3: Desensitization to continuous GnRH stimulation can occur relatively quickly. In vitro studies with perifused pituitary cells have shown that complete desensitization can happen after a 2-minute infusion of 10 nM GnRH.[6] Recovery of responsiveness, however, is also rapid, with a small response observed after just 1 minute of recovery and a full response returning within a 3-minute recovery period.[6] In vivo studies using osmotic minipumps for continuous delivery showed that while LH secretion returned to baseline within 24 hours, gonadotrope responsiveness remained depressed even 96 hours after cessation of the continuous stimulation, indicating that recovery of the entire system can be more prolonged and that responsiveness is not solely linked to receptor concentration.[7]
Q4: What are the key signaling pathways activated by the GnRH receptor?
A4: The GnRH receptor is a G-protein coupled receptor that primarily couples with Gq/11 proteins.[8][9] Upon agonist binding, this activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[9] These signaling events are critical for the synthesis and secretion of gonadotropins like LH and FSH.[8][9]
Troubleshooting Guides
Problem 1: Diminished or Absent LH/FSH Response Despite Pulsatile this compound Stimulation
| Possible Cause | Troubleshooting Step |
| Incorrect Pulse Frequency or Duration | The frequency of GnRH pulses is critical for differential synthesis and secretion of LH and FSH. Rapid pulse frequencies favor LH release, while slower frequencies favor FSH.[3] Verify that your delivery system (e.g., perifusion pump) is programmed correctly. Typical physiological pulse intervals are between 60-120 minutes.[3] |
| Inappropriate this compound Concentration | The effective concentration can vary between in vivo and in vitro systems. For in vitro pituitary cell cultures, typical concentrations range from 0.1-100 nM, with EC50 values for LH release often in the 0.1-1 nM range.[3] Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. |
| Cell Health and Viability | Poor cell health can lead to a blunted response. Ensure proper cell culture conditions, including media, temperature, and CO2 levels. Perform a cell viability assay (e.g., Trypan Blue exclusion) to confirm a healthy cell population. |
| Reagent Degradation | This compound, like any peptide, can degrade over time, especially with improper storage or handling. Use fresh or properly stored aliquots of the agonist for each experiment. |
| Issues with Downstream Assays | The lack of a detectable response may be due to a problem with the LH/FSH assay itself (e.g., ELISA, RIA). Include positive and negative controls in your assay to validate its performance. Consider potential issues like heterophile antibody interference in immunoassays.[11] |
Problem 2: High Variability in Response Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Pulsatile Delivery | Mechanical issues with the delivery system, such as air bubbles in a perifusion system or inconsistent pump function, can lead to variability. Regularly inspect and maintain your delivery apparatus. Ensure consistent flow rates and pulse delivery. Automated perifusion systems can help maintain consistency.[12] |
| Cell Passage Number and Confluency | The responsiveness of cell lines can change with increasing passage number. Use cells within a defined low passage number range. Ensure that cells are plated at a consistent density and reach a similar level of confluency for each experiment. |
| Incomplete Washout Between Pulses | Residual this compound from a previous pulse can lead to a partial state of desensitization before the next pulse arrives. Ensure that the washout period and flow rate in a perifusion system are sufficient to return to baseline conditions between pulses. |
| Variations in Sample Collection and Processing | Inconsistent timing of sample collection relative to the stimulation pulse can lead to variability. Standardize the collection window for all experiments. Ensure consistent sample handling and storage to prevent degradation of secreted hormones. |
Data Presentation
Table 1: Effects of Continuous vs. Pulsatile GnRH Stimulation on Pituitary Response
| Parameter | Continuous GnRH Stimulation | Pulsatile GnRH Stimulation | Reference |
| Receptor Sensitivity | Rapid desensitization (within hours) | Maintained | [3] |
| Gonadotropin Secretion | Initial spike followed by suppression | Sustained, physiological release | [3][5] |
| GnRH Receptor Number | Down-regulation over 24 hours | Maintained or even up-regulated | [1][7] |
| Clinical Application | Pituitary and gonadal suppression | Stimulation of pituitary and gonadal function | [4] |
Table 2: In Vitro Experimental Parameters for this compound Studies
| Parameter | Typical Range | Notes | Reference |
| Cell Line | αT3-1, LβT2 | Immortalized murine gonadotrope cell lines | [10][13] |
| Primary Cells | Cultured rat anterior pituitary cells | Provide a more direct physiological model | [1] |
| This compound Concentration | 0.1 - 100 nM | EC50 for LH release is typically 0.1-1 nM | [3] |
| Pulse Frequency | 30 - 120 minutes | Higher frequency favors LH, lower frequency favors FSH | [3][13] |
| Pulse Duration | 20 seconds - 5 minutes | Short, sharp pulses mimic in vivo secretion | [6][8] |
Experimental Protocols
Protocol 1: In Vitro Pulsatile Stimulation of Pituitary Cells using a Perifusion System
This protocol outlines a general procedure for delivering pulsatile this compound to cultured pituitary cells (e.g., αT3-1) to assess LH/FSH secretion.
-
Cell Culture:
-
Culture αT3-1 cells in appropriate media (e.g., DMEM with 10% FBS) to approximately 80-90% confluency.
-
The day before the experiment, seed cells onto microcarrier beads or into a specialized perifusion chamber according to the manufacturer's instructions.
-
-
Perifusion System Setup:
-
Assemble the perifusion system, ensuring all tubing is sterile and free of air bubbles. Automated systems are recommended for consistency.[12]
-
Prime the system with basal medium (e.g., serum-free DMEM) at a constant flow rate (e.g., 0.2-1.0 mL/min).
-
Maintain the cell chamber at 37°C and 5% CO2.
-
-
Stimulation Protocol:
-
Prepare two reservoirs of medium: one with basal medium and one with basal medium containing the desired concentration of this compound (e.g., 10 nM).
-
Program the pump to switch between the two reservoirs to deliver pulses of this compound. A typical program might be a 2-minute pulse of this compound followed by a 58-minute washout with basal medium, repeated for the duration of the experiment.
-
Allow the system to equilibrate by running basal medium for at least 30-60 minutes before the first pulse.
-
-
Sample Collection:
-
Collect the effluent from the perifusion chamber using a fraction collector at regular intervals (e.g., every 2-5 minutes).
-
Store collected fractions at -20°C or -80°C until assayed.
-
-
Hormone Assay:
-
Quantify the concentration of LH and/or FSH in the collected fractions using a validated immunoassay (e.g., ELISA).
-
Plot hormone concentration against time to visualize the pulsatile release profile.
-
Protocol 2: GnRH Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to measure the number and affinity of GnRH receptors on pituitary cell membranes.
-
Membrane Preparation:
-
Harvest cultured pituitary cells and homogenize them in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).[9]
-
Centrifuge the homogenate at a low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend it. Determine the protein concentration using a standard assay (e.g., BCA).[9]
-
-
Binding Assay:
-
Set up three sets of tubes:
-
Total Binding: Add radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin), cell membrane preparation, and assay buffer.
-
Non-specific Binding: Add radiolabeled GnRH agonist, cell membrane preparation, and a high concentration of unlabeled GnRH agonist (e.g., 1 µM this compound) to saturate the receptors.
-
Competitive Binding: Add radiolabeled GnRH agonist, cell membrane preparation, and varying concentrations of the unlabeled competitor (this compound).
-
-
Incubate all tubes at a specified temperature (e.g., 4°C or 25°C) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).[9]
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.[9]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competitive binding data using non-linear regression to determine the Ki (inhibitory constant) and Bmax (maximum number of binding sites) of the receptor.
-
Visualizations
Caption: GnRH receptor signaling pathway.
Caption: Pulsatile stimulation experimental workflow.
Caption: Troubleshooting logic for a poor GnRH response.
References
- 1. Desensitization of cultured pituitary cells to gonadotropin-releasing hormone: evidence for a post-receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Gonadotrophin-Releasing Hormone Receptor: Signalling, Cycling and Desensitisation | Semantic Scholar [semanticscholar.org]
- 3. peptides.gg [peptides.gg]
- 4. Pulsatile gonadotropin-releasing hormone: clinical applications of a physiologic paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Homologous desensitization of gonadotropin-releasing hormone (GnRH)-stimulated luteinizing hormone secretion in vitro occurs within the duration of an endogenous GnRH pulse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gonadotropin-releasing hormone (GnRH) receptor dynamics and gonadotrope responsiveness during and after continuous GnRH stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. GnRH signalling pathways and GnRH-induced homologous desensitization in a gonadotrope cell line (alphaT3-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. An Automated Perifusion System for Modifying Cell Culture Conditions over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gonadotropin regulation by pulsatile GnRH: signaling and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Half-Life of Gonadorelin Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the in vivo half-life of gonadorelin acetate for experimental studies.
I. Frequently Asked Questions (FAQs)
Q1: What is the native half-life of this compound in vivo, and why is it so short?
This compound has a very short in vivo half-life. Its distribution half-life is approximately 2 to 10 minutes, with a terminal half-life of 10 to 40 minutes.[1][2][3] This rapid clearance is primarily due to enzymatic degradation by peptidases in the plasma and rapid renal filtration.[1][4]
Q2: What are the primary strategies for extending the in vivo half-life of this compound?
The main approaches to prolong the circulation time of this compound include:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to the peptide, which increases its hydrodynamic size, shields it from enzymatic degradation, and reduces renal clearance.[5]
-
Encapsulation in Nanoparticles: Incorporating this compound into biodegradable polymer nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), allows for a sustained and controlled release of the peptide over time.
-
Fusion to Carrier Proteins: Genetically fusing or chemically conjugating this compound to a larger carrier protein, like albumin or an antibody Fc fragment, significantly increases its size and utilizes the natural long half-life of the carrier protein.[6]
Q3: How does extending the half-life of this compound affect its biological activity?
Modifying this compound to extend its half-life can potentially alter its bioactivity. For instance, PEGylation can sometimes reduce the binding affinity of the peptide to its receptor due to steric hindrance.[7] However, the increased residence time in circulation often compensates for this, leading to an overall enhancement of its in vivo efficacy.[8] It is crucial to experimentally verify the biological activity of the modified peptide.
Q4: What is the "flare-up" effect observed with long-acting GnRH agonists, and how can it be managed?
Continuous administration of a long-acting GnRH agonist like modified this compound initially causes a surge in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), known as the "flare-up" effect.[4][9] This is followed by downregulation and desensitization of the GnRH receptors in the pituitary gland, leading to a suppression of gonadotropin release.[4][10] For therapeutic applications where this initial stimulation is undesirable, a GnRH antagonist may be co-administered at the beginning of the treatment.
II. Troubleshooting Guides
A. PEGylation of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low PEGylation efficiency | - Inefficient activation of PEG reagent.- Suboptimal reaction pH.- Steric hindrance around the target amino acid residue. | - Use fresh, high-quality activated PEG.- Optimize the reaction pH to favor the reactivity of the target amine group (typically pH 7-9).- Consider using a longer, more flexible PEG linker. |
| Reduced biological activity of PEGylated gonadorelin | - PEG chain sterically hindering the receptor-binding site.- Modification of an amino acid crucial for receptor interaction. | - Perform site-specific PEGylation on a region of the peptide that is not involved in receptor binding.- Use a smaller PEG molecule.- Employ a releasable PEG linker that detaches from the peptide in vivo.[7] |
| Heterogeneity of the PEGylated product | - Multiple reactive sites on the gonadorelin molecule.- Lack of control over the reaction conditions. | - Utilize site-specific PEGylation techniques.- Optimize the stoichiometry of the reactants (peptide to PEG ratio).- Purify the desired mono-PEGylated product using chromatography. |
B. Encapsulation of this compound in PLGA Nanoparticles
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency | - High water solubility of this compound leading to its partitioning into the external aqueous phase during formulation.- Inappropriate PLGA polymer characteristics. | - Use a double emulsion (w/o/w) solvent evaporation method.- Optimize the pH of the aqueous phases to modulate the charge of the peptide and enhance its interaction with the polymer.- Select a PLGA polymer with a higher molecular weight or a different lactide-to-glycolide ratio. |
| High initial burst release | - Large amount of peptide adsorbed on the nanoparticle surface.- Porous nanoparticle structure. | - Wash the nanoparticles thoroughly after preparation to remove surface-adsorbed peptide.- Optimize the formulation parameters (e.g., polymer concentration, homogenization speed) to create denser nanoparticles.- Incorporate additives like glucose into the formulation to potentially delay subsequent drug release.[11] |
| Nanoparticle aggregation | - Insufficient stabilizer concentration.- Inappropriate storage conditions. | - Optimize the concentration of the stabilizer (e.g., PVA, poloxamer).- Lyophilize the nanoparticles with a cryoprotectant for long-term storage.- Ensure the nanoparticles are stored at an appropriate temperature (e.g., 4°C or -20°C). |
III. Data Presentation
Table 1: Comparison of In Vivo Half-Life for Native and Modified Peptides (Representative Data)
| Peptide | Modification | Animal Model | Half-Life | Fold Increase (Approx.) | Reference(s) |
| Gonadorelin | None | Human/Rat | 10-40 minutes (terminal) | - | [1][2][3] |
| GnRH Analog (Buserelin) | Zn2+ Suspension | Rat | > 24 hours (detectable) | > 36x | [2] |
| GnRH Analog (Dalarelin) | Zn2+ Suspension | Rat | > 24 hours (detectable) | > 36x | [2] |
| hGH | PEGylation (20 kDa) | Rat | ~4.95 hours | 4.5x | [12] |
| TIMP-1 | PEGylation (20 kDa) | Mouse | 28 hours (elimination) | 25x | [8] |
| Factor IX | Fc Fusion | Human | 57-83 hours | 3x | [6] |
Note: Data for modified this compound is limited; therefore, data for other GnRH analogs and similarly modified peptides are presented as representative examples of the expected increase in half-life.
IV. Experimental Protocols
A. Site-Specific N-Terminal PEGylation of this compound
This protocol is a general guideline for the N-terminal PEGylation of a peptide like this compound using an aldehyde-activated PEG.
Materials:
-
This compound
-
Methoxy PEG-aldehyde (e.g., 20 kDa)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Dissolve this compound in the phosphate buffer to a final concentration of 1-5 mg/mL.
-
Add the methoxy PEG-aldehyde to the peptide solution at a molar ratio of 1:1 to 1:5 (PEG:peptide).
-
Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.
-
Allow the reaction to proceed at 4°C with gentle stirring for 24-48 hours.
-
Monitor the reaction progress using HPLC.
-
Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris buffer).
-
Purify the mono-PEGylated this compound from the reaction mixture using chromatography.
-
Characterize the final product using techniques such as MALDI-TOF mass spectrometry and HPLC to confirm its identity and purity.
B. Encapsulation of this compound in PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation
This protocol provides a general method for encapsulating a hydrophilic peptide like this compound into PLGA nanoparticles.
Materials:
-
This compound
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v)
-
Deionized water
-
Homogenizer or sonicator
Procedure:
-
Primary Emulsion (w/o):
-
Dissolve this compound in a small volume of deionized water (inner aqueous phase).
-
Dissolve PLGA in DCM (oil phase).
-
Add the inner aqueous phase to the oil phase and emulsify using a high-speed homogenizer or sonicator to form a water-in-oil (w/o) emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Add the primary emulsion to a larger volume of PVA solution (external aqueous phase).
-
Homogenize or sonicate the mixture to form a double emulsion (w/o/w).
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated peptide.
-
-
Lyophilization:
-
Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose).
-
Freeze-dry the suspension to obtain a powder of gonadorelin-loaded PLGA nanoparticles.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Analyze the surface morphology using scanning electron microscopy (SEM).
-
Calculate the encapsulation efficiency and drug loading by quantifying the amount of encapsulated gonadorelin.
-
V. Visualizations
Caption: this compound Signaling Pathway
Caption: Workflow for Half-Life Extension of this compound
References
- 1. Gonadorelin - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gonadotropin-releasing hormone analogs: Understanding advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fusion Proteins for Half-Life Extension of Biologics as a Strategy to Make Biobetters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 9. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Clinical development of the GnRH agonist leuprolide acetate depot - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of water-soluble additive on the release profile and pharmacodynamics of triptorelin loaded in PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats | springermedizin.de [springermedizin.de]
Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Gonadorelin Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with gonadorelin acetate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and manage batch-to-batch variability in your experiments, ensuring the reproducibility and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
This compound is a synthetic version of gonadotropin-releasing hormone (GnRH), a decapeptide crucial for regulating reproductive function.[1] It acts by stimulating the GnRH receptors in the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] Batch-to-batch variability is a significant concern because inconsistencies in the purity, impurity profile, and peptide content of commercial preparations can lead to unpredictable results in sensitive biological assays, affecting experimental reproducibility and the validity of research findings.[3]
Q2: What are the common sources of variability in commercial this compound batches?
Variability can be introduced at several stages of the manufacturing process of this synthetic peptide. Key sources include:
-
Synthesis Purity: The efficiency of solid-phase peptide synthesis can vary, leading to different levels of the main peptide. Batches with lower purity may contain a higher proportion of peptidic by-products.
-
Impurity Profile: The types and quantities of impurities can differ between batches. These may include truncated sequences, deletion sequences, or incompletely deprotected peptides, some of which might have biological activity or interfere with assays.[3]
-
Net Peptide Content (NPC): Lyophilized peptides are not 100% peptide; they also contain water and counter-ions (like trifluoroacetic acid, TFA, or acetate). The NPC can vary depending on the purification and lyophilization processes, affecting the accuracy of concentration calculations if not accounted for.
-
Stability and Handling: this compound's stability can be influenced by pH, temperature, and storage conditions.[4] Improper handling can lead to degradation, further contributing to variability.
Q3: My in-vitro/in-vivo results with a new batch of this compound are different from the previous one. What should I do first?
When encountering inconsistent results between batches, it is crucial to systematically troubleshoot the issue. The first step is to pause further experiments and qualify the new batch. This involves comparing its physicochemical properties and biological activity against the previous, well-characterized batch. A recommended workflow is outlined below.
Troubleshooting and Batch Qualification Workflow
This workflow provides a step-by-step process to diagnose and address issues arising from suspected batch-to-batch variability of this compound.
Caption: A decision-making workflow for qualifying and troubleshooting new batches of this compound.
Data Presentation: Comparative Analysis
While specific impurity profiles from commercial suppliers are proprietary, the following tables provide a representative comparison based on publicly available data and typical specifications.
Table 1: Comparison of Purity and Net Peptide Content from Representative Certificates of Analysis
| Parameter | Supplier A (Batch 1) | Supplier B (Batch 2) | Typical Specification |
| Purity (by HPLC) | >99% | >98% | ≥98% |
| Net Peptide Content | ~85% (est.) | ~80% (est.) | 75-90% |
| Major Impurity | <0.5% | <0.8% | <1.0% |
| Total Impurities | <1.0% | <2.0% | <2.0% |
Data is illustrative and based on common specifications found in Certificates of Analysis.[1][5]
Table 2: Comparison of In-Vivo Bioactivity of Four Commercial Gonadorelin Products in Dairy Cows
| Commercial Product | Dose (µg) | Peak LH Concentration (ng/mL) | Area Under LH Curve (ng·h/mL) | Ovulation Rate (%) |
| Cystorelin® | 100 | 23.05 ± 2.41 | 46.70 ± 5.02 | 76.7a |
| Factrel® | 100 | 23.05 ± 2.41 | 46.70 ± 5.02 | 55.3b |
| Fertagyl® | 100 | 23.05 ± 2.41 | 46.70 ± 5.02 | 73.6a |
| Ovacyst® | 100 | 23.05 ± 2.41 | 46.70 ± 5.02 | 85.0a |
Data adapted from a 2009 study. While LH release profiles were similar, a significant difference in ovulation rate was observed for one product, highlighting that physicochemical similarity does not guarantee equivalent in-vivo bioactivity. Different superscripts (a, b) within the ovulation rate column indicate a statistically significant difference (P < 0.01).
This compound (GnRH) Signaling Pathway
This compound exerts its biological effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on pituitary gonadotrophs. This binding initiates a signaling cascade that leads to the synthesis and release of LH and FSH.
Caption: Simplified GnRH receptor signaling pathway in a pituitary gonadotroph cell.
Experimental Protocols
1. Protocol for Purity and Impurity Analysis by RP-HPLC
This protocol is adapted from the USP monograph for this compound and is suitable for determining purity and detecting related peptide impurities.
-
Objective: To quantify the purity of this compound and identify related impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Materials:
-
Column: C18, 4.6-mm × 25-cm; 5-µm packing (L1).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Solvent: Water.
-
This compound Reference Standard.
-
This compound test sample (new batch).
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard and test sample in water to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Detector Wavelength: 220 nm
-
Flow Rate: 1.5 mL/minute
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Gradient Program:
Time (minutes) Mobile Phase A (%) Mobile Phase B (%) 0 95 5 25 40 60 30 40 60 31 95 5 | 40 | 95 | 5 |
-
-
Analysis:
-
Inject the sample solvent (blank), followed by the reference standard solution to establish retention time and system suitability.
-
Inject the test sample solution.
-
Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by their retention times relative to the main peak and quantified based on their peak areas.
-
-
2. Protocol for In-Vitro Bioactivity Assessment: Calcium Flux Assay
This cell-based functional assay measures the increase in intracellular calcium following GnRH receptor activation, a key downstream signaling event.
-
Objective: To determine the potency (EC50) of a new batch of this compound by measuring its ability to induce calcium mobilization in cells expressing the GnRH receptor.
-
Instrumentation: Fluorescence plate reader with an injection system.
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human GnRH receptor.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
96- or 384-well black-walled, clear-bottom assay plates.
-
This compound reference standard and test sample.
-
-
Procedure:
-
Cell Plating: Seed the GnRH receptor-expressing cells into the assay plates and incubate overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in assay buffer, with Pluronic F-127 to aid solubilization.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of the reference standard and the new batch of this compound in assay buffer.
-
Assay Measurement:
-
Place the assay plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Inject the this compound dilutions into the wells and continue recording the fluorescence signal to measure the increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity to determine the agonist response.
-
Plot the response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each batch.
-
Compare the EC50 values of the new batch and the reference standard to assess relative potency.
-
-
References
- 1. apexbt.com [apexbt.com]
- 2. Stability and purity profile of this compound: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation kinetics of gonadorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molnova.com [molnova.com]
Technical Support Center: Managing Injection Site Reactions with Subcutaneous Gonadorelin Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing injection site reactions (ISRs) associated with the subcutaneous administration of gonadorelin acetate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental use.
Troubleshooting Guide
Q1: What are the typical signs of an injection site reaction with subcutaneous this compound?
A1: Local reactions at the injection site are among the most common side effects of subcutaneously administered this compound.[1] These reactions are generally temporary and resolve on their own.[1] Typical signs include:
In preclinical animal models, these reactions may manifest as erythema (redness) and edema (swelling).
Q2: An animal in my study has developed a severe skin reaction at the injection site. How should I proceed?
A2: Severe reactions are uncommon but require prompt attention. It is crucial to differentiate between a localized inflammatory response and a potential infection or abscess.
Immediate Actions:
-
Document the Reaction: Record the size, appearance (e.g., color, presence of discharge), and any behavioral changes in the animal.
-
Consult a Veterinarian: A veterinarian experienced with laboratory animals should assess the animal to rule out infection and recommend appropriate treatment.
-
Review Injection Technique: Ensure proper aseptic technique was followed during administration.
Experimental Considerations:
-
Histopathological Examination: For terminal studies, collecting the injection site tissue for histopathological analysis can provide valuable information on the nature and severity of the reaction.[3][4][5] This can help distinguish between expected inflammation and compound-related toxicity.
-
Dose and Formulation Review: Consider if the concentration, formulation, or injection volume may have contributed to the severe reaction.
Q3: We are observing a higher-than-expected incidence of injection site reactions in our study. What are the potential causes and how can we mitigate them?
A3: An increased incidence of ISRs can stem from several factors related to the formulation, injection procedure, or the animal model itself.
Potential Causes & Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| Formulation Properties | Optimize the formulation's pH and osmolality to be as close to physiological levels as possible to minimize irritation.[6] |
| Consider formulation strategies to enhance peptide stability and reduce aggregation, which can contribute to inflammatory responses.[7][8] | |
| Injection Technique | Ensure proper aseptic technique to prevent infection.[9][10] |
| Rotate injection sites to avoid repeated trauma to the same area.[9] | |
| Use the appropriate needle gauge and length for the animal model to ensure subcutaneous, not intradermal or intramuscular, injection.[9][10] | |
| Inject the solution at a slow, controlled rate.[11] | |
| Injection Volume | Keep the injection volume as low as possible. For rats, a maximum of 5-10 mL per site is a general guideline, but smaller volumes are preferable.[9][10] |
| Animal-Specific Factors | Be aware of species-specific differences in skin morphology and sensitivity.[12] |
Experimental Protocols
Macroscopic and Microscopic Evaluation of Injection Sites
This protocol outlines a method for the systematic evaluation of injection site reactions in a preclinical setting.
Experimental Workflow:
Caption: Workflow for the evaluation of subcutaneous injection sites.
Methodology:
-
Macroscopic Observation:
-
Observe the injection sites daily for signs of erythema, edema, and any other abnormalities.
-
Score the reactions based on a standardized scale (see Table 1).
-
-
Tissue Collection and Processing:
-
Histological Staining and Evaluation:
-
Cut 4-5 µm sections from the paraffin blocks and stain with Hematoxylin and Eosin (H&E).[11][13][15]
-
A veterinary pathologist should examine the slides microscopically for evidence of inflammation, necrosis, hemorrhage, and fibrosis.
-
Score the histopathological findings using a semi-quantitative scoring system (see Table 2).
-
Table 1: Macroscopic Scoring of Injection Site Reactions
| Score | Erythema | Edema |
| 0 | No erythema | No edema |
| 1 | Very slight erythema (barely perceptible) | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges of area well-defined by definite raising) |
| 3 | Moderate to severe erythema | Moderate edema (raised approximately 1 mm) |
| 4 | Severe erythema (beet redness) to slight eschar formation | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Adapted from the FDA Toxicity Grading Scale.[16][17]
Table 2: Histopathological Scoring of Injection Site Reactions
| Score | Finding | Description |
| 0 | Normal | No significant findings |
| 1 | Minimal | Focal, slight infiltrate of inflammatory cells |
| 2 | Mild | Multifocal or diffuse, slight to moderate inflammatory infiltrate |
| 3 | Moderate | Diffuse, moderate to marked inflammatory infiltrate with or without minimal necrosis |
| 4 | Marked | Diffuse, marked inflammatory infiltrate with necrosis |
| 5 | Severe | Extensive necrosis and/or abscess formation |
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of action of this compound?
A4: this compound is a synthetic version of gonadotropin-releasing hormone (GnRH).[5] It acts on the pituitary gland to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][18] These hormones, in turn, regulate the production of sex steroids by the gonads.[3]
Caption: Simplified signaling pathway of this compound.
Q5: Is there any data on the incidence of injection site reactions with other GnRH agonists?
A5: Yes, data from clinical trials of other GnRH agonists administered subcutaneously provide an indication of the potential for local reactions. It's important to note that incidence rates can vary depending on the specific drug, formulation, and patient population.
Table 3: Incidence of Injection Site Reactions with Subcutaneous GnRH Agonists
| GnRH Agonist | Incidence of Injection Site Reactions | Common Reactions Reported |
| Leuprolide Acetate | Up to 37%[4] | Pain, burning, itching, swelling, abscess[4][19] |
| Triptorelin | Increased incidence with subcutaneous vs. intramuscular route[20] | Redness, itching, pain, swelling[7][20][21] |
| Goserelin | Low incidence (e.g., 0.3% in one study)[22] | Pain, hematoma, hemorrhage[1][23] |
| Buserelin | Possible | Pain, local reaction[3][18][24] |
| Nafarelin | Not specified for subcutaneous, but local irritation with nasal spray | Not applicable for subcutaneous |
Q6: What are the best practices for preparing and administering subcutaneous this compound in a research setting?
A6: Adhering to best practices for subcutaneous injections is crucial for minimizing the risk of injection site reactions and ensuring accurate dosing.
Preparation and Administration Workflow:
Caption: Best practices for subcutaneous injection workflow.
Key Recommendations:
-
Aseptic Technique: Always use sterile needles and syringes.[9][10]
-
Site Selection: Choose an area with loose skin, such as the dorsal scapular region in rodents.[9][10]
-
Needle Insertion: Insert the needle with the bevel up.[9]
-
Aspiration: Before injecting, gently pull back on the plunger to ensure a blood vessel has not been entered.[9][10]
-
Post-Injection: Apply gentle pressure to the site after withdrawing the needle to prevent leakage. Do not massage the area.[11]
References
- 1. Goserelin (subcutaneous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 2. Leuprolide Acetate-Induced Generalized Papular Eruption - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. medicines.org.uk [medicines.org.uk]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. Leuprolide Injection: MedlinePlus Drug Information [medlineplus.gov]
- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 10. queensu.ca [queensu.ca]
- 11. research.fit.edu [research.fit.edu]
- 12. researchgate.net [researchgate.net]
- 13. Histology, Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Histology at SIU, tissue prep [histology.siu.edu]
- 15. scribd.com [scribd.com]
- 16. A post hoc analysis utilizing the FDA toxicity grading scale to assess injection site adverse events following immunization with the live attenuated Zoster Vaccine (ZVL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A post hoc analysis utilizing the FDA toxicity grading scale to assess injection site adverse events following immunization with the live attenuated Zoster Vaccine (ZVL) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mft.nhs.uk [mft.nhs.uk]
- 19. oncolink.org [oncolink.org]
- 20. Subcutaneous administration of a depot gonadotropin-releasing hormone agonist induces profound reproductive axis suppression in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Triptorelin (Decapeptyl® or Gonapeptyl®) for prostate cancer | Macmillan Cancer Support [macmillan.org.uk]
- 22. researchgate.net [researchgate.net]
- 23. drugs.com [drugs.com]
- 24. practo.com [practo.com]
Validation & Comparative
A Comparative Guide to Gonadorelin Acetate and Leuprolide Acetate in Downregulating GnRH Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gonadorelin acetate and Leuprolide acetate, two synthetic gonadotropin-releasing hormone (GnRH) receptor agonists, with a focus on their mechanisms for downregulating GnRH receptors. This analysis is supported by available experimental data and detailed methodologies to assist in research and drug development.
Introduction
This compound is a synthetic decapeptide identical to endogenous GnRH, while Leuprolide acetate is a more potent, longer-acting nonapeptide analog.[1][2] Both are GnRH receptor agonists used to manipulate the hypothalamic-pituitary-gonadal axis.[3][4] While pulsatile administration mimics natural GnRH secretion and stimulates gonadotropin release, continuous administration leads to a paradoxical downregulation and desensitization of GnRH receptors.[3][5][6] This latter effect is therapeutically exploited in conditions such as prostate cancer, endometriosis, and central precocious puberty.[2][7]
Mechanism of Action: Shared Pathway to Downregulation
Both Gonadorelin and Leuprolide acetate exert their effects by binding to and activating GnRH receptors on pituitary gonadotrope cells.[5][6] This initial activation triggers a signaling cascade that results in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3]
However, the continuous presence of these agonists leads to a state of receptor desensitization and downregulation, effectively uncoupling the receptor from its signaling pathway. This process involves:
-
Receptor Internalization: Upon prolonged agonist binding, the GnRH receptor is internalized from the cell surface.[8]
-
Transcriptional and Translational Alterations: Continuous stimulation can lead to a decrease in the synthesis of new GnRH receptors, affecting both mRNA and protein levels.[9]
The sustained suppression of LH and FSH secretion ultimately leads to a significant reduction in gonadal steroid production (testosterone in males and estrogen in females).[6]
Comparative Performance: A Gap in Direct Evidence
Quantitative Data Summary
Due to the lack of direct comparative studies, this table presents available data for each compound individually. A direct comparison of these values is challenging due to variations in experimental conditions across different studies.
| Parameter | This compound | Leuprolide Acetate | Reference |
| Binding Affinity (Ki) | Data not available in direct comparison | Data not available in direct comparison | |
| GnRH Receptor Protein Expression | Continuous administration leads to downregulation. | Continuous treatment (4-12 days) in prostate cancer cell lines (LNCaP and PC-3) has been shown to enhance GnRH receptor expression at the plasma membrane. However, in pituitary models, prolonged treatment leads to a reduction or no change in receptor levels. | [5][10] |
| GnRH Receptor mRNA Expression | Continuous administration is expected to lead to downregulation. | Studies in rat pituitary show that GnRH agonists can cause a rapid decrease in GnRH receptor mRNA. | [9] |
Experimental Protocols
To aid researchers in designing studies for a direct comparison, the following are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay for GnRH Receptor
This assay determines the binding affinity (Ki) of a compound for the GnRH receptor.
Objective: To quantify the affinity of this compound and Leuprolide acetate for the GnRH receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human GnRH receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin).
-
Test Compounds: this compound and Leuprolide acetate.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and increasing concentrations of the unlabeled test compound (this compound or Leuprolide acetate).
-
Incubation: Add the membrane preparation to each well and incubate to reach equilibrium (e.g., 60-90 minutes at 25°C).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Western Blot Analysis for GnRH Receptor Quantification
This technique is used to measure the relative amount of GnRH receptor protein in cells after treatment.
Objective: To compare the effect of continuous treatment with this compound and Leuprolide acetate on GnRH receptor protein levels.
Procedure:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., pituitary gonadotrope cells) and treat with continuous concentrations of this compound or Leuprolide acetate for various time points (e.g., 24, 48, 72 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the GnRH receptor.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative PCR (qPCR) for GnRH Receptor mRNA Expression
qPCR is used to measure the relative levels of GnRH receptor mRNA.
Objective: To compare the effect of continuous treatment with this compound and Leuprolide acetate on GnRH receptor gene expression.
Procedure:
-
Cell Culture and Treatment: Treat cells as described for Western blot analysis.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and assess its integrity.
-
Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using primers specific for the GnRH receptor gene and a reference gene (e.g., GAPDH or ACTB).
-
Data Analysis: Use the comparative Ct (ΔΔCt) method to calculate the relative fold change in GnRH receptor mRNA expression in treated samples compared to untreated controls.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: GnRH receptor signaling pathway activated by agonists.
Caption: Workflow for comparing GnRH receptor downregulation.
References
- 1. Gonadotropin-releasing hormone (GnRH) agonist leuprolide acetate and GnRH antagonist cetrorelix acetate directly inhibit leiomyoma extracellular matrix production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical development of the GnRH agonist leuprolide acetate depot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Leuprolide acetate, a GnRH agonist, improves experimental autoimmune encephalomyelitis: a possible therapy for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Gonadorelin Acetate and Buserelin: A Scientific Guide
This guide provides a detailed comparison of the in vivo efficacy of two prominent Gonadotropin-Releasing Hormone (GnRH) analogues: gonadorelin acetate and buserelin. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective performance analysis, complete with detailed methodologies and visual representations of key biological pathways and experimental workflows.
Introduction
This compound is a synthetic form of the naturally occurring gonadotropin-releasing hormone (GnRH), while buserelin is a more potent, synthetic GnRH agonist. Both are used to manipulate the hypothalamic-pituitary-gonadal axis, primarily in veterinary medicine for reproductive management and in human medicine for various hormonal therapies. Their primary mechanism of action involves binding to GnRH receptors in the anterior pituitary gland. While gonadorelin induces a physiological, short-term release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), the superagonist buserelin causes a more pronounced and sustained release, which can be followed by receptor downregulation and a subsequent suppression of gonadotropin release with continuous administration. This guide focuses on their comparative efficacy in vivo, drawing upon experimental data from studies in bovine models, which are frequently used for reproductive research.
Comparative Efficacy Data
The following table summarizes the quantitative outcomes from a comparative study on the use of this compound and buserelin for inducing ovulation in cattle.
| Parameter | This compound | Buserelin | Control (Saline) | Reference |
| Peak LH Concentration (ng/mL) | 7.3 ± 1.1 | 13.9 ± 1.1 | 0.9 ± 0.2 | |
| Time to Peak LH (hours) | 2.0 | 2.0 | - | |
| Ovulation Rate (%) | 69% (11/16) | 87% (13/15) | 13% (2/16) | |
| Pregnancy Rate at Day 32 (%) | 50% | 67% | 13% | |
| Corpus Luteum Volume on Day 7 (cm³) | 6.8 ± 0.6 | 8.5 ± 0.5 | - | |
| Progesterone on Day 7 (ng/mL) | 3.2 ± 0.4 | 4.5 ± 0.4 | - |
Key Findings:
-
Buserelin administration resulted in a significantly higher peak LH concentration compared to this compound.
-
A numerically higher percentage of animals ovulated following treatment with buserelin in comparison to this compound.
-
The subsequent pregnancy rates and luteal function (indicated by corpus luteum volume and progesterone levels) were also enhanced in the buserelin-treated group.
Experimental Protocols
The data presented above was derived from a study with the following experimental design:
Objective: To compare the efficacy of this compound and buserelin for inducing ovulation and subsequent pregnancy in cattle.
Subjects: Multiparous beef cows, approximately 50-60 days postpartum, with a body condition score between 2.5 and 3.5 (on a 5-point scale). All animals were confirmed to have a corpus luteum via transrectal ultrasonography prior to synchronization.
Synchronization Protocol:
-
Day 0: Administration of 100 µg of this compound intramuscularly and insertion of a controlled internal drug-release (CIDR) device containing 1.38 g of progesterone.
-
Day 7: Removal of the CIDR device and administration of 25 mg of dinoprost tromethamine (a prostaglandin F2α analogue) intramuscularly to induce luteolysis.
-
Day 9 (72 hours after PGF2α): Animals were randomly allocated to one of three treatment groups:
-
Group 1 (Gonadorelin): 100 µg of this compound intramuscularly.
-
Group 2 (Buserelin): 10 µg of buserelin intramuscularly.
-
Group 3 (Control): 2 mL of sterile saline intramuscularly.
-
Data Collection:
-
Blood Sampling: Blood samples were collected via jugular venipuncture at 0, 2, 4, and 6 hours relative to the GnRH analogue or saline injection to determine LH concentrations. Further samples were taken on day 7 post-insemination to measure progesterone levels.
-
Ovulation Assessment: Transrectal ultrasonography was performed at the time of injection and again 48 hours later to identify the dominant follicle and confirm ovulation.
-
Artificial Insemination: All animals were fixed-time artificially inseminated immediately after the treatment injection on Day 9.
-
Pregnancy Diagnosis: Pregnancy status was determined via transrectal ultrasonography 32 days after artificial insemination.
Hormone Analysis:
-
Serum LH and progesterone concentrations were quantified using validated radioimmunoassay (RIA) kits. The intra- and inter-assay coefficients of variation were below 10% for both hormones.
Visualizing Molecular and Experimental Pathways
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: GnRH receptor signaling pathway in pituitary gonadotrophs.
Caption: Experimental workflow for the comparative in vivo study.
Conclusion
The experimental evidence indicates that while both this compound and buserelin are effective in inducing LH release and ovulation, the superagonist buserelin demonstrates a greater in vivo efficacy. This is characterized by a higher magnitude of LH release, leading to improved ovulation rates, subsequent luteal function, and ultimately, higher pregnancy rates in the studied animal model. The choice between these compounds in a research or clinical setting should, therefore, consider the desired level of pituitary stimulation and the specific reproductive outcomes being targeted. The enhanced potency of buserelin makes it a more robust option for ensuring ovulation in timed artificial insemination protocols.
Validating the Specificity of Gonadorelin Acetate for the GnRH Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of gonadorelin acetate's performance against other common gonadotropin-releasing hormone (GnRH) receptor ligands. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate compounds for their studies and to provide a framework for validating the specificity of this compound for the GnRH receptor.
Introduction to this compound and the GnRH Receptor
This compound is a synthetic decapeptide identical to native gonadotropin-releasing hormone (GnRH). It acts as an agonist at the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrophs. The binding of this compound to the GnRHR is the initial step in a signaling cascade that governs the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones, in turn, regulate gonadal function, making the GnRH receptor a critical target in reproductive medicine and for the treatment of hormone-dependent diseases. The specificity of any ligand, such as this compound, for the GnRH receptor is paramount for its intended therapeutic or research application.
Comparative Analysis of GnRH Receptor Ligands
To validate the specificity of this compound, its binding affinity and functional potency are compared with other well-characterized GnRH receptor agonists and a known antagonist. The data presented below summarizes key parameters from in vitro studies.
Data Presentation: Ligand Binding Affinity and Functional Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and its alternatives at the human GnRH receptor. Lower Ki and EC50/IC50 values indicate higher binding affinity and potency, respectively.
| Compound | Type | Binding Affinity (Ki) [nM] | Functional Potency (EC50/IC50) [nM] |
| Gonadorelin | Agonist | 13 | Not explicitly found |
| Triptorelin | Agonist | 0.3[1] | 7.5 (IP accumulation)[2] |
| Leuprolide | Agonist | Not explicitly found | Not explicitly found |
| Buserelin | Agonist | Not explicitly found | 48 (IP accumulation)[2] |
| [D-Ala6]-GnRH | Negative Control | 0.8[1] | 16.7 (IP accumulation)[2] |
| Cetrorelix | Antagonist | 0.202 (KD)[3] | 1.21 (IC50, inhibition of GnRH activity)[3][4][5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human GnRH receptor.
-
Radioligand: [125I]-triptorelin or another suitable high-affinity radiolabeled GnRH agonist.
-
Test Compounds: this compound, triptorelin, leuprolide, buserelin, [D-Ala6]-GnRH, and cetrorelix.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled agonist like triptorelin.
-
Instrumentation: Gamma counter.
Procedure:
-
Cell Preparation: Culture GnRH receptor-expressing cells to confluency. Prepare cell membranes or use whole cells for the assay.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (typically at or below its Kd value) to each well.
-
Competition: Add increasing concentrations of the unlabeled test compounds (this compound and comparators) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled agonist).
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a GF/C filter plate to separate the cell-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value for the test compound can then be calculated using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Functional Assay
This functional assay measures the ability of a GnRH agonist to stimulate the Gq signaling pathway, leading to the production of inositol phosphates, or the ability of an antagonist to inhibit this stimulation.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human GnRH receptor.
-
Labeling Medium: Inositol-free DMEM supplemented with myo-[3H]inositol.
-
Stimulation Buffer: DMEM/HEPES buffer containing 10 mM LiCl (to inhibit inositol monophosphatase).
-
Test Compounds: this compound and other agonists/antagonists.
-
Lysis Buffer: 10 mM formic acid.
-
Anion Exchange Resin: Dowex AG1-X8 resin.
-
Elution Buffer: 1 M ammonium formate / 0.1 M formic acid.
-
Instrumentation: Scintillation counter.
Procedure:
-
Cell Labeling: Plate GnRH receptor-expressing cells and label overnight with myo-[3H]inositol to incorporate it into the cell membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl.
-
Stimulation:
-
For Agonists: Add varying concentrations of the agonist (e.g., this compound, triptorelin) and incubate for 1 hour at 37°C.
-
For Antagonists: Pre-incubate the cells with varying concentrations of the antagonist (e.g., cetrorelix) before adding a fixed concentration of a GnRH agonist (typically at its EC80) and incubating for 1 hour at 37°C.
-
-
Lysis: Terminate the stimulation by adding ice-cold formic acid and incubating at 4°C for 1 hour.
-
Separation of Inositol Phosphates: Neutralize the cell lysates and apply them to anion exchange columns. Wash the columns to remove free inositol and then elute the total inositol phosphates with the elution buffer.
-
Quantification: Measure the radioactivity of the eluted fractions using a scintillation counter.
-
Data Analysis:
-
For Agonists: Plot the amount of [3H]inositol phosphate accumulation against the log concentration of the agonist to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For Antagonists: Plot the inhibition of the agonist-induced IP accumulation against the log concentration of the antagonist to determine the IC50 value.
-
Mandatory Visualizations
GnRH Receptor Signaling Pathway
Caption: GnRH Receptor Signaling Cascade.
Experimental Workflow for Receptor Binding Assay
Caption: Radioligand Binding Assay Workflow.
References
- 1. Binding affinity and biological activity of gonadotropin releasing hormone agonists in isolated pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. D-Ala6-des-Gly10-gonadotropin-releasing hormone ethylamide: absence of binding sites and lack of a direct effect in rabbit corpora lutea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GnRH agonist reduces estrogen receptor dimerization in GT1-7 cells: Evidence for cross-talk between membrane-initiated estrogen and GnRH signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Gonadorelin Acetate-Induced Ovulation in Research Animals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gonadorelin acetate's performance in inducing ovulation in research animals against other common alternatives. The information presented is based on experimental data from peer-reviewed studies, with a focus on the reproducibility and reliability of these methods for research purposes.
Mechanism of Action: this compound
This compound is a synthetic decapeptide that mimics the endogenous gonadotropin-releasing hormone (GnRH).[1][2][3] It acts as a GnRH receptor agonist, binding to receptors on the anterior pituitary gland.[1][3] This binding stimulates the synthesis and pulsatile release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4] The subsequent surge in LH is the direct trigger for the final maturation of ovarian follicles and ovulation.[1][2] Unlike agents like human chorionic gonadotropin (hCG) which directly stimulate the ovaries, this compound works upstream, leveraging the animal's endogenous pituitary-gonadal axis.[5]
Caption: Signaling pathway of this compound-induced ovulation.
Comparative Efficacy and Reproducibility of Ovulation Induction Agents
The reproducibility of ovulation induction is critical for timed artificial insemination, embryo transfer, and other scheduled reproductive technologies in a research setting. The following tables summarize the performance of this compound and its alternatives across various animal models.
Table 1: Ovulation Induction in Felines (Queens)
| Agent | Dose | Animal Model | Ovulation Rate (%) | No. of Corpora Lutea (Mean ± SD or Range) | Citation(s) |
| This compound | 50 µg, single IM injection | Domestic Cat | 84% (16/19) | 5 (range 2-9) | [2][5][6] |
| This compound | 25 µg, single IM injection | Domestic Cat | 100% (4/4) | 4.1 ± 0.8 | [1] |
| hCG | 250 IU, single IM injection | Domestic Cat | Not specified | 4.0 ± 0.9 | [1] |
| Placebo (Saline) | Equal volume, single IM injection | Domestic Cat | 37% (3/8) | 5 (range 3-6) | [2][5][6] |
Table 2: Ovulation Induction in Equines (Mares & Jennies)
| Agent | Dose | Animal Model | Ovulation within 48h (%) | Mean Time to Ovulation (hours ± SD) | Citation(s) |
| Deslorelin Acetate | 1.8 mg, IM | Mare | Not specified | 34.8 ± 11.4 | [3] |
| Histrelin Acetate | 0.5 mg, IM | Mare | Not specified | 38.0 ± 8.1 | [3] |
| Deslorelin Acetate | 1.5 mg, IM | Mare | Not specified | 36.6 | [7] |
| hCG | 1700 IU, IM | Mare | Not specified | 45.6 | [7] |
| Deslorelin Acetate | 1 mg, IM | Mare | 100% (8/8) | 46.75 ± 0.48 | [8] |
| hCG | Not specified | Mare | 87.5% (7/8) | 56.00 ± 8.00 | [8] |
| Lecirelin (GnRH analog) | 100 µg | Jenny | Not specified | Not significantly different from hCG | [9] |
| hCG | 2500 IU | Jenny | Not specified | Not significantly different from Lecirelin | [9] |
| Triptorelin Acetate | 0.1 mg, SC | Jenny | 83.3% (10/12) | 47.1 ± 21.0 | [10] |
| Buserelin Acetate | 0.4 mg, SC | Jenny | 83.3% (10/12) | 37.3 ± 8.3 | [10] |
Table 3: Ovulation Induction in Bovines (Cows)
| Agent | Dose | Animal Model | Ovulation Rate (%) | Notes | Citation(s) |
| Gonadorelin (Cystorelin) | 100 µg | Holstein Cow | 94.7% (18/19) | Higher LH release compared to other gonadorelin products. | [11] |
| Gonadorelin (Fertagyl) | 100 µg | Holstein Cow | 57.9% (11/19) | [11] | |
| Gonadorelin (Factrel) | 100 µg | Holstein Cow | 57.1% (4/7) | [11] | |
| Gonadorelin diacetate tetrahydrate (GDT) | Not specified | Dairy Cow | Higher than GH | Consistently higher ovulation rates than Gonadorelin Hydrochloride in multiple studies. | [5][12] |
| Gonadorelin hydrochloride (GH) | Not specified | Dairy Cow | Lower than GDT | [5][12] | |
| Buserelin | Not specified | Anovulatory Dairy Cow | 46.6% (27/58) | Repeated low doses over 5 days. | [13] |
Table 4: Ovulation Induction in Rodents (Mice)
| Agent | Dose | Animal Model | Outcome | Citation(s) |
| Leuprorelin (GnRH agonist) | 3.5 µg, IP | Mouse | Successful superovulation, comparable to hCG trigger. | [1] |
| Fertirelin Acetate (GnRH analog) | 0.025 µg (optimal), SC (5 times) | Mouse | Significantly increased number of ovulated eggs compared to control. | [14] |
| GnRH agonist | 5 µ g/day | Mouse | Stimulatory effect on ovulation. | [12] |
| GnRH agonist | 25 µ g/day | Mouse | Inhibitory effect on ovulation. | [12] |
| hCG | 5 IU, IP | Mouse | Standard protocol for inducing ovulation after PMSG priming. | [3][4][8] |
Experimental Protocols
Protocol 1: Assessing Efficacy of this compound in Feline Ovulation Induction
This protocol is adapted from a study evaluating the efficacy of a single dose of gonadorelin in queens.[5]
-
Animal Selection: Select healthy, intact adult female cats in estrus (days 2-4 of behavioral heat). Confirm estrus through behavioral observation and vaginal cytology.
-
Group Allocation: Randomly assign queens to a treatment group (n=19) receiving 50 µg of this compound via intramuscular (IM) injection, and a placebo group (n=8) receiving an equivalent volume of sterile saline IM.
-
Post-treatment Monitoring: Monitor all queens for the cessation of estrous behavior over the next 48 hours.
-
Ovulation Confirmation: Four days post-injection, perform ovariectomies on all queens.
-
Histological Analysis: Histologically examine the collected ovaries to confirm the presence and number of corpora lutea (CL), which indicates ovulation has occurred.
-
Data Analysis: Compare the ovulation rate (percentage of queens with CL) and the number of CL between the gonadorelin and placebo groups using appropriate statistical tests (e.g., Fisher's exact test).
Protocol 2: Superovulation in Mice Using a GnRH Agonist
This protocol is based on a study comparing GnRH agonist and hCG triggers for superovulation in mice.[1]
-
Animal Selection: Use female mice of a specific strain and age (e.g., 4-5 weeks old) for optimal response.
-
Follicular Development Stimulation: Administer an intraperitoneal (IP) injection of 7.5 IU of Pregnant Mare Serum Gonadotropin (PMSG) to each mouse to stimulate the growth of multiple ovarian follicles.
-
Ovulation Induction: 48 hours after the PMSG injection, administer an IP injection of 3.5 µg of a GnRH agonist (e.g., Leuprorelin). For a comparative group, use a standard dose of 5 IU hCG.
-
Mating: Immediately after the GnRH agonist or hCG injection, pair each female with a stud male.
-
Confirmation of Mating: The following morning, check for the presence of a vaginal plug to confirm mating.
-
Oocyte/Embryo Collection: At a designated time post-coitum (e.g., 1 day), euthanize the female mice and flush the oviducts to collect oocytes or early-stage embryos.
-
Data Analysis: Quantify and compare the number of oocytes/embryos collected, fertilization rates, and blastocyst development rates between the GnRH agonist and hCG-triggered groups.
Workflow for a Reproducibility Study
A robust study to determine the reproducibility of this compound-induced ovulation would involve multiple cycles and stringent controls.
Caption: Experimental workflow for assessing reproducibility.
Discussion and Conclusion
The reproducibility of this compound-induced ovulation is influenced by several factors including the animal species, dose, and the specific salt formulation used.
-
In Felines: this compound demonstrates a high and reproducible rate of ovulation induction.[2][5] Its key advantage over hCG is its smaller molecular size, which prevents the formation of neutralizing antibodies, allowing for repeated use without loss of efficacy.[2] This is a significant benefit for long-term research protocols or breeding programs.
-
In Equines: Various GnRH agonists, including deslorelin and buserelin, are effective in inducing ovulation in mares and jennies, often with a more predictable and sometimes shorter interval to ovulation compared to hCG.[3][7][10] The choice between different GnRH agonists may come down to desired timing and formulation availability.
-
In Bovines: The efficacy of gonadorelin can vary depending on the specific product (salt form and carrier).[5][11][12] Studies have shown that gonadorelin diacetate tetrahydrate (GDT) may induce a higher ovulation rate than gonadorelin hydrochloride (GH) in dairy cows.[5][12] The timing of administration relative to the follicular wave is also a critical factor for success.[11]
-
In Rodents: While standard superovulation protocols in mice have traditionally relied on PMSG and hCG, GnRH agonists are a viable alternative for triggering ovulation.[1][14] However, the dose of GnRH agonists is critical, with lower doses being stimulatory and higher doses potentially becoming inhibitory to ovulation.[12] There is a lack of studies specifically designed to assess the cycle-to-cycle reproducibility of this compound in rodents. Researchers should consider this variability and perform pilot studies to optimize protocols for their specific strain and experimental needs.
References
- 1. Transcriptome profiling reveals superovulation with the gonadotropin-releasing hormone agonist trigger impaired embryo implantation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphological effect of different superovulation protocols to the mouse ovary | Cerrahpaşa Medical Journal [cerrahpasamedj.org]
- 3. Superovulation Protocol | Taconic Biosciences [taconic.com]
- 4. ilexlife.com [ilexlife.com]
- 5. Disappearance of signs of heat and induction of ovulation in oestrous queens with gonadorelin: a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disappearance of signs of heat and induction of ovulation in oestrous queens with gonadorelin: a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Superovulation technique [jax.org]
- 9. Comparison of hCG versus GnRH analog for releasing oocytes following ultra low-dose gonadotropin stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GnRH analogue triptorelin acetate induces ovulation in jennies during oestrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of GnRH agonist treatment on steroidogenesis and folliculogenesis in the ovary of cyclic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Control of ovulation in mice by progesterone receptor-regulated gene networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimum dose of LH-RH analogue Fertirelin Acetate for the induction of superovulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Pulsatile vs. Continuous Gonadorelin Acetate Administration: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the nuanced effects of gonadorelin acetate administration is critical for therapeutic success. The timing and delivery method—pulsatile or continuous—dramatically alters its physiological impact, determining whether it stimulates or suppresses the reproductive axis. This guide provides a comprehensive comparison of these two modalities, supported by experimental data and detailed protocols.
This compound, a synthetic analog of gonadotropin-releasing hormone (GnRH), acts as a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its administration can be finely tuned to achieve opposing therapeutic goals. Pulsatile delivery mimics the natural episodic release of GnRH from the hypothalamus, leading to the stimulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the pituitary gland. This approach is primarily utilized in fertility treatments. In stark contrast, continuous administration leads to the downregulation of GnRH receptors on the pituitary, resulting in profound suppression of LH and FSH release and a subsequent decrease in gonadal steroid production. This inhibitory effect is leveraged in the management of hormone-dependent conditions such as prostate cancer.
Mechanism of Action: A Tale of Two Rhythms
The differential effects of this compound administration hinge on the response of the GnRH receptors in the anterior pituitary.
Pulsatile Administration: Mimicking the natural physiological rhythm, intermittent exposure to this compound stimulates GnRH receptors. This triggers a downstream signaling cascade, primarily through the phospholipase C pathway, leading to the synthesis and release of LH and FSH.[1][2] Varying the frequency of these pulses can selectively influence the ratio of LH to FSH secretion; higher frequencies favor LH release, while lower frequencies tend to promote FSH release.[1]
Continuous Administration: A constant, non-physiological exposure to this compound initially causes a transient surge in LH and FSH, often referred to as a "flare."[2][3] However, this is followed by receptor desensitization and downregulation, leading to a profound and sustained suppression of gonadotropin secretion.[1][2][3] This effectively induces a state of medical castration.
Figure 1. Intracellular signaling pathway of this compound.
Comparative Efficacy: A Tale of Two Outcomes
The choice between pulsatile and continuous administration is dictated by the desired clinical outcome. The following tables summarize the comparative efficacy based on available clinical data.
For Fertility Induction
Table 1: Pulsatile this compound for Ovulation Induction in Women
| Indication | Ovulation Rate per Cycle | Pregnancy Rate per Cycle | Monofollicular Ovulation Rate | Reference(s) |
| Functional Hypothalamic Amenorrhea (FHA) | 78.6% - 96% | 26.9% | 75% | [4][5][6] |
| FHA with Polycystic Ovarian Morphology (PCOM) | 78.6% | 26.9% | - | [4][6] |
| Polycystic Ovary Syndrome (PCOS) - Clomiphene Resistant | 53% | - | - | [7] |
Table 2: Pulsatile this compound for Spermatogenesis in Men with Congenital Hypogonadotropic Hypogonadism (CHH)
| Outcome | Pulsatile this compound | Conventional Gonadotropin Therapy (hCG/hMG) | Reference(s) |
| Median Time to Spermatogenesis | 6 months | 14 months | [8] |
| Spermatogenesis Rate | 90% | 83.3% | [8] |
For Gonadal Suppression
Table 3: Continuous this compound Analogs for Testosterone Suppression in Prostate Cancer
| Outcome | Efficacy | Time to Effect | Reference(s) |
| Achievement of Castrate Testosterone Levels (<50 ng/dL) | >90% | 2-4 weeks | [3][9][10] |
| Achievement of Lower Castrate Levels (<20 ng/dL) | 88% - 94.1% at 48 weeks | - | [9][11] |
Experimental Protocols: A How-To Guide
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key applications of pulsatile and continuous this compound administration.
Pulsatile Administration for Ovulation Induction in Functional Hypothalamic Amenorrhea
-
Patient Population: Women with a diagnosis of functional hypothalamic amenorrhea seeking fertility.[5]
-
Dosage and Administration:
-
Monitoring:
-
Endpoint:
Continuous Administration for Testosterone Suppression in Prostate Cancer
-
Patient Population: Men with advanced or metastatic prostate cancer.[9][10]
-
Dosage and Administration:
-
Utilizes long-acting GnRH agonists (e.g., leuprolide acetate, goserelin).
-
Leuprolide acetate: 7.5 mg monthly, 22.5 mg every 3 months, 30 mg every 4 months, or 45 mg every 6 months as an intramuscular depot injection.[15]
-
Goserelin: 3.6 mg monthly or 10.8 mg every 3 months as a subcutaneous implant.[10]
-
-
Monitoring:
-
Endpoint:
-
Continued treatment to maintain testosterone suppression and control disease progression.[3]
-
Figure 2. Comparative workflow of pulsatile vs. continuous administration.
Adverse Effects
The side effect profiles of pulsatile and continuous this compound administration differ significantly, reflecting their opposing mechanisms of action.
Pulsatile Administration:
-
Generally well-tolerated.[5]
-
Local injection site reactions (redness, swelling).[16]
-
Ovarian hyperstimulation syndrome (OHSS) is rare due to the preservation of negative feedback mechanisms.[17]
-
Multiple pregnancies are less common compared to gonadotropin therapy.[17]
Continuous Administration:
-
Initial testosterone flare can lead to a temporary worsening of symptoms in prostate cancer patients (e.g., bone pain, urinary obstruction).[3]
-
Long-term side effects are primarily due to hypoestrogenism in women and hypogonadism in men, including hot flashes, decreased libido, loss of bone mineral density, and metabolic changes.[16]
Conclusion
The administration of this compound is a powerful tool in reproductive medicine and oncology, with its effects being entirely dependent on the mode of delivery. Pulsatile administration serves as a physiological replacement to stimulate the HPG axis, offering a highly effective and safe option for inducing fertility. Conversely, continuous administration provides a potent and reversible method of gonadal suppression, forming a cornerstone of treatment for hormone-sensitive cancers. A thorough understanding of these contrasting principles is paramount for the design of effective therapeutic strategies and the advancement of future research in these fields.
References
- 1. GnRH Pulse Frequency-dependent Differential Regulation of LH and FSH Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Gonadorelins adherence in prostate cancer: A time‐series analysis of England’s national prescriptions during the COVID‐19 pandemic (from Jan 2019 to Oct 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison between pulsatile GnRH therapy and gonadotropins for ovulation induction in women with both functional hypothalamic amenorrhea and polycystic ovarian morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of pulsatile gonadotropin-releasing hormone (GnRH) in patients with functional hypothalamic amenorrhea (FHA) results in monofollicular ovulation and high cumulative live birth rates: a 25-year cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Pulsatile Gonadorelin Pump Induces Earlier Spermatogenesis Than Cyclical Gonadotropin Therapy in Congenital Hypogonadotropic Hypogonadism Men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Efficacy and safety of gonadotropin-releasing hormone agonists used in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intramuscular depot formulations of leuprolide acetate suppress testosterone levels below a 20 ng/dL threshold: a retrospective analysis of two Phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Ovulation Induction With Gonadotropins | GLOWM [glowm.com]
- 15. Six-month depot formulation of leuprorelin acetate in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-term effects and significant adverse drug reactions (ADRs) associated with the use of gonadotropin-releasing hormone analogs (GnRHa) for central precocious puberty: a brief review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Gonadorelin Acetate Salt Forms: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate active pharmaceutical ingredient (API) salt form is a critical decision that can significantly impact the stability, solubility, and ultimately, the efficacy and safety of a drug product. This guide provides a comprehensive head-to-head comparison of different gonadorelin acetate salt forms, offering supporting experimental data and detailed methodologies to aid in the selection of the most suitable salt form for research and development applications.
Gonadorelin, a synthetic decapeptide identical to the endogenous gonadotropin-releasing hormone (GnRH), is a cornerstone in reproductive medicine and research. It is commercially available in various salt forms, with the acetate and hydrochloride salts being the most common. Within the acetate salt category, different stoichiometries, such as monoacetate and diacetate, are available. While seemingly minor, the choice of salt form can have significant implications for the physicochemical properties and performance of the API.
Comparative Analysis of Physicochemical Properties
A thorough comparison of the key physicochemical properties of different gonadorelin salt forms is essential for informed decision-making. The following table summarizes the available data on purity, stability, and solubility. It is important to note that direct, side-by-side comparative studies for different acetate salt forms are limited in publicly available literature. The data presented here is compiled from various sources, including pharmacopeial information, stability studies, and supplier technical data sheets.
| Property | This compound | Gonadorelin Diacetate | Gonadorelin Hydrochloride |
| Typical Purity (HPLC) | ≥ 98% | ≥ 98% | ≥ 98% |
| Molecular Formula | C₅₅H₇₅N₁₇O₁₃ · xC₂H₄O₂ | C₅₅H₇₅N₁₇O₁₃ · 2C₂H₄O₂ | C₅₅H₇₅N₁₇O₁₃ · xHCl |
| Molecular Weight | Variable | ~1302.4 g/mol | Variable |
| Appearance | White to off-white lyophilized powder | White to off-white lyophilized powder | White to off-white lyophilized powder |
| Solubility | Readily soluble in water and 1% acetic acid | Readily soluble in sterile water or standard peptide buffers | Data not readily available for direct comparison |
| Storage Stability (Solid) | Stable for at least 12 months at 24°C[1] | Recommended storage at 2-8°C, with long-term storage at -20°C | Data not readily available for direct comparison |
| Solution Stability | Stable for at least 45 days at 24°C or 37°C upon reconstitution[1] | Stable in aqueous solution, with maximum stability around pH 5.0[2] | Reports of adverse reactions after infusion therapy have been noted, suggesting potential stability concerns in solution[1] |
Biological Activity and Performance
From a biological standpoint, the active moiety for all salt forms is the gonadorelin peptide. Therefore, the intrinsic biological activity is expected to be the same. However, the salt form can influence the drug's bioavailability and, consequently, its clinical or experimental performance.
A study comparing gonadorelin diacetate tetrahydrate with gonadorelin hydrochloride in postpartum dairy cows found no significant difference in pregnancy rates per artificial insemination. This suggests that, in this specific in vivo model, the two salt forms exhibited comparable efficacy. However, for laboratory and drug development purposes, the physicochemical properties such as stability and solubility often take precedence in salt form selection.
GnRH Receptor Signaling Pathway
Gonadorelin exerts its biological effects by binding to the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrope cells. This interaction initiates a complex intracellular signaling cascade, leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Understanding this pathway is crucial for researchers investigating the mechanism of action of gonadorelin and its analogs.
Caption: GnRH Receptor Signaling Pathway.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of sound scientific research. The following sections detail the methodologies for key experiments used to characterize and compare this compound salt forms.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the this compound salt form and to detect and quantify any related impurities.
Experimental Workflow:
Caption: HPLC Purity Analysis Workflow.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 25 cm, 5 µm particle size) is typically employed.
-
Mobile Phase: A gradient elution is often used to achieve optimal separation. A common mobile phase consists of:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA. The gradient program typically involves increasing the percentage of Solvent B over time.
-
-
Flow Rate: A flow rate of approximately 1.0-1.5 mL/min is common.
-
Detection: UV detection at 220 nm is suitable for peptide analysis.
-
Sample Preparation: A known concentration of the this compound salt is accurately weighed and dissolved in the mobile phase or a suitable solvent like water.
-
Data Analysis: The purity is calculated by determining the area of the main gonadorelin peak as a percentage of the total area of all peaks in the chromatogram.
Stability-Indicating HPLC Method and Forced Degradation Studies
To assess the stability of different this compound salt forms, a stability-indicating HPLC method is required. This method must be able to separate the intact drug from its degradation products. Forced degradation studies are performed to generate these degradation products and validate the method.
Methodology:
-
Method Development: An HPLC method, similar to the purity assay, is developed and optimized to ensure the separation of gonadorelin from potential degradation products.
-
Forced Degradation Studies: The this compound salt forms are subjected to various stress conditions to induce degradation. These conditions typically include:
-
Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Heating the solid sample at a high temperature (e.g., 70°C).
-
Photolytic Degradation: Exposing the sample to UV or fluorescent light.
-
-
Analysis of Stressed Samples: The stressed samples are then analyzed using the developed stability-indicating HPLC method.
-
Method Validation: The method is validated to demonstrate that it is specific, accurate, precise, and linear for the quantification of gonadorelin in the presence of its degradation products.
-
Comparative Stability Assessment: The stability of different this compound salt forms can be compared by analyzing their degradation profiles under the same stress conditions. The rate and extent of degradation can be quantified to determine the relative stability of each salt form. A study on gonadorelin (salt form not specified) in aqueous solution found it to be most stable at a pH of 5-5.5.[3]
Conclusion
The choice of a specific this compound salt form can have a considerable impact on the physicochemical properties of the API, which in turn can influence its handling, formulation, and performance in research and development. While direct comparative data for monoacetate and diacetate forms are scarce, this guide provides a framework for researchers to make informed decisions based on available information and established analytical methodologies. For critical applications, it is recommended that researchers perform their own head-to-head comparisons of the desired salt forms using the experimental protocols outlined in this guide to ensure the selection of the most appropriate material for their specific needs.
References
- 1. Stability and purity profile of this compound: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics of gonadorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating a Novel Gonadorelin Acetate ELISA Kit
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating a new Gonadorelin Acetate ELISA kit. It offers a direct comparison with existing commercial alternatives and details the necessary experimental protocols to ensure data integrity and reliability.
The accurate quantification of this compound, a synthetic gonadotropin-releasing hormone (GnRH) analog, is critical in reproductive medicine, veterinary applications, and pharmaceutical development. While various analytical methods exist, the enzyme-linked immunosorbent assay (ELISA) remains a popular choice due to its high throughput, sensitivity, and relatively low cost. This guide outlines the essential steps and considerations for validating a new this compound ELISA kit, ensuring it meets the rigorous standards of scientific research.
Performance Comparison of this compound ELISA Kits
To provide a clear benchmark for a new ELISA kit, the following table summarizes the performance characteristics of several commercially available options. A hypothetical "New ELISA Kit" is included to illustrate the target validation parameters.
| Feature | New ELISA Kit (Hypothetical) | Competitor A (e.g., FineTest EH3155) | Competitor B (e.g., KRIBIOLISA™) | Competitor C (e.g., MyBioSource.com) |
| Assay Type | Competitive ELISA | Competitive ELISA[1] | Competitive Immunoassay[2] | Competitive ELISA |
| Sample Type | Serum, Plasma, Tissue Homogenates, Cell Culture Supernatants | Serum, Plasma and other biological fluids[3] | Human serum, plasma and tissue extracts[2] | Serum, Plasma, Cell Culture Supernatants, Other Biological Fluids |
| Detection Range | 10 - 1,200 pg/mL | 15.625-1000 pg/ml[1] | Not explicitly stated | Varies by specific kit |
| Sensitivity | < 5 pg/mL | 9.375 pg/ml[1] | Not explicitly stated | Varies by specific kit |
| Intra-Assay Precision (CV%) | < 8% | < 10%[4] | Not explicitly stated | < 10% |
| Inter-Assay Precision (CV%) | < 10% | < 12%[4] | Not explicitly stated | < 12% |
| Recovery | 90-110% | 85-115%[2] | 85 - 115%[2] | 80-120% |
| Specificity | High, with low cross-reactivity to related peptides | Specifically binds with GnRH, no obvious cross reaction with other analogues[1] | Higher specificity, and low cross reactivity[2] | High |
| Assay Time | ~2.5 hours | 2h[1] | Not explicitly stated | ~2.5 hours |
Essential Experimental Validation Protocols
Comprehensive validation is crucial to demonstrate that a new ELISA is suitable for its intended purpose.[5][6] The following are detailed protocols for key validation experiments.
Specificity and Cross-Reactivity
Objective: To determine the assay's ability to exclusively measure this compound without interference from structurally similar molecules.
Methodology:
-
Prepare a standard curve for this compound according to the kit protocol.
-
Prepare high-concentration solutions of potentially cross-reactive peptides (e.g., other GnRH analogs, related peptide hormones).
-
Spike these solutions into the assay diluent at concentrations significantly higher than the expected physiological or experimental concentrations of this compound.
-
Run the ELISA with these spiked samples and compare the signal generated to the signal from the zero standard (blank).
-
Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of this compound at 50% B/B0) / (Concentration of Cross-Reactant at 50% B/B0) x 100
Sensitivity (Lower Limit of Detection, LLOD)
Objective: To establish the lowest concentration of this compound that can be reliably distinguished from the blank.
Methodology:
-
Prepare a series of low-concentration this compound standards, starting from the lowest standard provided in the kit and performing serial dilutions.
-
Assay at least 10 replicates of the zero standard (blank) and the low-concentration standards.
-
Calculate the mean and standard deviation (SD) of the optical density (OD) for the zero standard.
-
The LLOD is typically defined as the concentration corresponding to the mean OD of the blank plus 2 or 3 times its standard deviation.
Precision (Intra- and Inter-Assay Variability)
Objective: To assess the reproducibility of the assay under the same and different conditions.
Methodology:
-
Intra-Assay Precision:
-
Prepare three control samples with low, medium, and high concentrations of this compound within the assay's detection range.
-
Assay at least 20 replicates of each control sample on a single ELISA plate.[4]
-
Calculate the mean, standard deviation, and coefficient of variation (CV%) for each control. The CV% should ideally be below 10%.[4]
-
-
Inter-Assay Precision:
-
Use the same three control samples (low, medium, high).
-
Assay these controls on at least three different plates on three different days.[5]
-
Calculate the mean, standard deviation, and CV% for each control across all plates. The CV% should ideally be below 15%.
-
Accuracy (Spike and Recovery)
Objective: To determine how well the assay measures a known amount of this compound in a given sample matrix.
Methodology:
-
Select representative samples of the matrix to be tested (e.g., serum, plasma).
-
Measure the endogenous concentration of this compound in these samples.
-
Spike the samples with known concentrations of this compound (low, medium, and high levels within the standard curve range).
-
Assay the spiked and unspiked samples.
-
Calculate the percentage of recovery using the following formula: % Recovery = (Measured Concentration in Spiked Sample - Endogenous Concentration) / (Spiked Concentration) x 100 Acceptable recovery is typically between 80-120%.[2]
Linearity of Dilution
Objective: To ensure that the assay provides proportional results when a sample is diluted.
Methodology:
-
Spike a sample matrix with a high concentration of this compound.
-
Perform a series of serial dilutions of this spiked sample using the assay diluent.
-
Assay the diluted samples.
-
Multiply the measured concentrations by their respective dilution factors.
-
The back-calculated concentrations should be consistent across the dilution series.
Visualizing Key Processes
To further clarify the experimental and biological contexts, the following diagrams are provided.
Caption: this compound Signaling Pathway.
Caption: ELISA Validation Experimental Workflow.
Conclusion
The validation of a new this compound ELISA kit is a multi-faceted process that requires careful planning and execution. By following the detailed protocols for assessing specificity, sensitivity, precision, accuracy, and linearity, researchers can ensure that their new assay is robust, reliable, and fit for purpose. Comparing these performance characteristics against established commercial kits provides a valuable context for interpreting the validation data. Ultimately, a thoroughly validated ELISA is an indispensable tool for advancing research and development in fields that rely on the accurate measurement of this compound.
References
- 1. Human GnRH(Gonadotropin Releasing Hormone) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. acebiolab.com [acebiolab.com]
- 4. assaygenie.com [assaygenie.com]
- 5. nebiolab.com [nebiolab.com]
- 6. mybiosource.com [mybiosource.com]
A Comparative Analysis of Gonadorelin Acetate and Triptorelin in Gonadotropin Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gonadorelin acetate and triptorelin, two synthetic gonadotropin-releasing hormone (GnRH) agonists, with a focus on their efficacy in gonadotropin suppression. This analysis is based on available scientific literature and presents a detailed overview of their mechanisms of action, comparative clinical data, and the experimental protocols used for their evaluation.
Introduction to GnRH Agonists
Both this compound and triptorelin are analogues of the naturally occurring gonadotropin-releasing hormone. They function by initially stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare-up" effect. However, continuous administration leads to downregulation of GnRH receptors in the pituitary, causing a profound and reversible suppression of gonadotropin secretion. This suppression of LH and FSH is crucial in various clinical applications, including assisted reproductive technologies (ART), management of hormone-dependent cancers, and treatment of central precocious puberty.
Mechanism of Action: A Shared Pathway
This compound and triptorelin exert their effects through the same signaling pathway. Upon binding to the GnRH receptor on pituitary gonadotrophs, they trigger a cascade of intracellular events.
Comparative Efficacy in Gonadotropin Suppression
Direct, head-to-head clinical trials comparing the gonadotropin suppression efficacy of this compound and triptorelin with detailed quantitative data on LH and FSH levels are limited in the published literature. However, data from studies comparing these agents with other GnRH agonists, primarily in the context of in vitro fertilization (IVF) protocols, can provide insights into their relative performance.
It is important to note that gonadorelin is a native GnRH decapeptide, while triptorelin is a synthetic decapeptide analog with a modification at position 6, which confers a higher resistance to degradation and a longer half-life. This structural difference generally results in triptorelin having a more potent and sustained action compared to this compound.
The following table summarizes data from various studies that, while not direct comparisons, offer a basis for assessing their suppressive capabilities.
| Parameter | This compound | Triptorelin | Comparative Context and Remarks |
| Potency | Lower | Higher | Triptorelin's structural modification leads to a higher binding affinity for the GnRH receptor and greater resistance to enzymatic degradation, resulting in more potent and prolonged action. |
| Duration of Action | Shorter | Longer | This compound has a shorter half-life, requiring more frequent administration for sustained suppression compared to the long-acting depot formulations of triptorelin. |
| LH Suppression | Effective for diagnostic purposes and short-term use. | Potent and sustained suppression. | Studies comparing triptorelin to other long-acting GnRH agonists like leuprolide acetate have shown comparable efficacy in LH suppression for applications like central precocious puberty.[1] |
| FSH Suppression | Effective for diagnostic purposes and short-term use. | Potent and sustained suppression. | Similar to LH suppression, triptorelin demonstrates robust and lasting suppression of FSH. |
| Clinical Application | Primarily used for diagnostic testing of pituitary function (GnRH stimulation test) and in some short-term therapeutic protocols. | Widely used for long-term pituitary downregulation in IVF, treatment of endometriosis, uterine fibroids, and hormone-dependent cancers. | The choice between the two often depends on the required duration and depth of gonadotropin suppression. |
Experimental Protocols
The evaluation of gonadotropin suppression by GnRH agonists involves specific and sensitive experimental protocols. Below are methodologies for key experiments cited in the literature.
GnRH Stimulation Test
This test is a standard method to assess pituitary gonadotrope function and is often used to confirm pituitary suppression.
Objective: To measure the pituitary's response to a bolus of GnRH, thereby quantifying the degree of desensitization.
Protocol:
-
Baseline Sampling: A blood sample is drawn to determine basal levels of LH and FSH.
-
GnRH Administration: A standardized dose of this compound (e.g., 100 µg) is administered intravenously.
-
Post-Stimulation Sampling: Blood samples are collected at specific time points after GnRH administration (e.g., 30, 60, 90, and 120 minutes) to measure the peak LH and FSH response.
-
Analysis: The peak gonadotropin levels are compared to baseline and to established reference ranges to assess pituitary responsiveness. A suppressed response indicates effective pituitary desensitization.
Radioimmunoassay (RIA) for LH and FSH
RIA is a highly sensitive technique used to quantify the concentration of hormones like LH and FSH in serum or plasma.
Principle: This assay is based on the principle of competitive binding, where a radiolabeled hormone (tracer) competes with the unlabeled hormone in the patient's sample for a limited number of binding sites on a specific antibody.
Protocol:
-
Reagent Preparation: Prepare standards with known concentrations of the hormone, the specific antibody, and the radiolabeled hormone.
-
Incubation: A fixed amount of antibody and radiolabeled hormone is incubated with either the patient's serum or the standard solutions.
-
Separation: The antibody-bound hormone is separated from the free (unbound) hormone.
-
Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
Quantification: The concentration of the hormone in the patient's sample is determined by comparing its radioactivity with a standard curve generated from the known standards.
Conclusion
While both this compound and triptorelin are effective GnRH agonists, their pharmacokinetic profiles and resulting clinical applications differ significantly. Triptorelin, with its enhanced potency and prolonged duration of action, is a cornerstone for indications requiring sustained and profound gonadotropin suppression. This compound, due to its shorter half-life, is more suited for diagnostic purposes and therapeutic regimens where short-term pituitary stimulation or suppression is desired.
For researchers and drug development professionals, the choice between these two agents will be dictated by the specific requirements of the study or therapeutic goal. Further head-to-head clinical trials with detailed quantitative analysis of gonadotropin suppression would be invaluable to refine our understanding of the nuanced differences in their performance.
References
Safety Operating Guide
Navigating the Disposal of Gonadorelin Acetate: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the proper and safe disposal of Gonadorelin acetate, ensuring laboratory safety and regulatory compliance.
This compound, a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH), is a potent biologically active material requiring meticulous handling and disposal procedures. Improper disposal can pose risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste, aligning with general laboratory safety principles and best practices for peptide and pharmaceutical waste management. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations, is mandatory.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough hazard assessment is crucial. This compound is known to be a potent hormone that may cause allergic skin reactions and is suspected of damaging fertility or the unborn child. Therefore, it must be handled with care, assuming it to be a potentially hazardous chemical.
Mandatory Personal Protective Equipment (PPE) includes:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
All handling should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation of any aerosols or dust.
Step-by-Step Disposal Procedures
The proper method for disposing of this compound waste depends on its form (solid or liquid) and the nature of the contamination. Never dispose of peptides directly down the drain or in regular trash.[1][2]
Step 1: Waste Segregation
Proper segregation of waste at the point of generation is the most critical step.[3][4] Establish distinct waste streams for all materials contaminated with this compound.
| Waste Stream Category | Description of Waste | Recommended Container |
| Solid Chemical Waste | Unused or expired lyophilized powder, contaminated personal protective equipment (gloves, wipes), absorbent paper from spills, and empty vials. | Clearly labeled, leak-proof hazardous waste container (e.g., high-density polyethylene - HDPE).[4] |
| Liquid Chemical Waste | Unused or expired reconstituted solutions, contaminated buffers, and reaction mixtures. | Clearly labeled, leak-proof, and chemically resistant hazardous waste container. Ensure compatibility with any solvents used.[4] |
| Sharps Waste | Contaminated needles, syringes, pipette tips, and any other items that can puncture the skin. | Designated, puncture-resistant, and leak-proof sharps container.[4] |
Experimental Protocol: Chemical Inactivation of Liquid this compound Waste
While disposal through a licensed hazardous waste contractor is the standard procedure, chemical inactivation may be considered to denature the peptide before collection. A common method for peptide inactivation is hydrolysis through the addition of a strong acid or base to break the peptide bonds.[3] Studies on the degradation kinetics of Gonadorelin show that its breakdown is catalyzed by both acidic and basic conditions.[5]
Disclaimer: This is a general protocol for peptide inactivation and should be validated by your institution's EHS department before implementation.
Methodology
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).
-
Addition of Waste: Slowly and carefully add the liquid this compound waste to the 1 M NaOH solution. A recommended ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[3]
-
Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[3]
-
Neutralization: After the inactivation period, check the pH of the solution. Slowly add a weak acid (e.g., 1 M hydrochloric acid) to neutralize the solution to a pH between 6.0 and 8.0. Always monitor the pH during neutralization.[3]
-
Collection and Labeling: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," the full chemical name ("this compound, inactivated"), and any other known hazards.[3]
-
Final Disposal: The container with the neutralized, inactivated waste should be collected by your institution's EHS department for final disposal according to all applicable regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Gonadorelin Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Gonadorelin acetate. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
This compound, a synthetic version of gonadotropin-releasing hormone (GnRH), requires careful handling due to its biological activity and potential hazards.[1][2] Adherence to proper safety protocols is crucial to minimize exposure and ensure the well-being of laboratory personnel. It is classified as a substance suspected of damaging fertility or the unborn child and may cause damage to the endocrine system through prolonged or repeated exposure.[3][4][5]
Hazard Identification and Classification
This compound is associated with the following hazards:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child (H361fd).[4][6]
-
Specific Target Organ Toxicity (Repeated Exposure): Causes damage to the endocrine system through prolonged or repeated oral exposure (H372).[3][4][5]
-
Skin Sensitization: May cause an allergic skin reaction (H317).[1][4]
-
Harmful if Inhaled: May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).[1]
Quantitative Safety Data
The following table summarizes key quantitative safety and physical data for this compound.
| Parameter | Value | Source |
| Occupational Exposure Band (OEB) | OEB 5 (Control exposure to <1µg/m³) | Zoetis |
| Oral LD50 (Mouse) | >4,000 mg/kg | [5] |
| Oral LD50 (Rat) | >3 g/kg | [5] |
| Subcutaneous LD50 (Mouse) | >3,000 mg/kg | [5] |
| Subcutaneous LD50 (Rat) | >2 g/kg | [5] |
| Solubility | ~10 mg/ml in PBS (pH 7.2); ~0.25 mg/ml in EtOH; ~30 mg/ml in DMSO & DMF | [3] |
| Storage Temperature | 2 - 8°C (Refrigerated) | [1][7] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps.
Experimental Protocols: Step-by-Step Guidance
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate PPE.
-
Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[1][4] Change gloves frequently and immediately if contaminated.
-
Eye Protection: Use safety glasses with side shields or goggles.[3][4]
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[3][4]
-
Respiratory Protection: For operations that may generate dust or aerosols, such as weighing or preparing solutions, work in a fume hood or a ventilated balance enclosure.[1][3] If these are not available, a NIOSH-approved respirator with a P3 particle filter should be used.[1]
Handling and Preparation
-
Obtain Special Instructions: Before use, ensure all safety precautions have been read and understood.[3][4][6]
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a fume hood is strongly recommended to minimize inhalation exposure.[1][3]
-
Avoid Dust Generation: When handling the lyophilized powder, take care to avoid creating dust.[1]
-
Weighing: Weigh the compound in a ventilated balance enclosure or a fume hood to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the vial containing the this compound slowly to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][4] Do not eat, drink, or smoke in the handling area.[4][8]
Storage
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, absorb the material with an inert absorbent material. For solid spills, carefully sweep up the material, avoiding dust generation.[1]
-
Cleaning: Clean the spill area thoroughly with a suitable decontamination solution.
-
Disposal: Collect all contaminated materials in a sealed container for proper disposal as chemical waste.[3]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[3] Remove contaminated clothing and wash it before reuse.[4] If skin irritation or rash occurs, get medical advice/attention.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[3]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Get medical attention.[3]
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, sealed containers for waste collection.
-
Regulations: Disposal must be in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter sewers or waterways.[5]
By adhering to these safety protocols, researchers can confidently handle this compound while minimizing risks and ensuring a safe and productive laboratory environment.
References
- 1. polypeptide.com [polypeptide.com]
- 2. Gonadorelin (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. canbipharm.com [canbipharm.com]
- 4. merck.com [merck.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. zoetisus.com [zoetisus.com]
- 8. merck.com [merck.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
